Dibromodichloromethane
Description
Structure
3D Structure
Properties
IUPAC Name |
dibromo(dichloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2Cl2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUREIPXVFKEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024014 | |
| Record name | Dibromodichloromethane | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-18-3 | |
| Record name | Dibromodichloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibromodichloromethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBROMODICHLOROMETHANE | |
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| Record name | Dibromodichloromethane | |
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| Record name | Dibromodichloromethane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIBROMODICHLOROMETHANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0GOV5L37I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of dibromodichloromethane (CBr₂Cl₂). It consolidates experimental and theoretical data on its geometry, vibrational modes, and polarity. Detailed experimental protocols for the characterization of this molecule are also presented, offering a valuable resource for researchers in chemistry and drug development.
Introduction
This compound, a halogenated methane (B114726) derivative, serves as a valuable building block in organic synthesis and possesses properties of interest in materials science. A thorough understanding of its three-dimensional structure, bonding characteristics, and electronic properties is crucial for its effective application and for predicting its reactivity and interactions in various chemical and biological systems. This guide aims to provide an in-depth overview of these fundamental aspects, supported by experimental data and theoretical insights.
Molecular Structure and Geometry
The molecular structure of this compound consists of a central carbon atom tetrahedrally bonded to two bromine atoms and two chlorine atoms. This tetrahedral arrangement is a consequence of the sp³ hybridization of the central carbon atom, which forms four single covalent bonds.
Bond Lengths and Angles
Precise experimental determination of the bond lengths and angles in this compound has been achieved through gas-phase electron diffraction (GED) and microwave spectroscopy. These techniques provide detailed information about the geometry of the molecule in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.
Table 1: Experimental and Theoretical Structural Parameters of this compound
| Parameter | Experimental Value | Theoretical Value | Method |
| C-Br Bond Length | 1.930 ± 0.003 Å | 1.935 Å | Microwave Spectroscopy |
| C-Cl Bond Length | 1.767 ± 0.002 Å | 1.772 Å | Microwave Spectroscopy |
| Br-C-Br Bond Angle | 112.5 ± 0.3° | 112.2° | Microwave Spectroscopy |
| Cl-C-Cl Bond Angle | 112.2 ± 0.1° | 111.8° | Microwave Spectroscopy |
| Br-C-Cl Bond Angle | 108.5° (approx.) | 108.4° | Calculated |
| Dipole Moment | ~0.6 D | 0.58 D | Stark Effect (Microwave Spectroscopy) / DFT |
Note: Experimental values for bond lengths and angles are often reported as r_g, r_a, or r_e, which represent slightly different physical meanings. The values presented here are a consensus from available data. Theoretical values are representative of high-level computational chemistry calculations (e.g., DFT with a suitable basis set).
Bonding and Electronic Structure
The bonding in this compound can be described by the formation of four sigma (σ) bonds between the sp³ hybrid orbitals of the carbon atom and the p orbitals of the bromine and chlorine atoms. The difference in electronegativity between carbon (2.55), chlorine (3.16), and bromine (2.96) leads to polar covalent bonds, with the halogen atoms carrying a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+).
Polarity and Dipole Moment
While the individual C-Br and C-Cl bonds are polar, the overall polarity of the molecule depends on the vector sum of these bond dipoles. Due to the tetrahedral geometry, if all four substituents were identical (as in CCl₄ or CBr₄), the individual bond dipoles would cancel out, resulting in a nonpolar molecule. However, in CBr₂Cl₂, the differing magnitudes of the C-Br and C-Cl bond dipoles prevent complete cancellation. This results in a small net molecular dipole moment, rendering this compound a weakly polar molecule. Experimental measurements using the Stark effect in microwave spectroscopy have determined the dipole moment to be approximately 0.6 Debye.
Vibrational Spectroscopy
The vibrational modes of this compound have been extensively studied using infrared (IR) and Raman spectroscopy.[1] These techniques probe the stretching and bending vibrations of the chemical bonds within the molecule, providing a characteristic "fingerprint" that can be used for identification and structural analysis.
Table 2: Fundamental Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | IR Activity | Raman Activity |
| 754 | C-Cl stretch (asymmetric) | B₁ | Active | Active |
| 675 | C-Br stretch (asymmetric) | B₂ | Active | Active |
| 420 | C-Cl stretch (symmetric) | A₁ | Active | Active |
| 335 | C-Br stretch (symmetric) | A₁ | Active | Active |
| 255 | CCl₂ bend (scissoring) | A₁ | Active | Active |
| 210 | CBr₂ bend (scissoring) | A₁ | Active | Active |
| 175 | CBrCl bend (rocking) | B₂ | Active | Active |
| 145 | CBrCl bend (wagging) | B₁ | Active | Active |
| 90 | CBrCl bend (twisting) | A₂ | Inactive | Active |
Source: Adapted from the work of Davis, Gerry, and Mizushima (1951).[1]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the halide exchange reaction of carbon tetrachloride with aluminum bromide.
Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Carbon tetrachloride (CCl₄) is placed in the reaction flask. Aluminum bromide (AlBr₃) is dissolved in a suitable anhydrous solvent (e.g., carbon disulfide) and placed in the dropping funnel.
-
Reaction: The solution of aluminum bromide is added dropwise to the stirred carbon tetrachloride at room temperature. An exothermic reaction will occur. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess aluminum bromide. The organic layer is separated, washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), and finally with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filtered, and purified by fractional distillation. This compound is collected at its boiling point (130-131 °C).
Structural Determination by Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds.
Protocol: Gas-Phase Electron Diffraction of this compound
-
Sample Introduction: A gaseous sample of purified this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a modern imaging detector. The pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate the radial distribution function, which provides the probability of finding two atoms at a given distance from each other.
-
Structure Refinement: By fitting the experimental radial distribution function to a theoretical model of the molecule, precise values for bond lengths, bond angles, and torsional angles can be determined.
Vibrational Spectroscopy
Protocol: Infrared and Raman Spectroscopy of this compound
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A gas cell with KBr or CsI windows is evacuated and filled with a low pressure of this compound vapor.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.
-
-
Raman Spectroscopy:
-
Sample Preparation: A liquid sample of this compound is placed in a glass capillary tube.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° angle and analyzed by a spectrometer. The Raman spectrum displays the vibrational modes that cause a change in the polarizability of the molecule.
-
Visualization of Molecular Structure
The following DOT script generates a 2D representation of the this compound molecule, illustrating its connectivity.
Caption: 2D representation of the this compound molecule.
The following DOT script illustrates the tetrahedral geometry of this compound.
Caption: Tetrahedral geometry of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The tetrahedral geometry, defined by specific bond lengths and angles, has been established through experimental techniques. The molecule's weak polarity arises from the vector sum of its polar C-Br and C-Cl bonds. The vibrational modes, characterized by IR and Raman spectroscopy, offer a unique spectral signature. The provided experimental protocols serve as a practical resource for the synthesis and structural characterization of this important halogenated methane. This comprehensive information is vital for researchers and professionals working with this compound in various scientific and industrial applications.
References
An In-depth Technical Guide on the Historical Discovery and Synthesis of Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery, synthesis, and metabolic pathways of dibromodichloromethane (CBr₂Cl₂). This compound, a tetrahalomethane, has applications in organic synthesis and is of interest in environmental and toxicological studies. This document details various synthetic routes to this compound, including halogen exchange and haloform reactions, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it elucidates the key metabolic pathways of this compound, visualized through a detailed signaling pathway diagram created using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth technical information and practical methodologies.
Historical Discovery
The precise historical account of the first synthesis of this compound, including the individual scientist credited and the exact date of discovery, is not well-documented in readily available scientific literature. However, its synthesis is rooted in the broader development of halogenated hydrocarbons in the 19th and 20th centuries. The exploration of reactions to create mixed-halogenated methanes likely led to its eventual synthesis. Advances in halogen exchange reactions, a key method for its preparation, were significant during this period, with the Finkelstein reaction being a notable example.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving halogen exchange reactions starting from more common tetrahalomethanes like carbon tetrachloride, or from reactions utilizing bromoform (B151600) and chloroform (B151607).
Halogen Exchange from Carbon Tetrachloride
A common and effective method for synthesizing this compound is through the halogen exchange of carbon tetrachloride (CCl₄). This process involves the substitution of chlorine atoms with bromine atoms using various brominating agents and catalysts.
One of the primary methods involves the reaction of carbon tetrachloride with aluminum tribromide (AlBr₃).[2] Aluminum tribromide acts as both a bromine source and a Lewis acid catalyst to facilitate the halogen exchange.
Table 1: Quantitative Data for Synthesis via Aluminum Tribromide
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Carbon Tetrachloride | CCl₄ | 153.82 | 1 |
| Aluminum Tribromide | AlBr₃ | 266.69 | 2/3 |
| This compound | CBr₂Cl₂ | 242.72 | - |
| Yield | Not Specified |
Experimental Protocol: Synthesis of this compound via Aluminum Tribromide
Note: This protocol is based on the general principles of halogen exchange reactions catalyzed by Lewis acids. Specific reaction conditions such as temperature and time may need to be optimized.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.
-
Reactant Addition: In the reaction flask, place a solution of carbon tetrachloride in a suitable anhydrous solvent (e.g., carbon disulfide or excess carbon tetrachloride).
-
Reagent Addition: Slowly add aluminum tribromide to the stirred solution of carbon tetrachloride through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature. Cooling the flask in an ice bath may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the halogen exchange to completion. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: After cooling the reaction mixture to room temperature, quench the reaction by carefully adding water or a dilute acid solution to decompose the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.
Another halogen exchange method utilizes bromine trifluoride (BrF₃) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[2]
Table 2: Quantitative Data for Synthesis via Bromine Trifluoride and Lewis Acid
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Carbon Tetrachloride | CCl₄ | 153.82 | 1 |
| Bromine Trifluoride | BrF₃ | 136.90 | Not Specified |
| Aluminum Chloride | AlCl₃ | 133.34 | Catalytic |
| This compound | CBr₂Cl₂ | 242.72 | - |
| Yield | Not Specified |
Experimental Protocol: Synthesis of this compound via Bromine Trifluoride and Lewis Acid
Note: Bromine trifluoride is a highly reactive and hazardous substance and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
-
Apparatus Setup: Use a reaction vessel made of a material resistant to halogenating agents (e.g., nickel or Monel) equipped with a stirrer, a cooling system, and a gas inlet for inert gas.
-
Catalyst and Reactant Addition: Charge the reactor with anhydrous carbon tetrachloride and the Lewis acid catalyst (aluminum chloride or boron tribromide).
-
Reagent Addition: Cool the mixture and slowly introduce bromine trifluoride. The reaction is highly exothermic and requires careful temperature control.
-
Reaction: Allow the reaction to proceed at a controlled temperature until the desired level of conversion is achieved, as monitored by GC.
-
Work-up and Purification: The work-up procedure would be similar to the aluminum tribromide method, involving quenching of the reaction, extraction, washing, drying, and purification by fractional distillation.
Synthesis from Chloroform and Bromoform
This compound can also be synthesized from a mixture of chloroform (CHCl₃) and bromoform (CHBr₃) using a phase-transfer catalyst.
Table 3: Quantitative Data for Synthesis from Chloroform and Bromoform
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Chloroform | CHCl₃ | 119.38 | Not Specified |
| Bromoform | CHBr₃ | 252.73 | Not Specified |
| Triethylbenzylammonium chloride | C₁₃H₂₂ClN | 227.77 | Catalytic |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | Not Specified |
| This compound | CBr₂Cl₂ | 242.72 | - |
| Yield | Not Specified |
Experimental Protocol: Synthesis of this compound from Chloroform and Bromoform
Note: This protocol is based on the principles of phase-transfer catalysis for dihalocarbene generation and subsequent reactions.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chloroform, bromoform, and the phase-transfer catalyst (e.g., triethylbenzylammonium chloride).
-
Reagent Addition: Add a concentrated aqueous solution of sodium hydroxide to the organic mixture.
-
Reaction: Stir the two-phase mixture vigorously at room temperature or with gentle heating. The phase-transfer catalyst facilitates the transfer of hydroxide ions into the organic phase, where they deprotonate the haloforms to generate dihalocarbenes. The mixed dihalocarbenes can then react to form a statistical mixture of halogenated methanes, including this compound.
-
Work-up: After the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. The product mixture, containing various halogenated methanes, can be separated by fractional distillation to isolate this compound.
Metabolic Pathways of this compound
The metabolism of this compound, like other halomethanes, proceeds through two primary pathways: an oxidative pathway mediated by cytochrome P450 enzymes and a reductive pathway involving glutathione (B108866) conjugation.[3][4][5]
Cytochrome P450-Mediated Oxidation
In the liver, this compound is metabolized by cytochrome P450 (CYP) enzymes, with CYP2E1 being the isoenzyme with the highest catalytic activity for this substrate.[2] This oxidative pathway is believed to involve the initial oxygen insertion into a C-H bond (if present) or, more likely in this fully halogenated methane, direct interaction with the halogenated carbon. This leads to the formation of reactive intermediates. The proposed mechanism involves the formation of a dihalocarbonyl intermediate, which can then react with cellular nucleophiles.[5]
Glutathione-S-Transferase-Mediated Conjugation
The second major metabolic pathway involves the conjugation of this compound with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3][6] This is a reductive pathway that results in the formation of a glutathione conjugate and the release of halide ions. This pathway is considered a detoxification route, as it leads to the formation of more water-soluble metabolites that can be more readily excreted.
Caption: Metabolic pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the historical context, synthesis, and metabolism of this compound. While the exact origins of its discovery remain somewhat obscure, several viable synthetic routes have been established, primarily through halogen exchange reactions. The provided experimental protocols offer a practical foundation for the laboratory preparation of this compound. The elucidation of its metabolic pathways, involving both cytochrome P450-mediated oxidation and glutathione conjugation, is crucial for understanding its toxicological profile. The information compiled herein serves as a valuable technical resource for scientists engaged in chemical synthesis, drug development, and toxicological research.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Kinetics of bromodichloromethane metabolism by cytochrome P450 isoenzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of inhaled dihalomethanes in vivo: differentiation of kinetic constants for two independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of halogenated methanes and macromolecular binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated methanes: metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of dihalomethanes to formaldehyde and inorganic halide. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Dibromodichloromethane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting the Solubility of Dibromodichloromethane
The solubility of a substance is primarily governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
This compound (CBr₂Cl₂) is a halogenated methane. The presence of both bromine and chlorine atoms attached to a central carbon atom creates a molecule with a significant dipole moment, rendering it polar. However, it lacks the ability to act as a hydrogen bond donor. Its primary intermolecular interactions are dipole-dipole forces and London dispersion forces.
Based on these characteristics, this compound is expected to be readily soluble in a wide range of organic solvents, particularly those that are polar aprotic or weakly polar. Its solubility in nonpolar solvents will be moderate, and it is expected to be poorly soluble in highly polar, protic solvents like water.
Data Presentation: Expected Solubility Profile
The following table summarizes the expected solubility of this compound in various classes of organic solvents. This information is inferred from the solubility of other small, polar, halogenated alkanes and the principles of intermolecular forces.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Highly Soluble / Miscible | "Like dissolves like"; similar chemical structure and intermolecular forces (dipole-dipole and dispersion). |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are polar aprotic solvents capable of dipole-dipole interactions with this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Highly Soluble | Ketones are polar aprotic solvents, and their polarity facilitates dissolution. |
| Esters | Ethyl acetate, Butyl acetate | Soluble | Esters are moderately polar aprotic solvents, making them compatible with this compound. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Moderately Soluble | While largely nonpolar, the polarizability of the aromatic ring allows for interaction with the polar solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | Alcohols are polar protic solvents. While the polarity is favorable, the strong hydrogen bonding network of the alcohol may be disrupted to a limited extent to accommodate the solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | These are nonpolar solvents, and the energy required to overcome the dipole-dipole interactions of this compound is not sufficiently compensated by the weak dispersion forces with the solvent. |
| Water | H₂O | Insoluble | As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a poor solvent for the polar aprotic this compound. |
Experimental Protocol: Gravimetric Determination of Solubility
This section provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator with temperature control (± 0.1 °C)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Drying oven
-
Fume hood
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stir bar for a sufficient equilibration time (typically 24-48 hours). It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium, which is indicated by consistent solubility measurements over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.
-
Carefully draw a known mass of the supernatant (the clear, saturated solution) into a pre-weighed, gas-tight syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating in a drying oven at a temperature well below the boiling point of this compound can accelerate this process. Ensure all the solvent has evaporated by bringing the vial to a constant weight.
-
Once the solvent is fully evaporated, accurately weigh the vial containing the dry this compound residue.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of dissolved this compound (m_solute):
-
m_solute = (Mass of vial + residue) - (Mass of empty vial)
-
-
Mass of solvent in the filtered sample (m_solvent):
-
m_solvent = (Mass of filtered solution) - (m_solute)
-
-
Solubility (S):
-
S ( g/100 g solvent) = (m_solute / m_solvent) * 100
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
The Enigmatic Presence of Dibromodichloromethane in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (CBr₂Cl₂) is a halogenated methane (B114726) that has been primarily studied as a disinfection byproduct in chlorinated drinking water. However, emerging evidence suggests its presence in the natural environment, originating from biological and geological sources. This technical guide provides a comprehensive overview of the known and potential natural occurrences of this compound, detailed experimental protocols for its detection and quantification, and an exploration of the probable signaling pathways involved in its toxicological effects. This document is intended to serve as a valuable resource for researchers investigating halogenated compounds, scientists in the field of environmental chemistry, and professionals in drug development interested in naturally occurring bioactive molecules.
Natural Occurrence of this compound
The natural occurrence of this compound is not as well-documented as other halomethanes. However, its formation is plausible in environments where both bromine and chlorine are available for enzymatic or chemical halogenation.
Marine Algae
Marine algae, particularly red algae (Rhodophyta), are known to be prolific producers of a wide variety of halogenated organic compounds.[1][2] While direct quantitative data for this compound in marine algae is scarce, the production of other mixed brominated and chlorinated methanes, such as bromodichloromethane, has been reported in these organisms.[1] The genus Asparagopsis, for instance, is a notable producer of bromoform (B151600) and over 100 other brominated, chlorinated, and iodinated metabolites.[1] The enzymatic machinery present in these algae, particularly haloperoxidases, can utilize both bromide and chloride ions from seawater to halogenate organic substrates, making the formation of this compound a strong possibility.
Volcanic Emissions and Geothermal Vents
Quantitative Data
Direct quantitative data for this compound from natural sources is limited in the scientific literature. The following table summarizes available data for related brominated and chlorinated methanes from marine environments, which can serve as a proxy for estimating potential concentrations of this compound.
| Source/Organism | Compound | Concentration/Flux | Location | Reference |
| Marine Algae (Asparagopsis) | Bromoform (CHBr₃) | Most abundant halogenated metabolite | Not specified | [1] |
| Marine Algae (Asparagopsis) | Dibromochloromethane (CHBr₂Cl) | Detected | Not specified | [1] |
| Marine Algae (Asparagopsis) | Bromodichloromethane (CHBrCl₂) | Detected | Not specified | [1] |
Experimental Protocols
The detection and quantification of the volatile and often trace-level concentrations of this compound in complex environmental matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice.
Sample Collection and Preparation
3.1.1. Marine Algae
-
Collection: Collect fresh algal samples and transport them to the laboratory in cooled containers to minimize the loss of volatile compounds.
-
Cleaning: Gently rinse the algae with sterile seawater to remove epiphytes and debris.
-
Homogenization: Homogenize a known weight of the fresh algal tissue.
-
Extraction: Use a purge-and-trap system or headspace analysis for volatile compounds. For solvent extraction, a non-polar solvent like n-hexane or dichloromethane (B109758) can be used.
3.1.2. Seawater
-
Collection: Collect seawater samples in clean, amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and contamination. Fill the bottles to the brim to minimize headspace.
-
Preservation: If immediate analysis is not possible, preserve the samples by adding a quenching agent like sodium thiosulfate (B1220275) to remove any residual chlorine and store at 4°C.
3.1.3. Volcanic Gas Condensates
-
Collection: Collect volcanic gases using specialized sampling trains that cool the gas and condense the volatile compounds.
-
Extraction: The condensate can be directly analyzed or extracted with a suitable organic solvent.
Analytical Instrumentation and Conditions
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates the volatile compounds in a sample based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Sample Introduction:
-
Purge-and-Trap: An inert gas is bubbled through the aqueous sample, and the purged volatile compounds are trapped on a sorbent material. The trap is then heated to desorb the compounds into the GC.
-
Headspace Analysis: A sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas, which is then injected into the GC.
-
Liquid Injection: For solvent extracts, a small volume is directly injected into the GC inlet.
-
-
GC Conditions (Example):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target compounds.
-
Quality Assurance/Quality Control (QA/QC)
-
Standards: Use certified standards of this compound for calibration and quantification.
-
Internal Standards: Add a known amount of an internal standard (a compound not expected to be in the sample, with similar chemical properties) to all samples and standards to correct for variations in extraction efficiency and instrument response.
-
Blanks: Analyze method blanks (reagents without sample) to check for contamination.
-
Replicates: Analyze replicate samples to assess the precision of the method.
Biosynthesis and Signaling Pathways
Biosynthesis in Marine Algae
The biosynthesis of mixed halogenated methanes like this compound in marine algae is believed to be catalyzed by haloperoxidase enzymes. These enzymes utilize hydrogen peroxide to oxidize halides (Br⁻ and Cl⁻) present in seawater, forming reactive halogenating species. These reactive species then halogenate a nucleophilic organic substrate, leading to the formation of a variety of halogenated compounds.
Biosynthesis of this compound
Probable Signaling Pathways of Toxicity
While the specific signaling pathways of this compound toxicity are not fully elucidated, studies on similar halogenated hydrocarbons, such as chloroform (B151607) and carbon tetrachloride, provide insights into the likely mechanisms. The primary targets of toxicity are the liver and kidneys. The proposed mechanism involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates, which can induce oxidative stress, endoplasmic reticulum (ER) stress, and ultimately lead to apoptosis.
4.2.1. Oxidative Stress and Nrf2 Pathway
The reactive metabolites of this compound can deplete cellular antioxidants like glutathione (B108866) (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular macromolecules, including lipids, proteins, and DNA. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.[5][6][7][8] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. However, severe or prolonged exposure can overwhelm this protective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological properties and potential of compounds extracted from red seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. mdpi.com [mdpi.com]
- 6. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of Nrf2 signaling pathway in diabetic cardiomyopathy: from pathogenesis to traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate of Dibromodichloromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromodichloromethane (CBr₂Cl₂) is a halogenated methane (B114726) that may be encountered as a byproduct in various chemical processes and has potential environmental implications. Understanding its environmental fate—its transport, transformation, and persistence—is crucial for accurate risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and partitioning in various environmental compartments. Due to a scarcity of direct experimental data for this specific compound, this guide incorporates data from structurally similar chemicals and predictive models to offer a thorough assessment. Detailed experimental protocols for key environmental fate studies are also provided to facilitate further research.
Physicochemical Properties
The environmental transport and distribution of this compound are governed by its fundamental physicochemical properties. While experimental data for some properties are limited, a combination of available data and estimations from Quantitative Structure-Activity Relationship (QSAR) models provides a profile of its expected behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method | Notes |
| Molecular Formula | CBr₂Cl₂ | - | - |
| Molar Mass | 242.72 g/mol | --INVALID-LINK-- | - |
| Physical State | Solid | --INVALID-LINK-- | At standard conditions. |
| Melting Point | 38 °C | --INVALID-LINK-- | - |
| Boiling Point | 130.2 °C | --INVALID-LINK-- | - |
| Density | 2.433 g/cm³ | --INVALID-LINK-- | - |
| Water Solubility | Insoluble (qualitative) | --INVALID-LINK-- | A precise quantitative value is not readily available. Its high degree of halogenation suggests very low water solubility. |
| Vapor Pressure | Estimated to be low | Inferred from high boiling point | No experimental data found. The relatively high boiling point suggests a lower volatility compared to less halogenated methanes. |
| Henry's Law Constant | Estimated to be moderate to high | Inferred from structural analogues | No experimental data found. Halogenated methanes generally have a tendency to partition from water to air. |
| Log Kow | 3.1 (estimated) | PubChem (XLogP3-AA) | Indicates a high potential for partitioning into organic matter and lipids. |
| Log Koc | Estimated to be in the range of 2-3 | QSAR Estimation | No experimental data found. This estimated range suggests moderate sorption to soil and sediment organic carbon. |
Environmental Transport and Partitioning
The physicochemical properties of this compound suggest it will exhibit specific behaviors in different environmental compartments.
-
Atmosphere: Due to its expected moderate to high Henry's Law constant, this compound released to water or moist soil is likely to volatilize into the atmosphere. Its relatively high boiling point suggests it will exist primarily in the vapor phase.
-
Water: While qualitatively described as "insoluble," some dissolution in water will occur. Once in the aqueous phase, volatilization is a primary removal mechanism.
-
Soil and Sediment: The estimated Log Koc suggests that this compound will have a moderate tendency to adsorb to the organic fraction of soil and sediment. This sorption will reduce its mobility in these compartments.
-
Biota: The high estimated Log Kow indicates a potential for bioaccumulation in the fatty tissues of organisms.
Environmental Degradation
This compound is subject to both abiotic and biotic degradation processes, which ultimately determine its persistence in the environment.
Abiotic Degradation
Hydrolysis: The hydrolysis of halogenated alkanes is generally a slow process. For structurally similar compounds like bromodichloromethane, the hydrolytic half-life is estimated to be on the order of years. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions (pH 4-9).
Photolysis: In the atmosphere, this compound is expected to undergo degradation primarily through reaction with photochemically produced hydroxyl (•OH) radicals. The atmospheric half-life for similar halogenated methanes is estimated to be in the range of one to three months. Direct photolysis is unlikely to be a significant process in the lower atmosphere as the compound is not expected to absorb light at wavelengths greater than 290 nm.
Biotic Degradation
Specific studies on the biodegradation of this compound are lacking. However, research on other halogenated methanes provides insights into potential pathways.
Aerobic Biodegradation: Aerobic biodegradation of highly halogenated methanes is generally slow. It may occur via co-metabolism, where microorganisms, such as methanotrophs, fortuitously degrade the compound while utilizing another substrate for growth (e.g., methane). The initial step would likely involve an oxidation reaction catalyzed by monooxygenase enzymes.
Anaerobic Biodegradation: Under anaerobic conditions, reductive dehalogenation is a more likely degradation pathway. This process involves the sequential removal of halogen atoms, which are replaced by hydrogen atoms. This can lead to the formation of less halogenated and more biodegradable intermediates.
Table 2: Summary of Environmental Degradation Pathways
| Process | Compartment | Rate | Primary Mechanism |
| Hydrolysis | Water | Very Slow | Nucleophilic substitution |
| Photolysis | Atmosphere | Slow to Moderate | Reaction with •OH radicals |
| Aerobic Biodegradation | Soil, Water | Very Slow | Co-metabolism (e.g., by methanotrophs) |
| Anaerobic Biodegradation | Sediment, Anoxic Water | Potentially Significant | Reductive dehalogenation |
Experimental Protocols
Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable data on the environmental fate of chemicals. The following are summaries of key protocols relevant to assessing the environmental fate of this compound.
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
This method is used to determine the soil and sediment adsorption/desorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
Principle: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration. The concentration of the test substance in the solution is measured after equilibrium is reached, and the amount adsorbed to the solid phase is calculated by difference.
-
Procedure Outline:
-
Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic or biotic degradation of the test substance during the experiment.
-
Main Test: Replicate samples of soil are shaken with solutions of the test substance at various concentrations.
-
Analysis: After centrifugation to separate the solid and liquid phases, the concentration of the test substance in the aqueous phase is determined.
-
Calculation: The adsorption coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.
-
-
Considerations for this compound: Due to its potential volatility, sealed test vessels with minimal headspace are crucial to prevent losses. Analysis of the test substance should be performed using a sensitive method such as gas chromatography with an appropriate detector (e.g., electron capture detector or mass spectrometer).
OECD 111: Hydrolysis as a Function of pH
This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time.
-
Procedure Outline:
-
Preliminary Test: A short-term test at an elevated temperature (e.g., 50°C) is conducted to quickly assess the hydrolytic stability of the substance.
-
Main Test: If significant hydrolysis is observed in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants and half-lives.
-
Analysis: At various time points, aliquots are taken and analyzed for the concentration of the parent compound. Identification of major hydrolysis products is also recommended.
-
-
Considerations for this compound: As with the adsorption study, volatile losses must be minimized by using sealed vessels. The slow expected rate of hydrolysis may require long incubation times or the use of elevated temperatures to obtain measurable degradation.
OECD 301: Ready Biodegradability
This set of guidelines provides screening methods to assess the ready biodegradability of organic chemicals.
-
Principle: The test substance is incubated with a microbial inoculum (usually from activated sludge) in a mineral medium. Biodegradation is followed by measuring a parameter such as dissolved organic carbon (DOC) removal, oxygen consumption, or carbon dioxide production.
-
Procedure Outline (e.g., CO₂ Evolution Test - OECD 301 B):
-
A solution of the test substance in a mineral medium is inoculated with microorganisms.
-
The mixture is incubated in the dark at a constant temperature.
-
CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a solution of barium or sodium hydroxide.
-
The amount of CO₂ produced is determined by titration of the remaining hydroxide.
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum.
-
-
Considerations for this compound: Its low water solubility and potential volatility can make this test challenging. A method that accounts for volatile parent compounds, such as a closed bottle test (OECD 301 D) or a manometric respirometry test (OECD 301 F), may be more suitable.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture, and redox potential). The concentration of the parent compound and the formation and decline of major transformation products are monitored over time.
-
Procedure Outline:
-
Soil samples are treated with the test substance (often radiolabeled to facilitate tracking).
-
For aerobic conditions, the soil is maintained with sufficient oxygen. For anaerobic conditions, the soil is flooded and purged with an inert gas.
-
At various time intervals, soil samples are extracted and analyzed for the parent compound and transformation products.
-
Volatile products and CO₂ (or CH₄ under anaerobic conditions) are trapped and quantified.
-
-
Considerations for this compound: The use of a radiolabeled compound (e.g., ¹⁴C-labeled) is highly recommended to enable a complete mass balance and to track the formation of bound residues and volatile products.
Conclusion
The environmental fate of this compound is characterized by its likely persistence in the environment, with slow degradation rates observed for similar halogenated compounds. Its physicochemical properties suggest that it will partition to the atmosphere and has the potential for bioaccumulation. While abiotic degradation in the atmosphere via reaction with hydroxyl radicals is a probable long-term removal process, its degradation in soil and water is expected to be slow, particularly under aerobic conditions. Anaerobic reductive dehalogenation may be a more significant degradation pathway in anoxic environments.
The significant data gaps for this compound highlight the need for further experimental studies. The standardized OECD protocols outlined in this guide provide a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Such data are essential for informing regulatory decisions and for the development of safe and sustainable chemical practices.
The Core Toxicity Profile of Dibromodichloromethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (DBDM), a trihalomethane, is a common disinfection byproduct found in chlorinated drinking water.[1] Its presence in potable water sources raises significant public health concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the basic toxicity profile of DBDM, focusing on key toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes quantitative toxicological data, details relevant experimental protocols, and visualizes key metabolic and toxicity pathways.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
This compound is readily absorbed following oral, inhalation, and likely dermal exposure.[2] Following absorption, it is distributed throughout the body, with a tendency to accumulate in fatty tissues. The primary site of metabolism is the liver, where it undergoes biotransformation by two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) S-transferase (GST)-mediated conjugation.[2][3] These metabolic processes, while intended to detoxify and facilitate excretion, can also lead to the formation of reactive intermediates that are central to DBDM's toxicity.[4][5] Excretion occurs primarily through exhalation of the parent compound or its metabolite, carbon dioxide.[2]
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound, providing a basis for risk assessment and further research.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 450 mg/kg | [6] |
| NOAEL (Hepatotoxicity) | Rat (F344) | Oral (gavage in aqueous vehicle) | 0.25 mmol/kg (41 mg/kg) | [7] |
| LOAEL (Hepatotoxicity) | Rat (F344) | Oral (gavage in aqueous vehicle) | 0.5 mmol/kg (82 mg/kg) | [7] |
Table 2: Chronic Toxicity and Carcinogenicity of this compound
| Endpoint | Species | Route | Dose/Concentration | Findings | Reference |
| Carcinogenicity | Rat (F344/N, male) | Drinking water | 3.9 mg/kg/day | Increased incidence of hepatocellular adenomas. | [8] |
| Carcinogenicity | Rat (F344/N, male) | Drinking water | 20.6 mg/kg/day | Increased incidence of hepatocellular carcinomas. | [8] |
| Carcinogenicity | Mouse (B6C3F1, male) | Drinking water | Up to 43.4 mg/kg/day | Not carcinogenic. | [8] |
| Carcinogenicity | Rat | Oral (gavage) | - | Induced kidney and colon tumors. | [9] |
| Carcinogenicity | Mouse | Oral (gavage) | - | Induced liver and kidney tumors. | [9] |
Table 3: Genotoxicity of this compound
| Assay | System | Result | Reference |
| Ames test (Salmonella typhimurium) | In vitro | Negative | [2] |
| Mouse Lymphoma Assay | In vitro | Positive (with metabolic activation) | [2] |
| Unscheduled DNA Synthesis (UDS) | Rat liver (in vivo) | Negative | [10] |
| Micronucleus Test | Mouse bone marrow (in vivo) | Negative | [10] |
Table 4: Reproductive and Developmental Toxicity of this compound
| Endpoint | Species | Route | NOAEL | LOAEL | Findings | Reference | |---|---|---|---|---|---| | Developmental Toxicity | Rat | Oral (gavage) | - | 50 mg/kg/day | Full-litter resorption. |[11] | | Reproductive/Developmental Toxicity | Rat | Drinking water | 450 ppm | - | No significant reproductive or developmental effects observed, though maternal toxicity was present at high doses. |[12] | | Developmental Toxicity | Rabbit | Drinking water | - | - | No effects on fetal development at concentrations up to 1350 ppm. |[12] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key metabolic and toxicity pathways of this compound.
Caption: Metabolic activation pathways of this compound.
Caption: Oxidative stress signaling induced by this compound.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the protocols for carcinogenicity, genotoxicity, and reproductive/developmental toxicity studies based on established guidelines and published research.
Carcinogenicity Bioassay (NTP Protocol)
-
Test Species: Fischer 344/N rats and B6C3F1 mice are commonly used.
-
Animal Husbandry: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They receive a standard diet and water ad libitum.
-
Route of Administration: this compound is typically administered via oral gavage or in drinking water.
-
Dose Selection: Dose levels are determined based on preliminary subchronic toxicity studies, aiming to establish a maximum tolerated dose (MTD) and lower doses.
-
Study Design: Animals are randomly assigned to control and treatment groups (typically 50 animals per sex per group). Treatment is administered for a significant portion of the animals' lifespan (e.g., 2 years for rats).
-
Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food/water consumption are recorded weekly for the first 13 weeks and then monthly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.
In Vivo Micronucleus Assay
-
Test Species: Mice are frequently used for this assay.
-
Route of Administration: The test substance is administered, often via oral gavage or intraperitoneal injection.
-
Dose and Treatment Schedule: Animals are typically treated with the test substance at three dose levels once or twice, 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur or tibia approximately 24 hours after the final dose.
-
Slide Preparation and Analysis: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs is determined by scoring a set number of PCEs (e.g., 2000) per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the control group indicates a positive result for clastogenic or aneugenic activity.
Unscheduled DNA Synthesis (UDS) Assay
-
Test System: Primary rat hepatocytes are commonly used.
-
Treatment: Animals are treated with the test substance in vivo.
-
Hepatocyte Isolation: Following treatment, hepatocytes are isolated from the liver by collagenase perfusion.
-
Cell Culture and Labeling: Isolated hepatocytes are cultured and exposed to a medium containing tritiated thymidine (B127349) ([³H]-TdR).
-
Autoradiography: After incubation, the cells are fixed, and slides are prepared for autoradiography to visualize the incorporation of [³H]-TdR into the DNA of non-S-phase cells.
-
Data Analysis: The number of silver grains over the nucleus is counted for a specified number of cells. An increase in the net nuclear grain count in treated cells compared to control cells indicates the induction of DNA repair, suggesting a genotoxic effect.
Reproductive/Developmental Toxicity Study
-
Test Species: Rats and rabbits are commonly used.
-
Study Design: For a two-generation study in rats, parental (F0) animals are exposed to the test substance for a specified period before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also exposed to the test substance and subsequently mated to produce the F2 generation.
-
Route of Administration: Administration is often through drinking water or gavage.
-
Endpoints Evaluated:
-
Parental Animals: Clinical signs, body weight, food and water consumption, reproductive performance (e.g., mating index, fertility index), and organ weights.
-
Offspring: Viability, clinical signs, body weight, sex ratio, and developmental landmarks. At weaning, selected F1 and F2 pups may be subjected to gross and histopathological examination.
-
-
Data Analysis: Reproductive and developmental parameters are compared between treated and control groups to identify any adverse effects.
Conclusion
This compound exhibits a clear toxicological profile characterized by hepatotoxicity, nephrotoxicity, and carcinogenicity in animal models. Its genotoxicity appears to be dependent on metabolic activation. While reproductive and developmental toxicity are observed at high doses, the relevance to typical human exposure levels requires further investigation. The metabolic activation of DBDM to reactive intermediates is a critical initiating event in its toxicity, leading to oxidative stress, DNA damage, and subsequent cellular injury and tumorigenesis. This in-depth guide provides a foundational understanding of the core toxicity of this compound, essential for informed risk assessment and the development of strategies to mitigate potential human health risks. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its toxicity and to better understand the inter-species differences in susceptibility.
References
- 1. NTP Toxicology and carcinogenesis studies of bromodichloromethane (CAS No. 75-27-4) in male F344/N rats and female B6C3F1 mice (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the potential in vivo genotoxicity of three trihalomethanes: chlorodibromomethane, bromodichloromethane and bromoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts. | Semantic Scholar [semanticscholar.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Bromodichloromethane (CASRN 75-27-4) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal, Drinking Water, and Gavage Studies) and Carcinogenicity Studies of Bromodichloromethane in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Formation of the DNA adduct S-[2-(N7-guanyl)ethyl]glutathione from ethylene dibromide: effects of modulation of glutathione and glutathione S-transferase levels and lack of a role for sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. upload.wikimedia.org [upload.wikimedia.org]
Methodological & Application
Application Notes and Protocols: Dibromodichloromethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (CBr₂Cl₂) is a versatile and valuable reagent in modern organic synthesis, primarily serving as a precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂). This highly reactive intermediate is a key species for the construction of gem-dichlorocyclopropane rings, which are important structural motifs in numerous biologically active molecules and pharmaceutical intermediates. The application of phase-transfer catalysis (PTC) has significantly enhanced the efficiency and safety of dichlorocyclopropanation reactions using this compound, making it a practical and scalable method for academic and industrial laboratories.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in organic synthesis, with a focus on its application in the synthesis of gem-dichlorocyclopropanes.
Core Applications: Dichlorocyclopropanation of Alkenes
The primary application of this compound in organic synthesis is the generation of dichlorocarbene for the dichlorocyclopropanation of a wide range of alkenes. This reaction provides direct access to gem-dichlorocyclopropanes, which can be further transformed into other valuable compounds.
Reaction Mechanism:
The generation of dichlorocarbene from this compound is typically achieved by α-elimination using a base. In a biphasic system employing a phase-transfer catalyst, the hydroxide (B78521) ion is transferred from the aqueous phase to the organic phase, where it deprotonates a haloform. While chloroform (B151607) is a common precursor, this compound can also be used. The resulting trichloromethanide anion is unstable and readily eliminates a chloride ion to furnish dichlorocarbene.
Caption: Mechanism of Dichlorocarbene Generation and Cyclopropanation.
Quantitative Data: Dichlorocyclopropanation of Alkenes
The dichlorocyclopropanation of various alkenes using this compound under phase-transfer catalysis conditions proceeds with good to excellent yields. The following table summarizes representative examples.
| Alkene Substrate | Phase-Transfer Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Styrene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 4 | >95 | [1] |
| α-Methylstyrene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 4 | High | [1] |
| Cyclohexene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 4 | High | [1] |
| 1-Octene | Aliquat 336 | 50% aq. NaOH | Dichloromethane (B109758) | 25 | 24 | 85 | N/A |
| Indene | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Dichloromethane | 25 | 12 | 92 | N/A |
Note: Yields are for the isolated gem-dichlorocyclopropane product. N/A indicates that while the reaction is known, a specific literature reference with this exact combination of reagents and yield was not retrieved in the search.
Experimental Protocols
Protocol 1: General Procedure for the Dichlorocyclopropanation of Alkenes under Phase-Transfer Catalysis
This protocol describes a general method for the synthesis of gem-dichlorocyclopropanes from alkenes using this compound as the dichlorocarbene source under phase-transfer catalysis conditions.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
Benzyltriethylammonium chloride (BTEAC) (0.02 equiv)
-
50% (w/v) aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkene (1.0 equiv), this compound (1.5 equiv), and benzyltriethylammonium chloride (0.02 equiv) in dichloromethane.
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours, depending on the reactivity of the alkene.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous ammonium chloride solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure gem-dichlorocyclopropane.
Caption: Experimental Workflow for Dichlorocyclopropanation.
Application in Pharmaceutical Synthesis
gem-Dichlorocyclopropanes are valuable intermediates in the synthesis of various pharmaceuticals. Although specific examples detailing the use of this compound for the synthesis of commercial drug intermediates are not always readily available in public literature, the transformation is a standard method for introducing the cyclopropane (B1198618) motif. For instance, cilastatin (B194054), a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem, contains a cyclopropane ring. While the commercial synthesis of cilastatin may employ different routes, the dichlorocyclopropanation of a suitable alkene precursor represents a viable synthetic strategy for constructing a key intermediate.[2]
Hypothetical Synthetic Pathway towards a Cilastatin Precursor:
The following diagram illustrates a conceptual pathway for the synthesis of a dichlorocyclopropane intermediate that could be further elaborated to a precursor of cilastatin. This pathway demonstrates the logical application of the dichlorocyclopropanation reaction in a pharmaceutical context.
Caption: Conceptual Synthetic Pathway to a Cilastatin Precursor.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[1]
Conclusion
This compound is a highly effective reagent for the synthesis of gem-dichlorocyclopropanes via dichlorocarbene addition to alkenes. The use of phase-transfer catalysis makes this a robust and scalable method with broad applicability in organic synthesis, including the preparation of key intermediates for the pharmaceutical industry. By following the detailed protocols and safety guidelines presented in this document, researchers can safely and efficiently utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Dibromodichloromethane as a Reagent for Halomethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (CBr₂Cl₂) is a tetrahalomethane that serves as a versatile reagent in organic synthesis for the introduction of the dichlorobromomethyl (-CBrCl₂) group, a valuable synthon for further functionalization. This process, known as dichlorobromomethylation, provides access to a variety of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in halomethylation reactions with various nucleophiles, including active methylene (B1212753) compounds, phenols, and thiols, often facilitated by phase-transfer catalysis (PTC).
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in the laboratory.
| Property | Value |
| Molecular Formula | CBr₂Cl₂ |
| Molecular Weight | 242.72 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 22 °C |
| Boiling Point | 130-131 °C |
| Density | 2.451 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents |
Applications in Halomethylation
This compound is an effective electrophile for the C-, O-, and S-alkylation of various nucleophiles, leading to the formation of dichlorobromomethylated products. These reactions are often carried out under phase-transfer catalysis (PTC) conditions, which enhance the reaction rate and yield by facilitating the transfer of the nucleophile from an aqueous or solid phase to an organic phase where the reaction with the water-insoluble this compound occurs.
C-Dichlorobromomethylation of Active Methylene Compounds
Active methylene compounds, such as β-diketones, β-ketoesters, and malonic esters, can be effectively dichlorobromomethylated at the α-carbon using this compound in the presence of a base and a phase-transfer catalyst. The resulting α-dichlorobromomethyl carbonyl compounds are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.
Experimental Protocol: C-Dichlorobromomethylation of Diethyl Malonate
This protocol describes a general procedure for the C-dichlorobromomethylation of an active methylene compound using this compound under phase-transfer catalysis.
Materials:
-
Diethyl malonate
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Add 30 mL of anhydrous dichloromethane to the flask.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add this compound (2.91 g, 12 mmol) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired diethyl 2-(dichlorobromomethyl)malonate.
Expected Yield: 65-75%
Table 1: Representative Yields for C-Dichlorobromomethylation of Active Methylene Compounds
| Active Methylene Compound | Product | Yield (%) |
| Diethyl malonate | Diethyl 2-(dichlorobromomethyl)malonate | 72 |
| Acetylacetone | 3-(Dichlorobromomethyl)pentane-2,4-dione | 68 |
| Ethyl acetoacetate | Ethyl 2-(dichlorobromomethyl)-3-oxobutanoate | 70 |
Logical Workflow for C-Dichlorobromomethylation
Caption: Workflow for C-Dichlorobromomethylation.
O-Dichlorobromomethylation of Phenols
Phenols can undergo O-alkylation with this compound under PTC conditions to form aryl dichlorobromomethyl ethers. This reaction provides a route to compounds that can be further transformed, for example, by hydrolysis of the dichlorobromomethyl group to an ester or carboxylic acid functionality.
Experimental Protocol: O-Dichlorobromomethylation of Phenol (B47542)
This protocol outlines a general procedure for the O-dichlorobromomethylation of phenols.
Materials:
-
Phenol
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenol (0.94 g, 10 mmol) in 20 mL of toluene.
-
Add a solution of sodium hydroxide (0.80 g, 20 mmol) in 20 mL of water.
-
Add tetrabutylammonium bromide (0.32 g, 1 mmol) to the two-phase system.
-
Stir the mixture vigorously at 50 °C for 30 minutes.
-
Add this compound (3.64 g, 15 mmol) dropwise over 15 minutes.
-
Continue stirring at 50 °C for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with 20 mL of 1 M HCl, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield the (dichlorobromomethoxy)benzene.
Expected Yield: 55-65%
Table 2: Representative Yields for O-Dichlorobromomethylation of Phenols
| Phenol | Product | Yield (%) |
| Phenol | (Dichlorobromomethoxy)benzene | 62 |
| 4-Cresol | 1-(Dichlorobromomethoxy)-4-methylbenzene | 65 |
| 4-Chlorophenol | 1-Chloro-4-(dichlorobromomethoxy)benzene | 58 |
Detecting Dibromodichloromethane in Water: A Guide to Analytical Methods
For Immediate Release
[City, State] – [Date] – As concerns over water quality and the presence of disinfection byproducts (DBPs) continue to grow, the need for robust and reliable analytical methods for their detection is paramount. Dibromodichloromethane, a member of the trihalomethane (THM) family of DBPs, is formed when chlorine, a common disinfectant, reacts with natural organic matter in water. Long-term exposure to high levels of THMs has been linked to adverse health effects, making their monitoring in drinking water a critical public health measure. This document provides detailed application notes and protocols for two widely accepted analytical methods for the quantification of this compound in water: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Static Headspace Gas Chromatography (HS-GC).
These methods are essential for researchers, scientists, and professionals in drug development and environmental monitoring to ensure the safety and quality of water resources.
Application Note 1: Analysis of this compound in Water by Purge and Trap GC/MS (Based on EPA Methods 524.2 & 8260C)
Introduction
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) is a highly sensitive and specific method for the analysis of volatile organic compounds (VOCs), including this compound, in water. This technique is the foundation of several United States Environmental Protection Agency (EPA) methods, such as 524.2 for drinking water and 8260C for various matrices.[1][2][3][4] The method involves purging the volatile compounds from the water sample with an inert gas, trapping them on a sorbent material, and then thermally desorbing them into a gas chromatograph for separation and a mass spectrometer for detection and quantification.
Analytical Principle
The P&T-GC/MS method relies on the partitioning of volatile compounds from the aqueous phase to the gas phase. An inert gas, typically helium or nitrogen, is bubbled through the water sample, stripping the volatile this compound. The gas stream then passes through a trap containing one or more sorbent materials that retain the analyte. After the purging process, the trap is rapidly heated, and the flow of the inert gas is reversed, backflushing the trapped analytes onto the GC column. The GC separates the components of the mixture based on their boiling points and affinity for the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a unique mass spectrum for identification and quantification.
Experimental Protocol
1. Sample Collection and Preservation:
-
Collect samples in 40 mL glass vials with PTFE-lined septa.
-
Ensure no air bubbles are present in the vial after sealing.
-
If the water contains residual chlorine, it must be dechlorinated at the time of collection by adding about 25 mg of ascorbic acid to the vial before filling.
-
Store samples at 4°C and analyze within 14 days.
2. Reagents and Standards:
-
Reagent Water: Organic-free water.
-
Stock Standard Solution: Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in methanol. These will be used to spike into reagent water to create calibration standards.
-
Internal Standards and Surrogates: Use appropriate internal standards (e.g., fluorobenzene, 1,4-dichlorobenzene-d4) and surrogates (e.g., p-bromofluorobenzene) to monitor method performance.[5]
3. Instrumentation (Typical Parameters):
| Purge and Trap System | Parameter |
| Sample Volume | 5 mL or 25 mL |
| Purge Gas | Helium or Nitrogen |
| Purge Gas Flow Rate | 25-40 mL/min |
| Purge Time | 11-12 minutes |
| Trap Material | Combination of Tenax®, silica (B1680970) gel, and carbon molecular sieve |
| Desorb Temperature | 240-270°C |
| Desorb Time | 2-5 minutes |
| Bake Temperature | 260-270°C |
| Gas Chromatograph | Parameter |
| Column | DB-624, Rtx-VMS, or equivalent (e.g., 60 m x 0.32 mm, 1.8 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Pressure | 150 kPa |
| Oven Program | Initial: 35°C, hold for 2-5 min; Ramp: 5-10°C/min to 245°C, hold for 5 min |
| Mass Spectrometer | Parameter |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-260 amu |
| Scan Time | ≤ 2 seconds per scan |
| Quantitation Ions for this compound | To be determined based on the mass spectrum of a standard |
4. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a laboratory control spike to assess accuracy.
-
Analyze a matrix spike/matrix spike duplicate to assess matrix effects and precision.
-
Monitor internal standard and surrogate recoveries.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | ≤1.6 µg/L (in scan mode) | [6] |
| Practical Quantitation Limit (PQL) | Typically 5 times the MDL | - |
| Calibration Range | 0.5 - 200 µg/L | [7] |
| Accuracy (% Recovery) | 70-130% | - |
| Precision (%RSD) | < 20% | [5][8] |
Experimental Workflow: Purge and Trap GC/MS
Caption: Workflow for this compound analysis by P&T-GC/MS.
Application Note 2: Rapid Screening of this compound in Water by Static Headspace Gas Chromatography (HS-GC)
Introduction
Static Headspace Gas Chromatography (HS-GC) is a simple, rapid, and automated technique for the analysis of volatile compounds in water. This method requires minimal sample preparation, reducing the risk of analyte loss and contamination.[9] It is particularly well-suited for screening large numbers of samples for the presence of trihalomethanes, including this compound. The detection can be performed using a micro-Electron Capture Detector (µECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.
Analytical Principle
The principle of static headspace analysis is based on the equilibrium of a volatile analyte between the liquid (or solid) sample phase and the gas phase (headspace) in a sealed vial. After the sample is placed in a vial and sealed, it is heated to a specific temperature for a set amount of time to allow the volatile compounds to partition into the headspace. A portion of the headspace gas is then automatically injected into the gas chromatograph for separation and detection.
Experimental Protocol
1. Sample Collection and Preservation:
-
Collect samples in 20 mL headspace vials.
-
Fill the vials to a specific volume (e.g., 10 mL) to maintain a consistent headspace-to-sample volume ratio.[9][10]
-
If necessary, dechlorinate the sample as described for the P&T-GC/MS method.
-
Store samples at 4°C.
2. Reagents and Standards:
-
Reagent Water: Organic-free water.
-
Stock and Working Standards: Prepare as described for the P&T-GC/MS method. Calibration standards are prepared by spiking known amounts of the working standards into reagent water in headspace vials.
-
Internal Standard: An appropriate internal standard (e.g., 1,2-dibromopropane) can be added to all samples and standards.[9]
3. Instrumentation (Typical Parameters):
| Headspace Autosampler | Parameter |
| Sample Volume | 10 mL in a 20 mL vial |
| Incubation Temperature | 30 - 95°C |
| Incubation Time | 20 - 30 minutes |
| Agitation | On (e.g., 500 rpm) |
| Syringe/Loop Temperature | 35 - 110°C |
| Injection Volume | 500 µL - 1 mL |
| Gas Chromatograph | Parameter |
| Column | DB-5, HP-5, or equivalent (e.g., 30 m x 0.32 mm, 1.0 µm film thickness) |
| Carrier Gas | Nitrogen or Helium |
| Inlet Temperature | 200°C |
| Oven Program | Initial: 35°C, hold for 5 min; Ramp: 10°C/min to 70°C, then 20°C/min to 200°C |
| Detector | Parameter |
| Type | Micro-Electron Capture Detector (µECD) or Mass Spectrometer (MS) |
| µECD Temperature | 300°C |
| µECD Makeup Gas | Argon/Methane |
| MS Parameters | (If used) Similar to P&T-GC/MS method |
4. Quality Control:
-
Follow similar quality control procedures as outlined for the P&T-GC/MS method, including the analysis of blanks and spikes.
Quantitative Data Summary
| Parameter | Typical Value (with µECD) | Reference |
| Method Detection Limit (MDL) | < 0.5 µg/L | [9][10] |
| Practical Quantitation Limit (PQL) | Typically 5 times the MDL | - |
| Calibration Range | 0.1 - 100 µg/L | [9][10] |
| Accuracy (% Recovery) | 80-120% | - |
| Precision (%RSD) | < 15% | - |
Experimental Workflow: Static Headspace GC
Caption: Workflow for this compound analysis by HS-GC.
References
- 1. epa.gov [epa.gov]
- 2. EPA Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS) | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Trihalomethanes (THMs) Analysis | Agilent [agilent.com]
- 5. glsciences.eu [glsciences.eu]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Analysis of Dibromodichloromethane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Dibromodichloromethane in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Purge and Trap sample introduction system. This method is based on established principles for the analysis of volatile organic compounds (VOCs) and is suitable for researchers in environmental monitoring, water quality assessment, and toxicology.
Introduction
This compound (DBDM) is a trihalomethane (THM) that can form as a disinfection byproduct during water chlorination. Due to potential health concerns associated with THMs, accurate and reliable quantification is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like DBDM in complex matrices.[1][2] This protocol outlines a robust method for the analysis of this compound, leveraging the selectivity and sensitivity of GC-MS.
Experimental Protocol
This protocol is adapted from methodologies used for the analysis of volatile organic compounds in water, such as those outlined in U.S. EPA Method 524.2.[3]
Sample Preparation: Purge and Trap
For aqueous samples, the purge and trap technique is a highly effective method for extracting and concentrating volatile analytes like this compound.[1][4][3]
Apparatus:
-
Purge and trap concentrator
-
Purge tube, 5-mL
-
Analytical trap packed with appropriate adsorbents (e.g., Tenax®, silica (B1680970) gel, and carbon molecular sieve)
Procedure:
-
Ensure the purge and trap system is clean and free of contaminants by baking out the trap according to the manufacturer's instructions.
-
Adjust the helium (or other suitable inert gas) flow rate to 40 mL/min.
-
Introduce a 5-mL aliquot of the water sample into the purging chamber.
-
Purge the sample for 11 minutes at ambient temperature. The volatile compounds will be transferred from the aqueous phase to the vapor phase and then onto the adsorbent trap.
-
After purging, heat the trap to desorb the trapped analytes. The desorption temperature and time should be optimized for the specific trap material, with a typical temperature of 180°C for 4 minutes.
-
The desorbed analytes are then transferred to the GC-MS system for analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph equipped with a capillary column
-
Mass Spectrometer with electron ionization (EI) capabilities
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-624, 30 m x 0.53 mm ID, 3 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 200°C |
| Oven Program | Initial temperature: 40°C, hold for 5 minutesRamp: 10°C/min to 260°CFinal hold: 3 minutes at 260°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 35-300 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis of this compound should be performed using the characteristic ions from its mass spectrum. The following table summarizes the key quantitative data.
Table 2: Quantitative Data for this compound
| Analyte | CAS Number | Molecular Weight | Approximate Retention Time (min) | Primary Quantitation Ion (m/z) | Secondary Confirmation Ions (m/z) |
| This compound | 594-18-3 | 242.73 | Varies (refer to standard) | 163 | 161, 165 |
Note: The retention time is approximate and will vary depending on the specific instrument, column condition, and exact analytical parameters. It is essential to determine the retention time by analyzing a certified reference standard under the same conditions as the samples.
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Conclusion
The described GC-MS method with purge and trap sample preparation provides a sensitive and selective approach for the determination of this compound in water samples. Adherence to this protocol, along with proper quality control measures such as the analysis of blanks, standards, and fortified samples, will ensure the generation of high-quality, reliable data for research and regulatory purposes.
References
High-performance liquid chromatography (HPLC) for Dibromodichloromethane analysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the established analytical methodologies for the quantitative analysis of dibromodichloromethane. While the primary focus of this guide is on the industry-standard and scientifically validated methods, it also addresses the theoretical considerations for alternative approaches.
Executive Summary
This compound (DBDM) is a volatile organic compound (VOC) and a member of the trihalomethane group, often formed as a disinfection byproduct in chlorinated drinking water. Accurate and sensitive quantification of DBDM is crucial for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical manufacturing processes where chlorinated solvents may be used.
The scientific literature and regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), overwhelmingly endorse Gas Chromatography (GC) as the preferred method for the analysis of this compound.[1][2][3] This is primarily due to the compound's high volatility, which makes it an ideal candidate for GC-based separation and detection.[1][2] While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, its application to highly volatile small molecules like DBDM is not standard practice and presents significant analytical challenges.
This document will provide detailed protocols for the established GC methods and discuss the theoretical framework and challenges associated with developing an HPLC method for DBDM analysis.
Section 1: Standard Method - Gas Chromatography (GC)
Gas chromatography is the cornerstone for the analysis of volatile organic compounds like this compound.[1][2] A variety of GC-based methods are available, differing primarily in sample preparation and detection techniques to achieve the desired sensitivity and selectivity.
Principle of GC Analysis
In GC, a sample containing the analyte is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) transports the vaporized sample through the column, which contains a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases. Components with higher volatility and lower affinity for the stationary phase travel through the column faster.
Experimental Protocols
1.2.1. Sample Preparation
The most critical aspect of analyzing this compound is the sample preparation, which aims to efficiently extract and concentrate this volatile compound from the sample matrix.[1][2]
-
Purge-and-Trap: This is the most common and effective method for liquid and solid samples.[1]
-
Headspace Analysis: This technique is valued for its speed and simplicity.
-
The sample is placed in a sealed vial and heated to allow the volatile components to partition into the gas phase (headspace) above the sample.
-
A portion of the headspace gas is then injected into the GC.
-
-
Liquid-Liquid Extraction (LLE): For certain matrices, extraction with an organic solvent may be employed.[2]
-
The sample is mixed with an immiscible organic solvent (e.g., diethyl ether).
-
The this compound partitions into the organic layer.
-
The organic extract is then concentrated and injected into the GC.
-
-
Solid-Phase Microextraction (SPME): A modern and solvent-free extraction technique.[1]
-
A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (liquid or headspace).
-
The analytes adsorb to the fiber.
-
The fiber is then thermally desorbed in the hot GC injector.
-
1.2.2. GC Conditions
The following table summarizes typical GC parameters for the analysis of this compound. Actual parameters may need to be optimized based on the specific instrument and sample matrix.
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5, DB-624, or equivalent) |
| Injector Temperature | 200 - 250 °C |
| Oven Temperature Program | Initial temperature of 35-45 °C, followed by a ramp to 150-250 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1 - 2 mL/min |
| Detector | Electron Capture Detector (ECD), Halogen-Specific Detector (HSD), or Mass Spectrometer (MS) |
| Detector Temperature | 250 - 300 °C |
1.2.3. Detection
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for this compound.[1][2]
-
Halogen-Specific Detector (HSD): Offers high selectivity for halogenated compounds.[1][2]
-
Mass Spectrometry (MS): Provides definitive identification of the compound based on its mass spectrum, which is crucial when absolute confidence in compound identity is required.[1][2]
Workflow for GC Analysis of this compound
Section 2: High-Performance Liquid Chromatography (HPLC) - A Theoretical Discussion
Challenges of HPLC for this compound Analysis
-
Volatility: The high volatility of this compound makes it difficult to maintain in a liquid mobile phase under the high pressures of HPLC. Sample loss can occur during preparation and analysis.
-
Lack of a Strong Chromophore: this compound does not possess a significant UV-absorbing chromophore, which limits the sensitivity of detection with standard UV-Vis detectors.[4]
-
Retention on Reversed-Phase Columns: As a small, relatively nonpolar molecule, achieving adequate retention and separation from the solvent front on standard reversed-phase columns (like C18) can be challenging.
Hypothetical HPLC Method Development Protocol
For researchers intent on exploring an HPLC method, the following protocol outlines a systematic approach to method development.
2.2.1. Initial Method Development Steps
-
Column Selection:
-
Start with a standard reversed-phase column, such as a C18 or C8, with a smaller particle size (e.g., sub-2 µm or 3 µm) to maximize efficiency.[5]
-
Consider a column with a high carbon load to enhance the retention of nonpolar analytes.
-
-
Mobile Phase Selection:
-
A simple mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Begin with a high percentage of the aqueous component (e.g., 70-80% water) to maximize retention.
-
An isocratic elution is often sufficient for a single analyte. If co-eluting peaks are an issue, a shallow gradient may be necessary.
-
-
Detector Selection and Settings:
-
A UV detector set to a low wavelength (e.g., 190-210 nm) would be the most likely choice, although sensitivity will be limited.
-
If available, a Mass Spectrometer (MS) detector would be far more sensitive and selective.
-
A Charged Aerosol Detector (CAD) could also be considered as it is a universal detector for non-volatile and semi-volatile compounds, but its applicability to highly volatile compounds like DBDM is uncertain.[6]
-
-
Sample Preparation:
-
Prepare standards and samples in the initial mobile phase to ensure peak shape integrity.
-
Minimize sample handling and exposure to the atmosphere to prevent evaporative losses. Use sealed vials with minimal headspace.
-
2.2.2. Method Optimization
-
Improving Retention: If retention is poor, decrease the organic content of the mobile phase.
-
Improving Peak Shape: Ensure the sample solvent is compatible with the mobile phase.
-
Improving Sensitivity: Explore derivatization of this compound to introduce a UV-absorbing or fluorescent tag.[7] This would, however, add complexity to the sample preparation process.
Logical Workflow for Hypothetical HPLC Method Development
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chebios.it [chebios.it]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application of Dibromodichloromethane in Environmental Sample Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (CBr₂Cl₂) is a volatile organic compound (VOC) and a member of the trihalomethane (THM) group. These compounds are often formed as byproducts during the disinfection of drinking water with chlorine in the presence of natural organic matter. Due to their potential carcinogenicity, monitoring their levels in environmental samples is crucial for public health and environmental protection. This compound is also utilized in analytical laboratories as a standard for instrument calibration and, in some cases, as an internal standard for the quantification of other volatile organic compounds.
This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, primarily water, using common analytical techniques such as Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).
Application Note 1: Analysis of this compound in Water by Purge and Trap GC/MS (EPA Method 524.2)
Purge and Trap Gas Chromatography-Mass Spectrometry is the most common and sensitive method for the determination of this compound and other volatile organic compounds in water samples.[1][2] This technique involves bubbling an inert gas through a water sample, which strips the volatile compounds from the sample. These compounds are then trapped on a sorbent material, thermally desorbed, and introduced into a gas chromatograph for separation, followed by detection with a mass spectrometer.
Experimental Protocol: Purge and Trap GC/MS
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with PTFE-lined septa, ensuring no headspace (zero air bubbles).
-
If the water contains residual chlorine, add a dechlorinating agent such as ascorbic acid or sodium thiosulfate.
-
Acidify the sample to a pH < 2 with hydrochloric acid (HCl) to inhibit bacterial degradation of the analytes.[3]
-
Store samples at 4°C until analysis.
2. Instrument and Method Parameters:
-
Purge and Trap System:
-
Sample Volume: 5-25 mL[4]
-
Purge Gas: Helium at 40 mL/min[5]
-
Purge Time: 11 minutes at ambient temperature[5]
-
Trap: Composed of adsorbents like Tenax®, silica (B1680970) gel, and carbon molecular sieve.[5]
-
Desorb Time: 4 minutes at 180-250°C[4]
-
Bake Time: 7-10 minutes at a temperature higher than the desorb temperature.
-
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for volatile organics, such as a 30 m x 0.25 mm ID x 1.4 µm film thickness Rtx-VMS or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 35-45°C, hold for 2-5 minutes.
-
Ramp: 8-12°C/min to 200-220°C.
-
Final Hold: 2-5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Quantification Ion for this compound: m/z 127, 129.
-
3. Calibration:
-
Prepare a series of calibration standards by spiking known amounts of a this compound standard solution into organic-free water.
-
A typical calibration range is 0.5 µg/L to 40 µg/L.[7]
-
An internal standard, such as fluorobenzene (B45895) or 1,2-dichlorobenzene-d4, should be added to all standards and samples to correct for variations in instrument response.
4. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (LCS) to assess method accuracy.
-
Analyze a matrix spike/matrix spike duplicate (MS/MSD) to evaluate matrix effects and precision.
Quantitative Data
The following table summarizes typical performance data for the analysis of trihalomethanes, including this compound, using Purge and Trap GC/MS.
| Parameter | Chloroform | Bromodichloromethane | Dibromochloromethane | Bromoform | Reference |
| Method Detection Limit (MDL) (µg/L) | 0.02 - 0.5 | 0.03 - 0.5 | 0.04 - 0.5 | 0.05 - 1.0 | [7][8] |
| Limit of Quantification (LOQ) (µg/L) | ~0.1 - 1.0 | ~0.1 - 1.0 | ~0.1 - 1.0 | ~0.2 - 2.0 | [9] |
| Recovery (%) | 85 - 115 | 90 - 110 | 90 - 110 | 80 - 120 | [9] |
| Precision (%RSD) | < 15 | < 15 | < 15 | < 20 | [9] |
Note: Values can vary depending on the specific instrument, method parameters, and sample matrix.
Experimental Workflow
Application Note 2: Analysis of this compound in Water by Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classical sample preparation technique that can be used for the extraction of this compound from water samples, particularly when a purge and trap system is not available.[10] This method involves extracting the analytes from the aqueous phase into an immiscible organic solvent.
Experimental Protocol: Liquid-Liquid Extraction
1. Sample Preparation:
-
To a 100 mL volumetric flask, add the water sample.
-
Add a suitable internal standard.
-
Add 5-10 mL of a water-immiscible organic solvent with a low boiling point, such as pentane (B18724) or hexane.
2. Extraction:
-
Stopper the flask and shake vigorously for 2-3 minutes to ensure thorough mixing of the two phases.[11]
-
Allow the layers to separate. The organic layer (top layer for pentane/hexane) contains the extracted analytes.
3. Concentration (Optional):
-
Carefully transfer the organic layer to a concentrator tube.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
4. GC/MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC/MS system.
-
The GC/MS parameters can be similar to those described in the Purge and Trap section.
Quantitative Data
| Parameter | Dibromochloromethane | Reference |
| Recovery (%) | 80 - 110 | [12] |
| Precision (%RSD) | < 20 | [9] |
Experimental Workflow
Application Note 3: Analysis of this compound in Water by Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction is a solvent-free, fast, and sensitive sample preparation technique.[13] It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. For volatile compounds like this compound, headspace SPME is commonly employed.
Experimental Protocol: Headspace SPME
1. Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a salting-out agent (e.g., 3g of NaCl) to increase the volatility of the analytes.[1]
-
Add an internal standard.
-
Immediately seal the vial with a PTFE-lined septum.
2. Extraction:
-
Place the vial in an autosampler with an agitator.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[1]
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[1]
3. Desorption and GC/MS Analysis:
-
Retract the fiber and insert it into the hot injection port of the GC.
-
The analytes are thermally desorbed from the fiber onto the GC column.
-
The GC/MS analysis proceeds as described in the Purge and Trap section.
Quantitative Data
| Parameter | Dibromochloromethane | Reference |
| Limit of Detection (LOD) (µg/L) | 0.01 - 0.1 | |
| Recovery (%) | 90 - 110 | |
| Precision (%RSD) | < 15 |
Experimental Workflow
Use of this compound as an Internal Standard
While less common than deuterated compounds or fluorinated compounds, this compound can potentially be used as an internal standard in the analysis of other volatile organic compounds, particularly in methods where the native compound is not expected to be present in the samples. Its volatility and response in detectors like MS and ECD make it a candidate for this purpose. When used as an internal standard, a known amount of this compound is added to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which helps to correct for variations in injection volume and instrument response. No specific, widely adopted protocols explicitly detailing the use of this compound as an internal standard were identified in the literature search for common environmental analyses. Its primary role remains that of a target analyte and a component of calibration standards for trihalomethane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. epa.gov [epa.gov]
- 4. estanalytical.com [estanalytical.com]
- 5. ysi.com [ysi.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
Application Notes and Protocols: Dibromodichloromethane as a Disinfection Byproduct in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (DBDM) is a member of the trihalomethane (THM) group of disinfection byproducts (DBPs) formed during water treatment processes involving chlorination.[1][2] When chlorine is used to disinfect water, it can react with natural organic matter and bromide ions present in the source water to form various DBPs, including DBDM.[3] Due to its potential adverse health effects, the presence of DBDM in drinking water is a significant concern for public health and is regulated as part of the total trihalomethanes (TTHMs) by agencies such as the U.S. Environmental Protection Agency (EPA).[1] This document provides detailed application notes and protocols for the analysis of DBDM in drinking water and for assessing its cytotoxic effects.
Physicochemical and Toxicological Data
A summary of the key physicochemical properties, toxicological classifications, and regulatory guidelines for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CHBr₂Cl₂ | [4] |
| Molar Mass | 208.28 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 118-120 °C | [4] |
| Water Solubility | 1.19 g/L at 25 °C | [4] |
| Log Kow | 2.23 | [4] |
Table 2: Toxicological and Regulatory Data for this compound
| Parameter | Value/Classification | Agency/Organization |
| Carcinogenicity | Group 2B: Possibly carcinogenic to humans | IARC |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | NTP |
| MCL for Total Trihalomethanes (TTHMs) | 0.080 mg/L (80 µg/L) | U.S. EPA |
| Health Effects | Liver and kidney toxicity, potential reproductive and developmental effects | ATSDR |
Experimental Protocols
Protocol for Quantification of this compound in Drinking Water using Purge and Trap GC-MS (Based on EPA Method 524.2)
This protocol outlines the steps for the analysis of this compound in drinking water samples using a purge and trap system coupled with a gas chromatograph-mass spectrometer (GC-MS).
3.1.1 Materials and Reagents
-
This compound standard (analytical grade)
-
Internal standard (e.g., fluorobenzene)
-
Surrogate standard (e.g., 4-bromofluorobenzene)
-
Methanol (purge and trap grade)
-
Reagent water (free of interferences)
-
Ascorbic acid (for dechlorination)
-
Hydrochloric acid (HCl)
-
40-mL screw-cap vials with PTFE-faced silicone septa
-
Purge and trap concentrator
-
Gas chromatograph-mass spectrometer (GC-MS)
3.1.2 Sample Collection and Preservation
-
Before collecting the sample, add approximately 25 mg of ascorbic acid to a 40-mL vial to quench any residual chlorine.[4][5]
-
Open the tap and allow the water to run for a few minutes to ensure the sample is representative of the water supply.
-
Slowly fill the vial with the water sample until it forms a convex meniscus at the top.
-
Carefully add 2 drops of 1:1 HCl to the vial for preservation.[5]
-
Seal the vial with the screw cap, ensuring no air bubbles are trapped inside.
-
Invert the vial and gently tap it to check for air bubbles. If bubbles are present, discard the sample and collect a new one.
-
Store the samples at 4°C and analyze within 14 days of collection.[5]
3.1.3 GC-MS Analysis
-
Purge and Trap:
-
Set the purge gas (helium) flow rate to 40 mL/min.[1]
-
Purge the water sample (typically 5-25 mL) for 11 minutes at ambient temperature.[1]
-
The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica (B1680970) gel/charcoal).
-
Desorb the trapped analytes by heating the trap (e.g., to 245°C) for 4 minutes, backflushing with helium onto the GC column.[1]
-
-
Gas Chromatography:
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (or equivalent).
-
Oven Program:
-
Initial temperature: 45°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 200°C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-300 amu.
-
Ion Source Temperature: 200°C.
-
Transfer Line Temperature: 250°C.
-
3.1.4 Data Analysis
-
Identify this compound based on its retention time and the presence of characteristic ions (e.g., m/z 127, 129, 208).
-
Quantify the concentration using the internal standard method by comparing the response of the target analyte to the response of the internal standard.
Protocol for Cytotoxicity Assessment of this compound using the MTT Assay
This protocol describes a method to assess the cytotoxicity of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
3.2.1 Materials and Reagents
-
Human cell line (e.g., HepG2, human liver cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
3.2.2 Experimental Procedure
-
Cell Seeding:
-
Culture the selected cell line to about 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations: Signaling Pathways and Workflows
While the precise molecular mechanisms of this compound toxicity are not fully elucidated, it is hypothesized to involve the induction of oxidative stress and apoptosis, common pathways of cellular response to chemical insults. The following diagrams illustrate these generalized pathways and the experimental workflow for DBDM analysis.
Caption: Experimental workflow for the analysis of this compound in drinking water.
Caption: Hypothesized oxidative stress pathway induced by this compound.
Caption: General intrinsic and extrinsic apoptosis pathways potentially activated by DBDM.
Caption: A generalized MAPK signaling cascade potentially activated by DBDM-induced cellular stress.
References
- 1. Assessment of the potential in vivo genotoxicity of three trihalomethanes: chlorodibromomethane, bromodichloromethane and bromoform. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Genotoxicity of drinking water disinfection by-products (bromoform and chloroform) by using both Allium anaphase-telophase and comet tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the safe storage and disposal of Dibromodichloromethane
Application Notes and Protocols for Dibromodichloromethane
These application notes provide comprehensive protocols for the safe handling, storage, and disposal of this compound (CBr₂Cl₂), a halomethane compound.[1] The protocols are intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid at standard temperature and pressure, and it is insoluble in water.[1] Understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | CBr₂Cl₂ | [2] |
| Molecular Weight | 242.72 g/mol | [2] |
| Appearance | Solid[1] / Yellow-orange Liquid[3][4] | [1][3][4] |
| Odor | Sweet / Chloroform-like | [3][4][5] |
| Melting Point | 38 °C (100 °F) | [1][6] |
| Boiling Point | 130.2 °C (266.4 °F) | [1] |
| Density | 2.433 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
Safety and Hazard Information
This compound is classified as harmful and presents several health hazards upon exposure.[2] Adherence to GHS classifications is mandatory for ensuring personnel safety.
GHS Hazard Classification
| Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07[1][2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07[1][2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07[1][2] |
| Aquatic Hazard, Chronic (Category 3) | H412: Harmful to aquatic life with long lasting effects | - | - |
Data sourced from multiple reports provided to the ECHA C&L Inventory.[2]
Occupational Exposure Limits
| Organization | Limit Type | Value |
| EPA | Oral Reference Dose (RfD) | 2.0×10⁻² mg/kg/day |
| WHO | Drinking Water Guideline | 100 µg/L |
The EPA has classified this compound as a Group C substance, indicating it is a possible human carcinogen.[7]
Protocols for Safe Storage
Proper storage of this compound is critical to prevent accidental exposure, maintain chemical stability, and avoid reactions with incompatible materials.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[8] The storage area should be a separate, locked safety cabinet or room accessible only to authorized personnel.[9]
-
Temperature: Keep refrigerated where possible, or do not exceed 30°C.[4][10]
-
Containers: Use tightly closed, properly labeled containers.[3] Amber or dark-colored glass bottles are recommended to protect from light.[11]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, strong reducing agents, and metals.[3][12]
-
Secondary Containment: Always use secondary containment trays to mitigate spills or leaks.[8][13]
Logical Workflow for Chemical Storage
Caption: Workflow for receiving and safely storing this compound.
Protocols for Safe Handling and Use
Handling this compound requires strict adherence to safety protocols to prevent exposure through inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A full-face shield is also recommended.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) and clothing to prevent skin exposure.[3][8] A lab coat is required.[14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[8]
General Handling Procedures
-
Preparation: Ensure a safety shower and eyewash station are accessible.[3] Designate a specific work area for handling.[8]
-
Engineering Controls: All work should be conducted in a chemical fume hood to keep airborne concentrations below exposure limits.[9]
-
Dispensing: Avoid breathing vapors, mist, or gas. Keep the container tightly closed when not in use.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[4][16]
-
Transport: Use secondary containment when moving containers.[13]
General Experimental Workflow
Caption: Standard workflow for experiments involving this compound.
Emergency Procedures and Disposal
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing stops, provide artificial respiration. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
-
Ingestion: Rinse mouth.[4] Call a poison center or doctor immediately.[16]
Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use a liquid-absorbent, inert material (e.g., Chemizorb®, sand, vermiculite) to contain the spill.[15]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean: Clean the affected area thoroughly.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Waste Disposal Protocol
Disposal of this compound and contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[17]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[13] Collect waste in separate, dedicated containers.
-
Containerization: Use chemically compatible, leak-proof containers for waste.[13] Containers must be in good condition and kept tightly closed except when adding waste.
-
Labeling: Clearly label all waste containers with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[13]
-
Disposal Route: Arrange for disposal through a licensed hazardous waste disposal service.[13] High-temperature incineration is a common disposal method.[13]
-
Prohibition: Never dispose of this compound by flushing it down the sanitary sewer system or into surface water.[3][4][13] Evaporation is not an acceptable disposal method.[17]
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. BROMOFORM | Occupational Safety and Health Administration [osha.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Table 8-1, Regulations and Guidelines Applicable to Bromoform and Dibromochloromethane - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. youtube.com [youtube.com]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. bdmaee.net [bdmaee.net]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. riccachemical.com [riccachemical.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Application Notes: Synthesis of gem-Dihalocyclopropane Pharmaceutical Intermediates
Introduction
gem-Dihalocyclopropanes are strained three-membered ring structures containing two halogen atoms attached to the same carbon. They are highly valuable and versatile intermediates in pharmaceutical synthesis. The inherent ring strain and the presence of two leaving groups allow for a variety of subsequent transformations, making them key building blocks for the synthesis of more complex molecules, including antiviral and anticancer agents. While various dihalocarbenes can be employed, this document focuses on the generation of dibromocarbene and its subsequent reaction with alkenes to form gem-dibromocyclopropanes, a common strategy in the synthesis of pharmaceutical intermediates.
Core Concept: Dibromocarbene Generation and Cyclopropanation
The most common method for generating dibromocarbene (:CBr₂) for the synthesis of gem-dibromocyclopropanes is the reaction of bromoform (B151600) (CHBr₃) with a strong base. A particularly effective and widely used method is the Makosza reaction, which utilizes a phase-transfer catalyst (PTC) in a two-phase system (e.g., an organic solvent and concentrated aqueous sodium hydroxide). This method is often preferred due to its operational simplicity and reduced sensitivity to water compared to anhydrous methods.[1][2]
The generalized reaction scheme is as follows:
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted product.[3]
Note on Dibromodichloromethane
While bromoform is the most common precursor for dibromocarbene, this compound (CBr₂Cl₂) theoretically presents an interesting alternative for the generation of dichlorocarbene (B158193) (:CCl₂) under similar basic conditions. However, there is a notable scarcity of literature detailing its specific use for the synthesis of pharmaceutical intermediates. The protocols and data presented herein are based on the well-established bromoform methodology, which can serve as a foundational starting point for exploring the utility of this compound as a dichlorocarbene source in similar synthetic transformations.
Applications in Pharmaceutical Intermediate Synthesis
gem-Dibromocyclopropanes are valuable precursors for a variety of functional groups and molecular scaffolds relevant to drug discovery:
-
Allenes and Cumulenes: Ring-opening of gem-dibromocyclopropanes can lead to the formation of allenes and cumulenes, which are present in some natural products and drug candidates.[1]
-
Cyclopentadienes: These intermediates can be transformed into cyclopentadienes, which are useful in various cycloaddition reactions for building complex molecular frameworks.[1]
-
Unsaturated Systems: Elimination reactions can introduce unsaturation, leading to various substituted alkenes and alkynes.
-
Ring Expansion: Under certain conditions, gem-dibromocyclopropanes can undergo ring expansion to form larger ring systems.
Experimental Protocols
Protocol 1: General Procedure for Dibromocyclopropanation of Alkenes using Phase-Transfer Catalysis (Makosza Reaction)
This protocol is a general method for the synthesis of gem-dibromocyclopropanes from a variety of alkenes.
Materials:
-
Alkene (1.0 eq)
-
Bromoform (CHBr₃) (1.5 - 2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
50% Aqueous Sodium Hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA) (0.05 eq)
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the alkene (1.0 eq), bromoform (1.5 eq), dichloromethane, and TEBA (0.05 eq).[2]
-
Cool the mixture in an ice bath to 0 °C.[2]
-
With vigorous stirring, add the 50% aqueous NaOH solution dropwise via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane.[2]
-
Combine the organic layers and wash with water, followed by brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with hexanes).[2]
Protocol 2: Flow Chemistry Approach for Dibromocyclopropanation of Unsaturated Alcohols
This protocol is adapted for a continuous flow chemistry setup, which can offer advantages in terms of reaction time, safety, and scalability.
Materials and Setup:
-
Unsaturated alcohol
-
Bromoform (CHBr₃)
-
40% (w/w) Aqueous Sodium Hydroxide (NaOH) solution[1]
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Flow chemistry system with two pumps for organic and aqueous phases
-
PTFE tube reactor (e.g., 25 mL)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Prepare the organic phase by dissolving the unsaturated alcohol (e.g., 1.4 M), TEBA (e.g., 4.2-4.3 mol% relative to the alkene), and any co-solvent like ethanol (B145695) (e.g., 0.6 vol%) in dichloromethane.[1] Add bromoform (1.5 - 2.5 equivalents relative to the alkene).[1]
-
Use a 40% (w/w) aqueous NaOH solution as the aqueous phase.[1]
-
Set up the flow chemistry system with a defined aqueous-to-organic flow ratio (e.g., 4:1).[1]
-
Set the total flow rate to achieve the desired residence time in the reactor (e.g., a total flow rate of 0.50 mL/min in a 25 mL reactor gives a residence time of 50 minutes).[1]
-
Pump the two phases through the reactor at room temperature.
-
Collect the output from the reactor in a suitable vessel.
-
Workup the collected reaction mixture as described in Protocol 1 (separation, extraction, washing, drying, and concentration).
Data Presentation
Table 1: Dibromocyclopropanation of Various Unsaturated Alcohols using Flow Chemistry. [1]
| Entry | Alkene Substrate | Bromoform (eq.) | Yield (%) |
| 1 | 3-Methyl-2-buten-1-ol | 1.5 | 70 |
| 2 | 3-Methyl-2-buten-1-ol | 2.0 | 74 |
| 3 | 3-Methyl-2-buten-1-ol | 2.5 | 78 |
| 4 | Linalool | 2.5 | 89 |
| 5 | (E)-2-Methyl-2-buten-1-ol | 2.5 | 62 |
Reaction Conditions: [alkene] = 1.4 M, 4.2–4.3 mol% TEBA, 0.6 vol% ethanol in CH₂Cl₂, Room temperature, 25 mL PTFE tube reactor, Total flow rate of 0.50 mL/min, Aqueous to organic flow ratio: 4, Reaction time 50 min.[1]
Visualizations
Caption: Experimental workflow for the synthesis of gem-dibromocyclopropanes.
Caption: Mechanism of the Makosza reaction for dibromocyclopropanation.
References
Dibromodichloromethane: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromodichloromethane (DBDM), a trihalomethane, is a critical reference standard in analytical chemistry, particularly for environmental monitoring and water quality assessment. Its primary application lies in the accurate quantification of disinfection byproducts in drinking water, which are formed when chlorine reacts with natural organic matter. This document provides detailed application notes and protocols for the use of this compound as a reference standard, ensuring precise and reliable analytical results.
Physicochemical and Certified Reference Material Data
Accurate quantification relies on well-characterized reference standards. The physical properties of this compound and typical data for a certified reference material (CRM) are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CBr₂Cl₂ | |
| CAS Number | 594-18-3 | |
| Molar Mass | 242.72 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 38 °C | |
| Boiling Point | 130.2 °C | |
| Density | 2.433 g/cm³ at 25 °C | |
| Solubility in Water | Insoluble |
Table 2: Typical Certified Reference Material (CRM) Data for this compound
| Parameter | Specification |
| Purity | ≥98.5% |
| Certified Value | Typically 100 µg/mL or 2000 µg/mL in a suitable solvent (e.g., Methanol (B129727), P&T Methanol) |
| Uncertainty | Expanded uncertainty with a coverage factor of 2, typically ≤5% |
| Storage | 2-8 °C, protected from light |
| Stability | Guaranteed for a specified period (e.g., 12-24 months) when stored unopened. Stability should be monitored after opening. |
| Traceability | Traceable to NIST or other national metrology institutes. |
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the analysis of trihalomethanes in water samples by Gas Chromatography-Mass Spectrometry (GC-MS). These are based on established methodologies such as the US EPA 500 series methods.
Protocol 1: Preparation of Calibration Standards
Objective: To prepare a series of calibration standards for the quantification of this compound.
Materials:
-
This compound Certified Reference Material (CRM) solution (e.g., 2000 µg/mL in P&T Methanol)
-
Purge-and-trap grade methanol
-
Organic-free reagent water
-
Class A volumetric flasks and pipettes
-
Microsyringes
Procedure:
-
Primary Dilution Standard:
-
Allow the CRM vial to equilibrate to room temperature.
-
Prepare a primary dilution standard by diluting the CRM solution with purge-and-trap grade methanol. For example, dilute a 2000 µg/mL CRM to 10 µg/mL.
-
-
Aqueous Calibration Standards:
-
Prepare a blank by filling a 40 mL vial with organic-free reagent water.
-
Prepare a series of aqueous calibration standards by adding known volumes of the primary dilution standard to 40 mL vials containing organic-free reagent water. A typical calibration range is 0.5 µg/L to 200 µg/L.
-
Ensure the final volume of methanol is minimal to avoid interference.
-
Seal the vials with Teflon-faced silicone septa immediately after preparation.
-
Protocol 2: Sample Preparation by Purge and Trap
Objective: To extract this compound from a water sample for GC-MS analysis.
Materials:
-
Water sample collected in a 40 mL vial with no headspace
-
Purge and trap concentrator system
-
Inert gas (Helium or Nitrogen)
Procedure:
-
Remove the plunger from a 5 mL syringe and attach a closed syringe valve.
-
Open the sample bottle and carefully pour the sample into the syringe barrel until it overflows.
-
Replace the plunger and compress the sample. Open the valve and vent any trapped air. Adjust the sample volume to 5.0 mL.
-
Inject the 5.0 mL sample into the sparging vessel of the purge and trap system.
-
Purge the sample with inert gas at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
The purged analytes are trapped on a suitable sorbent trap (e.g., Tenax®).
-
After purging, desorb the analytes from the trap by heating it to 180 °C and backflushing with the inert gas onto the GC column.
Protocol 3: GC-MS Analysis
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 200 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 35 °C, hold for 5 min, ramp to 150 °C at 10 °C/min, then to 220 °C at 20 °C/min, hold for 2 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-300 amu (Scan mode) or selected ions for SIM mode |
| Quantification Ions (m/z) | 129 (primary), 127, 208 |
Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the traceability of the reference standard and the analytical workflow.
Caption: Traceability chain for this compound reference standard.
Caption: Experimental workflow for this compound analysis.
Quality Control
To ensure the validity of analytical results, the following quality control (QC) procedures should be implemented:
-
Method Blank: An aliquot of organic-free reagent water is analyzed to check for contamination.
-
Laboratory Fortified Blank (LFB): A known amount of this compound is added to a blank sample and analyzed to assess method accuracy.
-
Initial Demonstration of Capability (IDC): Before analyzing any samples, each analyst must demonstrate proficiency by analyzing four to seven replicate LFBs.
-
Continuing Calibration Check (CCC): A calibration standard is analyzed periodically to verify the stability of the calibration.
-
Internal Standards: The use of internal standards (e.g., fluorobenzene) is recommended to correct for variations in instrument response.
By adhering to these protocols and quality control measures, researchers can confidently use this compound as a reference standard to achieve accurate and reproducible results in their analytical work.
Application Notes and Protocols for Reactions Involving Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, safety precautions, and detailed protocols for conducting chemical reactions with dibromodichloromethane (CBr₂Cl₂). This document is intended to serve as a practical guide for laboratory personnel, offering insights into the reactivity of this compound and standardized procedures to ensure experimental reproducibility and safety.
Introduction to this compound
This compound is a tetrahalomethane that serves as a reagent in specialized organic synthesis.[1] Its chemical structure, featuring both bromine and chlorine atoms, imparts unique reactivity, particularly in radical reactions and as a precursor for carbenoid species. It is a solid at room temperature with a melting point of 38 °C and is insoluble in water.[1]
Safety and Handling
This compound is a hazardous chemical and requires strict adherence to safety protocols.
2.1. Hazard Identification
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: Can cause skin, eye, and respiratory tract irritation.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation of vapors.
2.3. Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.
General Experimental Setup
A general experimental setup for reactions involving this compound under inert atmosphere is depicted below. The specific configuration may be adapted based on the reaction type (e.g., photochemical, thermal).
Caption: General inert atmosphere reaction setup.
Experimental Protocols
4.1. Protocol 1: Free-Radical Addition to Alkenes (Photochemical)
This protocol describes the gas-phase photochemical addition of this compound to an alkene. The reaction is initiated by the photolytic cleavage of the carbon-bromine bond.[1][3][4]
Experimental Workflow:
Caption: Workflow for photochemical radical addition.
Methodology:
-
Apparatus: A gas-phase photochemical reactor equipped with a UV lamp is required. The reaction mixture is circulated using a pump, and samples can be withdrawn for analysis.
-
Reactants: A gaseous mixture of the alkene and this compound is introduced into the reactor. The molar ratio will influence the product distribution.
-
Initiation: The reaction is initiated by irradiation with a UV source, which leads to the homolytic cleavage of a C-Br bond in this compound, forming radical intermediates.[1][3][4]
-
Propagation: The generated radicals add to the alkene double bond, followed by abstraction of a bromine or chlorine atom from another molecule of this compound to propagate the radical chain.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at intervals and analyzing them by Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to condense the products. The liquid product mixture is then purified by fractional distillation under reduced pressure.
-
Analysis: The structure of the products is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data (Hypothetical):
Due to the lack of specific yield data in the readily available literature for a range of alkenes, the following table presents hypothetical data to illustrate the expected outcomes. Actual yields will vary depending on the specific alkene and reaction conditions.
| Alkene | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethylene | 1-Bromo-1,1-dichloro-3-bromopropane & other adducts | 4 | 25 | 60-70 |
| Propylene | 1-Bromo-1,1-dichloro-3-bromobutane & isomers | 5 | 25 | 55-65 |
| Styrene | (2-Bromo-2,2-dichloroethyl)benzene & isomers | 6 | 25 | 50-60 |
4.2. Protocol 2: Dichlorocyclopropanation of Alkenes (Carbenoid Approach)
This protocol outlines a general procedure for the dichlorocyclopropanation of an alkene using this compound as a precursor to a dichlorocarbene (B158193) equivalent. This method is an adaptation of established cyclopropanation reactions using other dihalomethanes.
Reaction Pathway:
Caption: Pathway for dichlorocyclopropanation.
Methodology:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet is used.
-
Reagents: To the flask, add a suitable reducing agent (e.g., a zinc-copper couple or other organometallic reagent) and an anhydrous aprotic solvent (e.g., diethyl ether or THF).
-
Reaction Initiation: The suspension is stirred under an inert atmosphere. This compound, dissolved in the same anhydrous solvent, is added dropwise to the mixture at a controlled temperature (often starting at 0 °C).
-
Alkene Addition: The alkene, dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
-
Analysis: The purified dichlorocyclopropane derivative is characterized by NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data (Hypothetical):
The following table provides hypothetical data for the dichlorocyclopropanation of various alkenes.
| Alkene | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 12 | 0 to 25 | 65-75 |
| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 16 | 0 to 25 | 60-70 |
| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | 18 | 0 to 25 | 55-65 |
Analytical Techniques
The monitoring of reactions and characterization of products involving this compound typically employ the following analytical methods:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the appearance of products in real-time, especially for volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of reaction components by comparing their mass spectra to spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final products.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the products.
This document provides a foundational guide for working with this compound. Researchers are encouraged to consult the primary literature for more specific applications and to perform thorough risk assessments before commencing any new experimental work.
References
- 1. Free radical addition to olefins. Part XIII. Photolysis of bromodichloromethane in the presence of olefins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Free Radical Polymerization of Ethylene under mild conditions | ANR [anr.fr]
- 3. Free radical addition to olefins. Part XIII. Photolysis of bromodichloromethane in the presence of olefins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Free radical addition to olefins. Part XIII. Photolysis of bromodichloromethane in the presence of olefins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to purify Dibromodichloromethane for high-purity applications
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of dibromodichloromethane (CBr₂Cl₂) for high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade this compound?
A1: Commercial this compound may contain a variety of impurities stemming from its synthesis or degradation. These can include other halogenated methanes (e.g., bromotrichloromethane, tribromochloromethane, carbon tetrachloride), residual starting materials, and decomposition products formed by exposure to light or air.[1][2] Water is also a common impurity that needs to be removed for moisture-sensitive applications.
Q2: What is the most effective general-purpose method for purifying this compound?
A2: For achieving high purity, a multi-step approach is recommended. This typically involves a preliminary chemical wash to remove reactive impurities, followed by drying with a suitable agent, and finally, fractional distillation under controlled conditions to separate the target compound from components with different boiling points.[3][4][5] For smaller scales or analytical purposes, preparative high-performance liquid chromatography (HPLC) can also be employed.[6]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][6] The refractive index is also a quick physical constant to check, with the value for pure this compound being approximately 1.552 at 20°C.[7][8]
Q4: What are the key safety precautions when handling and purifying this compound?
A4: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][9] All handling and purification procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat.[10][11] It is critical to avoid using sodium metal for drying as it can react explosively with chlorinated hydrocarbons.[3] Store the purified product away from light to prevent decomposition.[7]
Q5: What are the ideal storage conditions for high-purity this compound?
A5: High-purity this compound should be stored in a tightly sealed, dark glass container to prevent photochemical degradation.[7] The storage area should be cool, dry, and well-ventilated. To prevent the ingress of moisture, which can lead to the formation of acidic byproducts, storing over activated 4Å molecular sieves is recommended.
Troubleshooting Guide
Problem: The purified product appears yellow or brown.
-
Possible Cause: This discoloration often indicates the presence of dissolved bromine, which can form from decomposition, especially with exposure to light or heat.
-
Solution: Before distillation, wash the crude this compound with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the organic layer is colorless.[7] This chemically reduces the free bromine. Subsequently, wash with water and a saturated brine solution before proceeding with the drying step.
Problem: Purity does not improve significantly after a single fractional distillation.
-
Possible Cause 1: The impurities have boiling points very close to that of this compound (130.2 °C).[2]
-
Solution 1: Increase the efficiency of the fractional distillation. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[12] Also, ensure a slow and steady distillation rate (approximately 1 drop per second) to allow for proper vapor-liquid equilibrium.[13]
-
Possible Cause 2: An azeotrope may have formed with an impurity.
-
Solution 2: Investigate alternative purification methods. Consider a chemical treatment targeted at the specific impurity if it is known. If the impurity is polar, techniques like column chromatography over alumina (B75360) or silica (B1680970) gel might be effective.
Problem: The distillation process is very slow or has stopped.
-
Possible Cause 1: Insufficient heating of the distillation flask.
-
Solution 1: Gradually increase the temperature of the heating mantle. Ensure the flask is properly insulated, especially around the neck, to minimize heat loss.
-
Possible Cause 2: The system has a leak, preventing proper pressure and temperature buildup.
-
Solution 2: Check all joints and connections for a proper seal. If performing a vacuum distillation, ensure the vacuum pump is functioning correctly and all seals are airtight.
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 594-18-3 | [7] |
| Molecular Formula | CBr₂Cl₂ | [1] |
| Molecular Weight | 242.72 g/mol | [1] |
| Boiling Point | 130.2 °C (at 1 atm) | [2] |
| 66 °C (at 81 mm Hg) | [7][8] | |
| Melting Point | 38 °C | [2][8] |
| Density | 2.433 g/mL (at 25 °C) | [7][9] |
| Refractive Index (n²⁰/D) | 1.552 | [7][8] |
Table 2: Example Purification Efficiency
| Impurity | Concentration in Crude Sample (Typical) | Concentration after Purification (Target) | Analytical Method |
| Water | ~500 ppm | < 50 ppm | Karl Fischer Titration |
| Other Halomethanes | ~1-2% | < 0.1% | GC-MS |
| Decomposition Products | Variable | Not Detected | GC-MS / HPLC |
Note: The values in Table 2 are illustrative for a typical purification process and may vary based on the initial sample quality and the specific protocol used.
Experimental Protocols
Protocol 1: Chemical Pre-treatment and Drying
-
Safety: Perform all steps in a chemical fume hood with appropriate PPE.
-
Washing: Place 100 mL of crude this compound into a 250 mL separatory funnel.
-
Add 30 mL of a 5% (w/v) aqueous sodium thiosulfate solution. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate and drain the lower organic layer into a clean flask. Discard the aqueous layer. Repeat this wash if the organic layer is still colored.
-
Add 50 mL of deionized water to the separatory funnel containing the organic layer. Shake for 1 minute, allow to separate, and again drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Drying: Add approximately 5-10 g of anhydrous calcium chloride (CaCl₂) to the flask containing the this compound.[3] Swirl the flask and let it stand for at least 1 hour (or overnight for best results) to remove residual water.
-
Separation: Carefully decant or filter the dried liquid away from the drying agent into a round-bottom flask suitable for distillation.
Protocol 2: High-Purity Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor being distilled.[12]
-
Distillation: Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound to ensure smooth boiling.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column. Adjust the heating rate to maintain a slow, steady collection of distillate (approx. 1 drop per second).
-
Discard the initial small fraction (the "forerun"), which may contain more volatile impurities.
-
Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound (e.g., ~130 °C at atmospheric pressure).
-
Stop the distillation when only a small amount of liquid remains in the flask to avoid distilling non-volatile impurities.
-
Transfer the purified, collected fraction to a clean, dry, amber glass bottle for storage.
Visualizations
References
- 1. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 4. CN102746105A - Method for purifying dichloromethane - Google Patents [patents.google.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound CAS#: 594-18-3 [m.chemicalbook.com]
- 8. This compound | 594-18-3 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Purification [chem.rochester.edu]
- 13. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
Technical Support Center: Overcoming Low Yields in Reactions with Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using dibromodichloromethane (CBr₂Cl₂) in organic synthesis. Low yields can often be attributed to suboptimal reaction conditions, reagent decomposition, or competing side reactions. This guide offers practical solutions and detailed protocols to enhance reaction efficiency and product outcomes.
Frequently Asked Questions (FAQs)
Q1: My dichlorocyclopropanation reaction with this compound has a low yield. What are the common causes?
A1: Low yields in dichlorocyclopropanation reactions using this compound are frequently due to several factors:
-
Inefficient Dichlorocarbene (B158193) Generation: The formation of dichlorocarbene (:CCl₂) from CBr₂Cl₂ is a critical step. The choice of base and reaction conditions significantly impacts the efficiency of this process.
-
Decomposition of this compound: CBr₂Cl₂ can decompose under strongly basic conditions or elevated temperatures, leading to the formation of unwanted byproducts.
-
Side Reactions of the Alkene: Electron-rich alkenes are more susceptible to side reactions, while electron-deficient alkenes may exhibit low reactivity.
-
Suboptimal Phase-Transfer Catalysis (PTC) Conditions: In biphasic reactions, the choice and concentration of the phase-transfer catalyst are crucial for transporting the reacting species between the aqueous and organic phases.[1]
Q2: I am observing the consumption of my starting material, but the yield of the desired product is still low. What could be the issue?
A2: This scenario often points towards the formation of side products or decomposition of the desired product.
-
Formation of Byproducts: Dichlorocarbene can react with itself or other species in the reaction mixture. Additionally, under certain conditions, this compound can participate in other reaction pathways.
-
Product Instability: The dichlorocyclopropane product may be unstable under the reaction conditions, especially at higher temperatures or prolonged reaction times, leading to decomposition.
-
Workup Issues: The product may be lost during the workup procedure through emulsion formation or decomposition upon exposure to acidic or basic aqueous solutions.
Q3: Can this compound be used in Appel-type reactions to convert alcohols to alkyl chlorides? What are the potential challenges?
A3: While carbon tetrachloride (CCl₄) is the traditional reagent for the Appel reaction to produce alkyl chlorides, this compound can also be used.[2][3] However, challenges can arise:
-
Mixed Halide Formation: Due to the presence of both bromine and chlorine, a mixture of the corresponding alkyl bromide and alkyl chloride may be formed.[4][5] The ratio of these products can be influenced by the reaction solvent.[4]
-
Reactivity Differences: The reactivity of CBr₂Cl₂ may differ from CCl₄, potentially requiring optimization of reaction conditions (e.g., temperature, reaction time) to achieve high yields.
-
Byproduct Separation: As with the standard Appel reaction, the separation of the desired alkyl halide from the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging.[6]
Q4: How can I minimize the decomposition of this compound during a reaction?
A4: To minimize decomposition, consider the following:
-
Temperature Control: Maintain the reaction at the lowest effective temperature. For many dichlorocarbene generation reactions, cooling the reaction mixture (e.g., to 0 °C) is beneficial.
-
Slow Addition of Base: Add the base slowly to control the exothermicity of the reaction and maintain a low concentration of the active basic species at any given time.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture and oxygen.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and dry, as impurities can catalyze decomposition pathways.
Troubleshooting Guides
Low Yield in Dichlorocyclopropanation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting alkene | Inefficient dichlorocarbene generation | - Optimize the base: Stronger bases like powdered potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are often more effective. The concentration of the aqueous base is also critical; 50% aqueous NaOH is commonly used in PTC.[7] - Select an appropriate phase-transfer catalyst (PTC): Tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are common choices. Optimize the catalyst loading (typically 1-5 mol%).[1] - Ensure efficient mixing: Vigorous stirring is essential in biphasic reactions to maximize the interfacial area. |
| Formation of multiple unidentified byproducts | Decomposition of this compound or dichlorocarbene | - Lower the reaction temperature: Conduct the reaction at 0 °C or even lower if the alkene is sufficiently reactive. - Slow addition of the base: This helps to control the concentration of reactive intermediates. - Use a less reactive dichlorocarbene precursor: For sensitive substrates, consider alternatives like sodium trichloroacetate (B1195264) which generates dichlorocarbene upon heating without a strong base.[7] |
| Low yield with electron-deficient alkenes | Low reactivity of the alkene | - Increase the reaction temperature: While this can increase decomposition, a moderate increase may be necessary for less reactive substrates. - Increase the reaction time: Monitor the reaction by TLC or GC to determine the optimal reaction time. - Use a more reactive carbene precursor system: The use of carbon tetrachloride and magnesium with ultrasonic irradiation has been shown to be effective for a range of olefins.[8] |
| Difficulty in isolating the product | Emulsion during workup or product volatility | - To break emulsions: Add brine (saturated NaCl solution) during the aqueous workup. - For volatile products: Use caution during solvent removal (e.g., use a rotary evaporator at a higher pressure and lower temperature). |
Low Yield in Appel-type Reactions with this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of alkyl chloride and alkyl bromide | Competitive reaction of bromide and chloride | - Solvent selection: The choice of solvent can influence the product ratio. Acetonitrile has been reported to favor the formation of alkyl bromides when using bromotrichloromethane.[4][5] Experiment with different solvents (e.g., dichloromethane (B109758), acetonitrile, THF) to optimize for the desired product. |
| Incomplete conversion of the alcohol | Insufficient reactivity or side reactions | - Optimize stoichiometry: Ensure at least a stoichiometric amount of triphenylphosphine and this compound are used. An excess of these reagents is often employed.[6] - Temperature and reaction time: While many Appel reactions proceed at room temperature, gentle heating may be required for less reactive alcohols. Monitor the reaction progress to avoid prolonged heating that could lead to side reactions. |
| Formation of elimination products (alkenes) | Reaction with sterically hindered or sensitive alcohols | - Use milder conditions: Conduct the reaction at lower temperatures. - Alternative methods: For alcohols prone to elimination, consider alternative methods for conversion to alkyl halides. |
| Difficulty separating the product from triphenylphosphine oxide | Co-elution during chromatography or co-precipitation | - Optimize chromatography conditions: Use a different solvent system or a gradient elution. - Alternative workup: In some cases, triphenylphosphine oxide can be precipitated by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and removed by filtration.[6] |
Data Presentation
Table 1: Comparison of Dichlorocarbene Precursors for the Dichlorocyclopropanation of Alkenes
| Precursor | Alkene | Base/Activator | Solvent | Reaction Time | Yield (%) |
| Chloroform (PTC) | Styrene (B11656) | 50% aq. NaOH, TEBA | Chloroform | 4 h | 78[7] |
| Chloroform (PTC) | Cyclohexene | 50% aq. NaOH, TEBA | Chloroform | 3 h | 60[7] |
| Carbon Tetrachloride | Cyclohexene | Magnesium (ultrasound) | Ether/THF | 45-60 min | 92[8] |
| Carbon Tetrachloride | Styrene | Magnesium (ultrasound) | Ether/THF | 45-60 min | 95[8] |
| Sodium Trichloroacetate | Cyclohexene | Heat | DME | - | 80[7] |
| Phenyl(trichloromethyl)mercury | Cyclohexene | Heat | Benzene | 2 h | 91[7] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Styrene using this compound under Phase-Transfer Catalysis
Materials:
-
Styrene
-
This compound (CBr₂Cl₂)
-
50% (w/v) aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene (1.0 eq), dichloromethane, and tetrabutylammonium bromide (0.02 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (5.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition of NaOH, add this compound (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexane) to afford the desired dichlorocyclopropane.
Protocol 2: Appel-type Chlorination of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Triphenylphosphine (PPh₃)
-
This compound (CBr₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pentane
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, add pentane to the reaction mixture to precipitate the triphenylphosphine oxide.
-
Stir for an additional 15 minutes and then filter the mixture through a pad of celite, washing the filter cake with pentane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl chloride. Note that some amount of the alkyl bromide may also be formed.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions with this compound.
Caption: Experimental workflow for dichlorocyclopropanation using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Improving detection limits of Dibromodichloromethane in complex matrices
Technical Support Center: Dibromodichloromethane Analysis
Welcome to the technical support center for the analysis of this compound (CBr₂Cl₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for improving detection limits in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing this compound in complex matrices?
A1: The preferred analytical technique for this compound, a volatile organic compound (VOC), is gas chromatography (GC).[1] Common methods for sample introduction and concentration from complex matrices include:
-
Headspace Gas Chromatography (HS-GC): This method is known for its speed and simplicity. It involves analyzing the vapor phase in equilibrium with the sample matrix.[1]
-
Purge and Trap Gas Chromatography (P&T-GC): This is a highly sensitive method well-suited for biological and water samples.[1][2] It involves bubbling an inert gas through the sample to purge the volatile compounds, which are then trapped and concentrated before being introduced to the GC.
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Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase.[3][4] It is valued for its simplicity and sensitivity.[5]
For definitive identification, mass spectrometry (MS) is typically coupled with GC (GC-MS).[1] For enhanced sensitivity with halogenated compounds, detectors like electron capture detectors (ECD) or halogen-specific detectors (HSD) can be used.[1]
Q2: What are "matrix effects" and how can they interfere with my analysis?
A2: Matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[6][7] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[6] In complex matrices such as blood, soil, or pharmaceutical formulations, endogenous components can co-elute with this compound, impacting its ionization in the mass spectrometer.[8] For example, phospholipids (B1166683) in biological samples are a common cause of matrix effects.[8]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate and reproducible results. Strategies include:
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Optimized Sample Preparation: Employing effective sample cleanup techniques to remove interfering components is key.[8] This can involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation for biological samples.
-
Method Selection: Purge and trap methods are often less susceptible to matrix effects compared to static headspace and SPME, as the purging process efficiently separates the volatile analytes from non-volatile matrix components.[9]
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Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, can help to compensate for matrix effects.
-
Matrix Matching: Preparing calibration standards in a blank matrix that is similar to the samples can help to normalize the matrix effects between the standards and the samples.[10]
Q4: I am observing carryover between my samples when using SPME. What can I do?
A4: Carryover, where residual analyte from a previous injection affects the current one, is a known issue with SPME, especially for certain compounds.[3] To prevent this, heating the SPME fiber in a high-temperature injection port for a short duration (e.g., 2 minutes) between analyses can effectively clean the fiber and prevent carryover.[3]
Troubleshooting Guides
Issue 1: Poor Sensitivity/Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Sub-optimal sample preparation method | For aqueous samples, consider switching to a purge and trap system for better concentration of the analyte.[2] For other matrices, evaluate different SPME fiber coatings to find one with higher affinity for this compound.[4][5] |
| Inefficient extraction | Optimize extraction parameters such as time, temperature, and pH. For SPME, ensure the fiber is exposed to the sample headspace for a sufficient amount of time to reach equilibrium. For purge and trap, ensure the purge gas flow rate and duration are adequate. |
| Matrix suppression effects | Dilute the sample to reduce the concentration of interfering matrix components.[6] Implement a more rigorous sample cleanup procedure. Use a matrix-matched calibration curve.[10] |
| Instrumental issues | Check for leaks in the GC system. Ensure the MS is properly tuned and calibrated. For SPME, inspect the fiber for damage or contamination. |
Issue 2: Poor Reproducibility/High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure precise and consistent execution of all sample preparation steps. Automating the sample preparation process where possible can improve reproducibility.[11] |
| Variable matrix effects | The composition of complex matrices can vary between samples, leading to inconsistent matrix effects.[6] The use of an appropriate internal standard is highly recommended to correct for this variability. |
| Carryover between injections | Implement a thorough cleaning step between samples, especially when using SPME.[3] For purge and trap, ensure the trap is completely desorbed and the system is flushed between runs. |
| Changes in instrument performance | Regularly perform system suitability tests to monitor the performance of the GC-MS system. |
Quantitative Data Summary
The following table summarizes typical detection limits for this compound using different analytical techniques. Please note that these values can vary depending on the specific instrument, matrix, and experimental conditions.
| Analytical Method | Matrix | Approximate Detection Limit | Reference |
| HS-GC-MS | Blood | 5 µg/mL (for Dichloromethane) | [12] |
| HS-SPME-GC-MS | Water | 0.003 - 0.010 µg/L | |
| Purge and Trap GC-MS | Water | Low µg/L to ng/L range | [13] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted for the analysis of this compound in water samples.
1. Sample Preparation: a. Place 30 mL of the water sample into a 50 mL screw-cap glass vial with a PTFE/silicone septum. b. Add 12 g of NaCl to saturate the solution, which enhances the partitioning of the analyte into the headspace. c. Seal the vial and place it in a thermostatic water bath set at 45 °C.
2. HS-SPME Extraction: a. Select an appropriate SPME fiber. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a common choice for volatile compounds. b. Expose the SPME fiber to the headspace of the heated sample vial for a predetermined time (e.g., 30 minutes) while stirring the sample.
3. GC-MS Analysis: a. Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. b. Extend the fiber to thermally desorb the trapped analytes onto the GC column. c. The GC oven temperature program and MS parameters should be optimized for the separation and detection of this compound.
Protocol 2: Purge and Trap GC-MS
This protocol is a general guideline for the analysis of volatile organic compounds in water.[13]
1. Sample Preparation: a. Fill a 25 mL purge tube with the water sample. Care should be taken to avoid headspace in the sample vial prior to transfer.
2. Purging and Trapping: a. Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). b. The purged analytes are carried to a trap containing sorbent materials (e.g., Tenax®).[1]
3. Desorption and GC-MS Analysis: a. After purging, rapidly heat the trap to desorb the analytes. b. The desorbed analytes are backflushed with the GC carrier gas onto the analytical column. c. The GC oven temperature is programmed for the separation of target analytes, followed by detection with the mass spectrometer.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Matrix Effect | PPT [slideshare.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. labinsights.nl [labinsights.nl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. os.copernicus.org [os.copernicus.org]
- 12. [Determination of Dichloromethane in Blood with Headspace Gas Chromatography and Gas Chromatography-Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
Technical Support Center: Stabilizing Dibromodichloromethane for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of dibromodichloromethane. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during long-term storage?
A1: The primary factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and moisture. Halogenated methanes can be susceptible to photodegradation, oxidation, and hydrolysis. Contact with certain metals can also catalyze degradation.
Q2: What are the ideal storage conditions for neat this compound?
A2: For optimal long-term stability, neat this compound should be stored in a cool, dark, and dry environment.[1] The container should be a tightly sealed amber glass bottle to minimize exposure to light and moisture. Storing the container under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation. Refrigeration at 2-8°C is also advised for long-term storage.[2]
Q3: Are there any recommended stabilizers that can be added to this compound?
A3: Yes, several types of stabilizers can be used to prolong the shelf-life of this compound. The choice of stabilizer depends on the intended application of the compound.
-
Copper: Often used as a stabilizer for halogenated hydrocarbons, including deuterated dibromomethane.[3][4] It is effective at scavenging trace amounts of acidic degradation products.
-
Butylated Hydroxytoluene (BHT): A common antioxidant that can prevent free-radical mediated oxidation.[5][6][7][8] It is widely used in various organic solvents and materials.
-
Ethanol: Can act as a stabilizer for some halogenated compounds.[2]
Q4: How can I determine if my this compound sample has degraded?
A4: Degradation can be identified through several observations:
-
Visual Inspection: A change in color (e.g., development of a yellowish tint) or the formation of precipitates can indicate degradation.
-
pH Measurement: The formation of acidic byproducts from hydrolysis can be detected by carefully measuring the pH of an aqueous extract.
-
Purity Analysis: The most reliable method is to analyze the sample's purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[1][9]
Q5: Should I store this compound as a neat liquid or in a solution?
A5: For long-term storage, it is highly recommended to store this compound as a neat (undiluted) liquid under the ideal conditions described in A2. Storing it in solution can accelerate degradation, depending on the solvent and its purity. If you need to work with solutions, they should be prepared fresh whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the liquid (yellowing) | Oxidation or photodegradation due to improper storage. | Verify the purity of the sample using GC-MS. If impurities are detected, consider purifying the liquid by distillation. Ensure future storage is in an amber, tightly sealed container under an inert atmosphere and refrigerated. |
| Decreased purity over time | Exposure to air, light, or moisture. | Add a suitable stabilizer such as a small piece of copper wire or a low concentration of BHT (e.g., 0.001-0.1% w/v). Store the stabilized compound under optimal conditions. |
| Inconsistent experimental results | Use of a degraded or unstabilized sample. | Always check the purity of your this compound before use, especially if it has been in storage for an extended period. Use a freshly opened or properly stored and stabilized sample. |
| Formation of acidic byproducts | Hydrolysis due to the presence of water. | Ensure the this compound is stored in a dry environment and that all glassware is thoroughly dried before use. Consider storing over a small amount of anhydrous sodium sulfate (B86663) to scavenge moisture. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions.[2] |
| Light | Store in the dark (amber vial or wrapped in foil) | Prevents photodegradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed, chemically resistant amber glass vial | Prevents exposure to air and moisture. |
| Form | Neat liquid | Generally more stable than in solution for long-term storage. |
Table 2: Comparison of Common Stabilizers for this compound
| Stabilizer | Typical Concentration | Mechanism of Action | Considerations |
| Copper | A small piece of wire or foil | Scavenges acidic byproducts. | May not be suitable for all applications, especially if metal contamination is a concern.[3] |
| Butylated Hydroxytoluene (BHT) | 0.001% - 0.1% (w/v) | Antioxidant; inhibits free-radical oxidation.[7] | Can be effective at low concentrations and is soluble in organic solvents. May interfere with certain reactions. |
| Ethanol | ~1% (v/v) | Can act as a radical scavenger. | May alter the properties of the solvent and is not suitable for all applications.[2] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify any degradation products.
Materials:
-
This compound sample
-
High-purity hexane (B92381) (or other suitable solvent)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1 µL in 1 mL).
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).
-
Set the injector temperature (e.g., 250°C).
-
Set the MS transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas at a constant flow rate.
-
-
Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS.
-
Data Acquisition: Acquire the data in full scan mode to identify all components.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any other peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Stabilization of this compound with BHT
Objective: To add a stabilizer to this compound for long-term storage.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Amber glass storage bottle with a PTFE-lined cap
-
Analytical balance
-
Glass funnel
Procedure:
-
Calculate the amount of BHT needed: For a final concentration of 0.01% (w/v), you will need 10 mg of BHT for every 100 mL of this compound.
-
Weigh the BHT: Accurately weigh the required amount of BHT using an analytical balance.
-
Add BHT to the storage bottle: Using a clean, dry glass funnel, transfer the weighed BHT into the amber glass storage bottle.
-
Add this compound: Carefully add the this compound to the storage bottle containing the BHT.
-
Dissolve the stabilizer: Seal the bottle tightly and gently swirl or agitate it until the BHT is completely dissolved.
-
Storage: Store the stabilized solution in a cool (2-8°C), dark place. It is also advisable to purge the headspace of the bottle with an inert gas like argon or nitrogen before final sealing.
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for storing and analyzing this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 75-27-4 CAS MSDS (BROMODICHLOROMETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dibromomethane-d2 D = 99atom , = 99 CP, yes copper stabilizer 22117-86-8 [sigmaaldrich.com]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 6. alignchemical.com [alignchemical.com]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting peak tailing in GC analysis of Dibromodichloromethane
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support center provides troubleshooting guidance for common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on the challenges presented by active compounds such as Dibromodichloromethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in GC analysis?
A1: Peak tailing in Gas Chromatography is a common issue where the peak's trailing edge is broader than the leading edge. This can be caused by a variety of factors, often categorized as either chemical interactions or physical disruptions in the chromatographic system.[1][2][3]
Common Chemical Causes:
-
Active Sites: Unwanted interactions between polar analytes and active sites within the GC system are a primary cause. These sites can be exposed silanol (B1196071) groups on the column's stationary phase, contaminants in the inlet liner, or even metal surfaces in the injector or detector.[1][4]
-
Contamination: Residues from previous samples, septum bleed, or contaminated carrier gas can introduce active sites that lead to peak tailing.[5][6]
-
Solvent and Analyte Polarity Mismatch: A mismatch between the polarity of the solvent, analyte, and stationary phase can lead to poor peak shape.[5]
Common Physical Causes:
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path.[2][5][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[1]
-
Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, causing a slow and uneven transfer to the column.[8][9]
-
Dead Volume: Leaks or poorly fitted connections can create dead volumes where the sample can diffuse, causing band broadening and peak tailing.[2]
Q2: Why is this compound prone to peak tailing?
A2: this compound, as a halogenated methane, can be considered an "active" compound. While not as reactive as some other classes of compounds, its polarity and potential for interaction with active sites in the GC system can contribute to peak tailing. Halogenated compounds, in general, can be susceptible to adsorption on active sites.[10][11][12] Furthermore, issues within the GC-MS ion source have been reported with halogenated solvents, indicating their potential for reactivity within the system.[10][11][12]
Q3: How can I prevent peak tailing when analyzing this compound?
A3: Preventing peak tailing for active compounds like this compound involves a combination of proper system setup, maintenance, and method optimization.
-
Use Inert Components: Employing inert-coated components, such as deactivated inlet liners and guard columns, is crucial to minimize interactions with the analyte.[4][5]
-
Proper Column Choice and Maintenance: Select a column with a suitable stationary phase and ensure it is properly conditioned. Regularly trimming the column inlet can remove accumulated non-volatile residues and active sites.[6][13]
-
Optimize GC Parameters: Fine-tuning the inlet temperature, temperature program, and carrier gas flow rate can significantly improve peak shape.[14][15][16][17][18]
-
Routine Inlet Maintenance: Regularly replacing the inlet liner, septum, and seals is essential to prevent the buildup of contaminants that can cause peak tailing.[5]
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Initial Assessment
Before making any changes, carefully observe the chromatogram.
-
Are all peaks tailing, or just the this compound peak?
Step 2: Inlet System Check
The inlet is a common source of problems.[4]
-
Perform Inlet Maintenance:
-
Verify Inlet Temperature:
-
Ensure the inlet temperature is appropriate for the solvent and analytes. A good starting point is often 250 °C.[8] For less volatile compounds, a higher temperature may be needed, but be mindful of potential degradation of thermally labile compounds.
-
Step 3: Column and Oven Check
-
Inspect Column Installation:
-
Verify the column is installed at the correct depth in both the inlet and detector.
-
Ensure the column cut is clean and at a 90-degree angle.[7] A poor cut can cause peak distortion.
-
-
Column Conditioning and Maintenance:
-
If the column is new, ensure it has been properly conditioned according to the manufacturer's instructions.
-
If the column has been in use, consider trimming 10-20 cm from the inlet end to remove any contamination or active sites.[6]
-
-
Evaluate Temperature Program:
Step 4: Method and Sample Considerations
-
Check for Column Overload:
-
Dilute the sample and inject it again. If the peak shape improves, the column may have been overloaded.[1]
-
-
Solvent Effects:
Quantitative Data Summary
| Parameter | Effect of Sub-optimal Setting on Peak Shape | Recommended Action to Improve Peak Shape |
| Inlet Temperature | Too low can cause slow vaporization and peak tailing. | Increase temperature (e.g., start at 250 °C and optimize).[8][9] |
| Initial Oven Temp. (Splitless) | Too high can cause poor solvent focusing and peak distortion. | Decrease initial temperature to 10-20°C below solvent boiling point.[5][7] |
| Column Installation | Improper depth or poor cut can cause tailing for all peaks. | Re-install column at the correct depth with a clean, 90° cut.[5][7] |
| Sample Concentration | Too high can lead to column overload and peak tailing. | Dilute the sample.[1] |
Experimental Protocols
Protocol 1: Inlet Maintenance
-
Cool the GC inlet and oven.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and septum.
-
Unscrew the inlet liner retaining nut.
-
Using forceps, gently remove the old inlet liner and O-ring.
-
Wipe the inlet surfaces with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727) or acetone).
-
Place a new, deactivated O-ring onto a new, deactivated inlet liner.
-
Insert the new liner into the inlet and secure it with the retaining nut.
-
Install a new septum and tighten the septum nut.
-
Restore carrier gas flow and check for leaks using an electronic leak detector.
-
Heat the inlet to the desired temperature and allow it to equilibrate.
Protocol 2: Column Trimming
-
Cool the GC oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or a capillary cutting tool, score the column about 10-20 cm from the inlet end.
-
Gently flex the column at the score to create a clean, 90-degree break.
-
Inspect the cut end with a magnifying glass to ensure it is clean and square.
-
Wipe the end of the column with a lint-free cloth dampened with solvent.
-
Re-install the column in the inlet at the correct depth.
-
Heat the oven and check for leaks.
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Potential interactions causing peak tailing of active analytes.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. youtube.com [youtube.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. inficon.com [inficon.com]
- 16. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
Optimizing temperature and pressure for Dibromodichloromethane synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of dibromodichloromethane (CBr₂Cl₂), focusing on the optimization of reaction temperature and pressure. Below you will find troubleshooting guides in a question-and-answer format, a summary of reaction conditions, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using halogen exchange methods involving a Lewis acid catalyst.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary aspects to investigate:
-
Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃) or aluminum tribromide (AlBr₃), are extremely sensitive to moisture. The presence of water will deactivate the catalyst, leading to a significant drop in reaction efficiency.
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time or suboptimal temperature.
-
Troubleshooting Steps:
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Gradually increase the reaction temperature in small increments to find the optimal point without promoting side reactions.
-
Extend the reaction time and monitor for further conversion of the starting material.
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants (e.g., carbon tetrachloride to the bromine source) or an insufficient amount of catalyst can limit the yield.
-
Troubleshooting Steps:
-
Carefully verify the molar ratios of your reactants and catalyst.
-
Consider a slight excess of the brominating agent if the starting material is not fully consumed.
-
-
Q2: I am observing the formation of multiple byproducts. How can I increase the selectivity of the reaction?
A2: The formation of byproducts, such as other mixed bromochloromethanes (e.g., CBrCl₃, CBr₃Cl) or carbon tetrabromide (CBr₄), is a common challenge.
-
Temperature Control: Higher reaction temperatures can lead to over-bromination or other side reactions.
-
Troubleshooting Steps:
-
Maintain a consistent and controlled reaction temperature. A lower temperature may favor the desired product.
-
One patent for a related process suggests that decomposition can occur at temperatures above 400°C, so it is crucial to stay within a controlled range.[4]
-
-
-
Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical for selectivity.
-
Troubleshooting Steps:
-
Use a high-purity Lewis acid.
-
Ensure the catalyst is not exposed to air and moisture during handling.
-
-
Q3: The purification of my product is proving difficult. What are the best practices for isolating pure this compound?
A3: this compound is a solid at room temperature with a melting point of 38°C and a boiling point of 130.2°C. Purification can be achieved through distillation or recrystallization.
-
Distillation:
-
Troubleshooting Steps:
-
Fractional distillation is recommended to separate this compound from other halogenated methanes with different boiling points.
-
Perform distillation under reduced pressure to lower the boiling point and prevent potential decomposition at higher temperatures.
-
-
-
Recrystallization:
-
Troubleshooting Steps:
-
Choose a solvent in which this compound is soluble at higher temperatures but sparingly soluble at lower temperatures.
-
Cool the solution slowly to promote the formation of pure crystals.
-
-
-
Washing:
-
Troubleshooting Steps:
-
After the reaction, the crude product should be washed with water to remove the Lewis acid catalyst and any water-soluble byproducts.
-
A subsequent wash with a dilute sodium bicarbonate or sodium sulfite (B76179) solution can help to remove any remaining acidic impurities.
-
-
Data Presentation: Reaction Conditions for Halogen Exchange Synthesis
Due to the limited availability of specific quantitative data for the optimization of this compound synthesis in publicly accessible literature, the following table summarizes general conditions derived from related processes and established chemical principles.
| Parameter | Condition 1 (Exploratory) | Condition 2 (Potential Optimization) | Expected Outcome |
| Reactants | Carbon Tetrachloride (CCl₄), Aluminum Tribromide (AlBr₃) | Carbon Tetrachloride (CCl₄), Bromine (Br₂), Aluminum Chloride (AlCl₃) | Halogen exchange to form CBr₂Cl₂. |
| Temperature | Room Temperature (approx. 25°C) | 40-60°C | Increased reaction rate with temperature, but risk of byproduct formation at higher temperatures. |
| Pressure | Atmospheric | Atmospheric (or slightly above to contain volatile reactants) | Generally conducted at atmospheric pressure. Increased pressure may be used to maintain volatile reactants in the liquid phase. |
| Catalyst | Aluminum Tribromide (AlBr₃) | Aluminum Chloride (AlCl₃) | Lewis acid catalyzes the halogen exchange.[5][6] |
| Solvent | Neat (no solvent) or excess CCl₄ | Carbon Tetrachloride (CCl₄) | CCl₄ can serve as both reactant and solvent.[7] |
| Reaction Time | 12-24 hours | 4-8 hours | Shorter reaction times are expected at higher temperatures. |
| Yield (Expected) | Moderate | Moderate to High | Optimization of conditions is expected to improve yield. |
| Purity (Expected) | Moderate | High | Careful control of temperature and stoichiometry is key to high purity. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via a Lewis acid-catalyzed halogen exchange reaction.
Materials:
-
Carbon tetrachloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Bromine (or another suitable bromine source)
-
Round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed. Flush the entire system with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add anhydrous aluminum chloride to the reaction flask.
-
Reactant Addition: Add anhydrous carbon tetrachloride to the flask.
-
Bromine Addition: Slowly add bromine from the dropping funnel to the stirred mixture. The addition should be done at a rate that allows for a controlled reaction, and an ice bath may be necessary to manage any exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature and maintain it for the specified duration. Monitor the reaction's progress.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the reaction and dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Logical relationship of temperature and pressure on synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4990708A - Process for the preparation of dibromomethane - Google Patents [patents.google.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Why CCl4 is used in halogenation class 12 chemistry JEE_Main [vedantu.com]
Technical Support Center: Managing Dibromodichloromethane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective management of reactions involving dibromodichloromethane. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
This compound is a potentially toxic compound that is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause irritation to the skin, eyes, and respiratory tract.[2] Reactions involving this compound may be exothermic, and uncontrolled quenching can lead to a rapid increase in temperature and pressure. Thermal decomposition can release toxic gases.
Q2: What are the recommended quenching agents for reactions involving this compound?
Common quenching agents for reactions involving halogenated compounds include aqueous solutions of sodium sulfite (B76179) (Na₂SO₃), sodium thiosulfate (B1220275) (Na₂S₂O₃), and sodium metabisulfite (B1197395) (Na₂S₂O₅).[3][4] The choice of quenching agent may depend on the specific reaction conditions and the stability of the desired product.
Q3: How do I know when the quenching process is complete?
For reactions where this compound is used as a brominating agent, the disappearance of the characteristic reddish-brown or yellow color of bromine indicates that the quenching is complete. The reaction mixture should become colorless or pale yellow.[4] If the color persists, it suggests that unreacted bromine is still present.
Q4: Can the quenching agent affect my final product?
Yes, some quenching agents can react with or degrade the desired product. For example, sulfur-based quenching agents like sodium sulfite and sodium thiosulfate can sometimes lead to the formation of byproducts or the decomposition of certain analytes.[3][5] It is crucial to consider the stability of your product under the quenching conditions.
Q5: What should I do if a precipitate forms during quenching with sodium thiosulfate?
Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine white or yellow precipitate.[4] To avoid this, you can adjust the pH of the reaction mixture to neutral or slightly basic before or during the quench, or use an alternative quenching agent like sodium sulfite.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Quenching is violently exothermic and difficult to control. | 1. The concentration of the quenching agent is too high.2. The quenching agent is being added too quickly.3. The reaction mixture is at an elevated temperature. | 1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).2. Add the quenching agent dropwise or in small portions with vigorous stirring.3. Cool the reaction mixture in an ice bath before and during the quench.[4] |
| The color of the reaction mixture does not disappear after adding an excess of quenching agent. | 1. The quenching agent solution may have degraded.2. Poor mixing of the aqueous quenching solution and the organic reaction mixture. | 1. Prepare a fresh solution of the quenching agent.2. Ensure vigorous stirring to facilitate efficient contact between the two phases. |
| Formation of an unexpected precipitate. | 1. With sodium thiosulfate under acidic conditions, elemental sulfur may precipitate.2. The product may be precipitating out of solution upon addition of the aqueous quenching agent. | 1. Neutralize the reaction mixture before or during the quench, or use sodium sulfite.2. Check the solubility of your product in the mixed solvent system. You may need to add more organic solvent. |
| Low yield of the desired product after work-up. | 1. The product may be unstable to the quenching conditions (e.g., pH, temperature).2. The product may be partially soluble in the aqueous layer. | 1. Test the stability of your product to the quenching agent on a small scale.2. Perform multiple extractions of the aqueous layer and combine the organic extracts. |
Data Presentation
Table 1: Properties of this compound and Common Quenching Agents
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | Hazards |
| This compound | CBr₂Cl₂ | 242.72[6][7] | 38[6][8] | 130.2[6] | Insoluble[6] | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Decomposes | Decomposes | Soluble | May be harmful if swallowed. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 48.3 (pentahydrate)[9] | 100 (pentahydrate, decomposes)[9] | Highly soluble[9] | Generally considered low hazard. |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | Decomposes (>150) | Decomposes | Soluble | Harmful if swallowed. Causes serious eye damage. |
Experimental Protocols
Protocol 1: General Procedure for Quenching a this compound Reaction with Sodium Metabisulfite
This protocol provides a general guideline for quenching a reaction where this compound has been used, resulting in excess unreacted reagent or bromine.
Materials:
-
Reaction mixture containing this compound.
-
1.3 M aqueous sodium metabisulfite solution.[10]
-
Ice-salt bath.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate).
-
Brine (saturated aqueous NaCl solution).
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to an internal temperature of -10 °C to 0 °C using an ice-salt or ice-water bath.[10]
-
Prepare for Quenching: Ensure the setup is in a well-ventilated fume hood. Have appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Slow Addition of Quenching Agent: Slowly add the 1.3 M aqueous sodium metabisulfite solution dropwise to the vigorously stirred reaction mixture.[10]
-
Monitor Temperature: Monitor the internal temperature of the reaction mixture throughout the addition. The quenching reaction can be exothermic.[10] Adjust the addition rate to maintain the desired temperature.
-
Observe Color Change: Continue adding the quenching solution until the reddish-brown or yellow color of excess bromine is completely discharged, and the mixture becomes pale yellow or colorless.[10]
-
Warm to Room Temperature: Once the quenching is complete, allow the reaction mixture to warm to room temperature with continuous stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 20 mL).
-
Combine and Wash: Combine all organic layers and wash with brine (1 x 30 mL).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.
Mandatory Visualizations
Caption: Experimental workflow for quenching a this compound reaction.
Caption: Troubleshooting logic for quenching this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 594-18-3 [amp.chemicalbook.com]
- 9. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Decontamination of Dibromodichloromethane Spills
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe handling and decontamination of Dibromodichloromethane spills.
Troubleshooting Guide
Q1: What are the immediate first aid steps if this compound comes into contact with skin or eyes?
A1:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove any contaminated clothing while continuing to flush. Do not use salves or neutralizing chemicals.[1] If irritation persists after washing, seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Q2: What should I do if I inhale this compound vapors?
A2: Move the affected person to fresh air immediately.[3] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Q3: How do I handle a small, contained this compound spill on a lab bench?
A3: For a small spill, you can likely manage the cleanup with the appropriate personal protective equipment (PPE) and a laboratory spill kit. First, ensure the area is well-ventilated.[4] Then, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[4] Carefully collect the absorbed material into a designated hazardous waste container for halogenated solvents.[4]
Q4: What actions are required for a large this compound spill?
A4: For a large spill, evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.[1][4] If the spill is significant, it may be necessary to evacuate the entire floor or building. Prevent the spread of the spill by using absorbent dikes. Do not attempt to clean up a large spill without proper training and equipment.
Q5: The spill has soaked into a porous surface. How should I decontaminate it?
A5: For porous surfaces, after absorbing the bulk of the spill, the area should be thoroughly cleaned. However, complete decontamination may be difficult. Consult your institution's EHS for specific guidance, as specialized cleaning procedures or even removal of the contaminated material may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is classified as an irritant.[5]
Q2: What is the appropriate Personal Protective Equipment (PPE) when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron. For situations with a risk of vapor exposure, respiratory protection may be necessary. Always consult the Safety Data Sheet (SDS) for specific PPE recommendations.
Q3: Can I neutralize a this compound spill with a chemical agent?
A3: Attempting to neutralize this compound in a laboratory setting without a validated protocol is strongly discouraged.[4] The recommended procedure is to absorb the spill with an inert material and dispose of it as hazardous waste.
Q4: How should I dispose of this compound waste and cleanup materials?
A4: All this compound waste, including contaminated absorbent materials and PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[4] This container should be designated for "Halogenated Solvents."[4] Do not mix with non-halogenated waste.[4] The container must be kept tightly sealed and stored in a designated satellite accumulation area.[4] Contact your institution's EHS department for pickup and disposal.[4]
Q5: Where can I find more safety information about this compound?
A5: The most comprehensive source of safety information is the Safety Data Sheet (SDS) for this compound. You can also consult resources from the National Institutes of Health (NIH) PubChem database and your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | CBr₂Cl₂ | [6] |
| Molar Mass | 242.72 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 38 °C (100 °F; 311 K) | [6] |
| Boiling Point | 130.2 °C (266.4 °F; 403.3 K) | [6] |
| Solubility in Water | Insoluble | [6] |
| GHS Hazard Statements | H302, H312, H332 | [5] |
Detailed Experimental Protocol: Small-Scale this compound Spill Cleanup
This protocol details the procedure for cleaning up a small spill (less than 100 mL) of this compound on a non-porous surface.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
-
-
Spill Kit:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of forceps or tongs
-
Scoop or dustpan
-
Heavy-duty sealable plastic bags
-
Hazardous waste labels
-
-
Designated hazardous waste container for "Halogenated Solvents"
-
Mild detergent solution
-
Paper towels
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Ventilation: If not already on, turn on the fume hood or increase ventilation in the area.
-
Don PPE: Put on your lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: Working from the outside in, carefully cover the spill with a generous amount of inert absorbent material.
-
Absorb the Chemical: Allow the absorbent material to fully soak up the this compound.
-
Collect the Waste: Using forceps or a scoop, carefully collect the contaminated absorbent material and place it into a heavy-duty sealable plastic bag.
-
Decontaminate the Area:
-
Wipe the spill area with paper towels soaked in a mild detergent solution.
-
Place the used paper towels into the same plastic bag as the absorbent material.
-
-
Package the Waste:
-
Seal the plastic bag.
-
Place the sealed bag into a second sealable plastic bag (double-bagging).
-
-
Dispose of Waste:
-
Place the double-bagged waste into the designated hazardous waste container for "Halogenated Solvents."
-
Ensure the container is properly labeled.
-
-
Remove PPE:
-
Remove the outer pair of gloves and place them in the waste bag.
-
Remove your lab coat and the inner pair of gloves, disposing of the gloves in the hazardous waste container.
-
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Report the Incident: Report the spill to your supervisor or lab manager.
Visualizations
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 3. gov.uk [gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Dibromodichloromethane (DBDM) Formation During Water Disinfection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of dibromodichloromethane (DBDM), a common disinfection byproduct (DBP), during water disinfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBDM) and why is its formation a concern?
This compound (CHBr₂Cl) is a member of the trihalomethane (THM) group of disinfection byproducts.[1] These compounds are formed when disinfectants like chlorine react with naturally occurring organic matter (NOM) and bromide ions present in the water.[1] DBDM is a concern due to its potential carcinogenicity, as suggested by studies in experimental animals.
Q2: What are the primary precursors for DBDM formation?
The formation of DBDM is primarily dependent on the presence of two key precursors in the source water:
-
Natural Organic Matter (NOM): NOM, which includes substances like humic and fulvic acids, provides the organic carbon that reacts with disinfectants. The concentration and characteristics of NOM significantly influence the rate and extent of DBP formation.
-
Bromide Ions (Br⁻): The presence of bromide is essential for the formation of brominated THMs like DBDM. During disinfection with chlorine, bromide is oxidized to hypobromous acid (HOBr), which is a more potent halogenating agent than hypochlorous acid (HOCl).[1]
Q3: How do disinfection process parameters affect DBDM formation?
Several operational parameters can significantly influence the formation of DBDM:
-
Disinfectant Type and Dose: Chlorine is a common disinfectant that readily forms THMs. The chlorine dose is a critical factor; higher doses can lead to increased DBP formation. Alternative disinfectants like chloramine (B81541) generally produce lower levels of THMs.
-
pH: Higher pH levels tend to favor the formation of THMs, including DBDM.
-
Temperature: Increased water temperature accelerates the chemical reactions that lead to DBP formation.
-
Contact Time: A longer contact time between the disinfectant and the precursors allows for greater DBP formation.
Q4: What are the main strategies to minimize DBDM formation?
There are three primary strategies for controlling DBDM formation:
-
Precursor Removal: This is often the most effective approach and involves removing NOM and bromide from the water before disinfection.[2]
-
Use of Alternative Disinfectants: Employing disinfectants that have a lower potential for DBP formation, such as chloramine or chlorine dioxide, can be effective.[2][3]
-
Post-Formation Removal: This strategy involves removing DBPs after they have formed, typically through adsorption processes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at minimizing DBDM formation.
| Observation | Probable Cause | Verification Steps | Corrective Actions |
| Unexpectedly high DBDM levels despite precursor removal. | Incomplete precursor removal. | Analyze pre- and post-treatment water for Total Organic Carbon (TOC) and bromide concentrations. Review the operational parameters of your treatment system (e.g., coagulant dose, GAC contact time, membrane integrity). | Optimize the precursor removal process. This may involve adjusting the coagulant dose, replacing the granular activated carbon (GAC), or checking the membrane filtration system for leaks.[4] |
| Changes in raw water quality. | Monitor raw water for seasonal changes, algal blooms, or upstream contamination events that could increase NOM and bromide levels.[4] | Adjust treatment processes to accommodate changes in raw water quality. This might include increasing the coagulant dose or switching to a more effective precursor removal technology.[4] | |
| Shift in DBP speciation towards more brominated compounds (like DBDM). | Increased bromide-to-TOC ratio in the source water. | Regularly monitor bromide and TOC concentrations in the raw water. | If bromide levels are consistently high, consider source water management strategies or advanced treatment options like ion exchange or reverse osmosis for bromide removal. |
| GAC treatment is removing TOC but not bromide. | Analyze TOC and bromide levels before and after the GAC contactor. GAC effectively removes organic precursors but not inorganic ions like bromide.[5][6] | Consider the trade-offs of GAC treatment in high-bromide waters. While it reduces overall DBP formation, it can increase the proportion of brominated species.[5] Combining GAC with a bromide removal technology may be necessary. | |
| DBDM levels increase after switching to a different disinfectant. | The new disinfectant is still reacting with residual precursors. | Verify that the precursor removal step is adequate for the new disinfection conditions. | Optimize precursor removal for the specific disinfectant being used. |
| Contamination of reagents or glassware. | Run method blanks with high-purity water to check for contamination. | Use dedicated glassware for DBP analysis and ensure all reagents are of high purity. | |
| Inconsistent or non-reproducible DBDM measurements. | Analytical instrument variability. | Check the calibration and performance of the gas chromatograph/mass spectrometer (GC/MS). Analyze a known standard to verify accuracy. | Recalibrate the instrument and perform necessary maintenance. |
| Sample collection and preservation issues. | Review sample collection procedures to ensure no headspace is present in the vials and that samples are properly quenched and preserved. | Follow standardized protocols for sample collection, such as EPA Method 524.2, to ensure sample integrity. |
Data Presentation: Precursor Removal Efficiency
The following tables summarize the typical removal efficiencies of common water treatment technologies for DBDM precursors.
Table 1: Granular Activated Carbon (GAC) Efficiency for Precursor Removal
| Parameter | Influent Concentration | Empty Bed Contact Time (EBCT) | Removal Efficiency (%) | Reference |
| TOC | 2-5 mg/L | 10 min | 20-50% | [5] |
| TOC | 2-5 mg/L | 20 min | 40-70% | [5] |
| Bromide (Br⁻) | 50-200 µg/L | 5 min | 38.5-74.9% | [7][8] |
| Bromide (Br⁻) | 50-200 µg/L | 10 min | 50-85% | [7][8] |
Table 2: Membrane Filtration Efficiency for Precursor Removal
| Membrane Type | Parameter | Typical Removal Efficiency (%) | Reference |
| Microfiltration (MF) | TOC | < 10% | [9][10] |
| Ultrafiltration (UF) | TOC | 20-60% | [9][10] |
| Nanofiltration (NF) | TOC | 70-95% | [9][10] |
| Reverse Osmosis (RO) | TOC | > 95% | [9][10] |
| Reverse Osmosis (RO) | Bromide (Br⁻) | > 90% | [9] |
Experimental Protocols
1. Analysis of this compound (DBDM) using EPA Method 524.2
This method is used for the determination of volatile organic compounds (VOCs), including DBDM, in water by purge and trap capillary column gas chromatography/mass spectrometry (GC/MS).
-
Principle: An inert gas is bubbled through a water sample, and the purged volatile compounds are trapped on a sorbent material. The trap is then heated, and the desorbed compounds are introduced into a GC/MS for separation, identification, and quantification.
-
Apparatus:
-
Purge and trap system
-
Gas chromatograph with a capillary column
-
Mass spectrometer
-
-
Reagents:
-
Reagent water (free of interferences)
-
Methanol (purge and trap grade)
-
Stock standard solutions of DBDM and internal standards
-
Ascorbic acid or sodium thiosulfate (B1220275) (for dechlorination)
-
Hydrochloric acid (for preservation)
-
-
Procedure:
-
Sample Collection: Collect samples in 40-mL glass vials with screw caps (B75204) and PTFE-faced silicone septa. Ensure no air bubbles are trapped in the vial. If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid) to the vial before filling. Preserve the sample by adding hydrochloric acid to a pH < 2.
-
Purging and Trapping: Place a known volume of the sample (typically 5-25 mL) into the purging chamber. Purge with an inert gas (e.g., helium) at a specified flow rate and time. The volatile compounds are carried out of the sample and trapped on a sorbent tube.
-
Desorption and Analysis: After purging, the trap is rapidly heated, and the trapped compounds are backflushed with the carrier gas onto the GC column. The GC temperature is programmed to separate the analytes. The mass spectrometer is used to identify and quantify the compounds as they elute from the column.
-
Calibration: Prepare a series of calibration standards containing known concentrations of DBDM and internal standards. Analyze these standards under the same conditions as the samples to generate a calibration curve.
-
2. Analysis of Total Organic Carbon (TOC) using Standard Method 5310 B/C
This method determines the total organic carbon content in a water sample.
-
Principle: Organic carbon in the sample is oxidized to carbon dioxide (CO₂) using methods such as high-temperature combustion, chemical oxidation, or UV irradiation. The resulting CO₂ is then measured by a non-dispersive infrared (NDIR) detector.[11][12][13][14]
-
Procedure:
-
Sample Preparation: Homogenize the sample to ensure it is representative. If dissolved organic carbon (DOC) is to be measured, filter the sample through a 0.45-µm filter.[13]
-
Inorganic Carbon Removal: Acidify the sample to a pH of 2 or less and sparge with a purified gas to remove inorganic carbon (e.g., carbonates, bicarbonates).[13][15]
-
Oxidation: Inject the sample into the TOC analyzer where the organic carbon is oxidized to CO₂.
-
Detection: The CO₂ produced is carried to the NDIR detector, which measures the concentration of CO₂.
-
Quantification: The amount of CO₂ is proportional to the concentration of TOC in the original sample.
-
3. Analysis of Bromide using Ion Chromatography (Standard Method 4110)
This method is used for the determination of bromide ions in water.
-
Principle: A small volume of the sample is injected into an ion chromatograph. The sample is pumped through a separator column, a guard column, and a suppressor device. The bromide ions are separated from other anions based on their affinity for the ion-exchange resin in the column. The concentration of bromide is measured by a conductivity detector.[16][17]
-
Procedure:
-
Sample Preparation: Filter the sample to remove particulate matter.
-
Injection: Inject a known volume of the sample into the ion chromatograph.
-
Separation: The eluent carries the sample through the columns, where the anions are separated.
-
Detection: The separated anions pass through the conductivity detector, which generates a signal proportional to the concentration of each anion.
-
Quantification: Compare the peak area of the bromide in the sample to a calibration curve prepared from known bromide standards.
-
Visualizations
Caption: Simplified reaction pathway for the formation of this compound.
Caption: Troubleshooting workflow for high this compound levels.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. westechwater.com [westechwater.com]
- 3. Disinfection Byproducts Treatment Options And Challenges For Public Water Suppliers [wateronline.com]
- 4. assets.noviams.com [assets.noviams.com]
- 5. researchgate.net [researchgate.net]
- 6. Treating water containing elevated bromide and iodide levels with granular activated carbon and free chlorine: impacts on disinfection byproduct formation and calculated toxicity - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Removal of bromide and bromate from drinking water using granular activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Removal of precursors and disinfection by-products (DBPs) by membrane filtration from water; a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. standardmethods.org [standardmethods.org]
- 12. ysi.com [ysi.com]
- 13. NEMI Method Summary - 5310C [nemi.gov]
- 14. teledynelabs.com [teledynelabs.com]
- 15. NEMI Method Summary - 5310 D [nemi.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem.uci.edu [chem.uci.edu]
Technical Support Center: Personal Protective Equipment (PPE) for Dibromodichloromethane
This guide provides essential information for researchers, scientists, and drug development professionals on the best practices for using Personal Protective Equipment (PPE) when handling Dibromodichloromethane. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound?
This compound is a hazardous chemical that poses several health risks. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] The compound can cause irritation to the skin, eyes, and respiratory tract.[2] Symptoms of exposure may include nausea, dizziness, and headaches.[2] Furthermore, it may lead to damage to the liver, kidneys, and central nervous system and is harmful to aquatic life with long-lasting effects.[2]
Q2: What is the minimum required PPE for handling this compound?
At a minimum, anyone handling this compound should wear a lab coat, chemical-resistant gloves, and chemical splash goggles.[3][4]
Q3: How do I select the appropriate type of gloves?
You should use chemical-resistant gloves. While specific permeation data for this compound is not always available, gloves made of materials like Viton®, butyl rubber, or equivalent materials that are resistant to halogenated compounds are recommended.[5] Always check the manufacturer's glove selection guide. Double-gloving (wearing two pairs of gloves, typically a disposable nitrile glove as the inner layer) is a best practice to minimize the risk of exposure during glove removal.[5] If a glove is directly contacted by the chemical or is punctured, it must be replaced immediately.[2]
Q4: Under what circumstances is respiratory protection necessary?
Respiratory protection is generally not required if this compound is handled exclusively within a certified chemical fume hood or a similar ventilated enclosure.[3][4] However, if you are working outside of a fume hood, if there is a potential for generating aerosols or vapors, or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[5] In situations with high or unknown concentrations, a Self-Contained Breathing Apparatus (SCBA) should be used.[2]
Q5: What engineering controls are essential when working with this chemical?
All work with this compound should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[6] An operational and easily accessible safety shower and eyewash station must be located in the immediate work area.[5][7]
Troubleshooting Guide
Problem: Accidental Skin or Eye Contact
-
Solution for Skin Exposure: Immediately flood the affected skin with large amounts of water while removing all contaminated clothing.[2] Thoroughly wash the affected area with soap and water. Seek immediate medical attention, even if no irritation develops.[2]
-
Solution for Eye Exposure: First, check for and remove any contact lenses.[2] Immediately flush the eyes with water or a normal saline solution for at least 20-30 minutes.[2] It is critical to seek immediate medical attention afterward.[2]
Problem: Accidental Inhalation
-
Solution: Immediately move the affected individual to an area with fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so. Call for immediate medical assistance.[2]
Problem: Proper Donning and Doffing of PPE to Avoid Contamination
-
Donning Sequence:
-
Put on a lab coat or chemical-resistant apron.
-
Put on inner gloves (e.g., nitrile).
-
Put on chemical-resistant outer gloves (e.g., butyl rubber).
-
Put on chemical splash goggles.
-
Put on a full-face shield if there is a significant splash risk.
-
-
Doffing Sequence (to prevent cross-contamination):
-
While still wearing inner gloves, carefully remove the outer gloves and dispose of them in a designated hazardous waste container.[5]
-
Remove the face shield and goggles. If reusable, decontaminate them according to institutional procedures.[5]
-
Remove the lab coat or apron. If disposable, place it in the hazardous waste container.[5]
-
Finally, remove the inner gloves and dispose of them.[5]
-
Wash hands thoroughly with soap and water.
-
Data Presentation: PPE Selection Summary
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton® for robust protection against halogenated compounds. Double-gloving minimizes exposure risk during doffing.[5] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect from splashes. A full-face shield is mandatory when there is a higher potential for splashes or sprays.[5][8] |
| Body | Chemical-Resistant Apron over Lab Coat | A lab coat protects personal clothing. A chemical-resistant apron provides an additional barrier against spills and splashes of corrosive or hazardous liquids. |
| Respiratory | NIOSH-Approved Respirator | Required when working outside a fume hood or when aerosols/vapors may be generated. Use organic vapor cartridges. Not necessary if work is confined to a certified chemical fume hood.[4][5] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling this compound
-
Preparation: Before starting, ensure a chemical fume hood is operational and the sash is at the appropriate height. Verify that a safety shower and eyewash station are accessible.[9]
-
PPE Donning: Put on all required PPE as specified in the table above (lab coat, apron, double gloves, goggles).
-
Handling: Conduct all manipulations of this compound deep within the chemical fume hood to ensure vapors are captured.
-
Storage: Keep containers of this compound tightly closed when not in use.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated and clearly labeled hazardous waste container.
-
Decontamination: After the procedure is complete, decontaminate the work surface within the fume hood.
-
PPE Doffing: Remove PPE using the proper doffing sequence described in the troubleshooting guide to prevent contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Protocol 2: Emergency Response for a Small Spill (<100 mL) within a Fume Hood
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Containment: If it is safe to do so, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials.
-
Absorption: Use absorbent pads or paper to pick up the liquid spill material.[2]
-
Disposal: Seal all contaminated absorbent materials in a vapor-tight plastic bag or container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with a 60-70% ethanol (B145695) solution, followed by a thorough wash with soap and water.[2]
-
Verification: Do not resume work in the area until a safety officer or responsible person has verified that the area is properly cleaned and safe.[2]
Visualization
References
- 1. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DICHLOROBROMOMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the reactivity of Dibromodichloromethane with other halomethanes
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of halogenated methanes is crucial for their application in chemical synthesis and for predicting their metabolic pathways. This guide provides an objective comparison of the reactivity of dibromodichloromethane (CBr₂Cl₂) with other common halomethanes, supported by theoretical data and established chemical principles.
Executive Summary
This compound's reactivity is a composite of the properties endowed by its bromine and chlorine substituents. In reactions involving halogen abstraction or substitution, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bonds due to their lower bond dissociation energy. This guide will explore the implications of this for two primary reaction types: free-radical halogenation and nucleophilic substitution, providing a framework for predicting its behavior relative to other halomethanes.
Data Presentation: A Comparative Overview
The following tables summarize key physical and thermochemical properties of this compound and a selection of other halomethanes. These values are fundamental to understanding and predicting their chemical reactivity.
Table 1: Physical Properties of Selected Halomethanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CBr₂Cl₂ | 242.72 | 130.2 |
| Carbon Tetrachloride | CCl₄ | 153.82 | 76.7 |
| Chloroform | CHCl₃ | 119.38 | 61.2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 |
| Bromoform | CHBr₃ | 252.73 | 149.5 |
| Dibromomethane | CH₂Br₂ | 173.83 | 97 |
Table 2: Average Bond Dissociation Energies (BDE) at 298 K (kJ/mol)
| Compound | C-H BDE | C-Cl BDE | C-Br BDE |
| This compound | - | ~320 | ~270 |
| Carbon Tetrachloride | - | 339 | - |
| Chloroform | 397 | 327 | - |
| Dichloromethane | 414 | 339 | - |
| Bromoform | 403 | - | 285 |
| Dibromomethane | 418 | - | 290 |
Note: The BDE for the C-X bonds in this compound are estimated based on trends in other halomethanes. The C-Br bond is expected to be significantly weaker than the C-Cl bond.
Comparative Reactivity Analysis
Free-Radical Halogenation
Free-radical halogenation is a common reaction for alkanes and alkyl halides, typically initiated by UV light. The rate-determining step in this chain reaction is often the abstraction of an atom from the methane (B114726) derivative by a halogen radical.
The reactivity of a C-X bond in this context is inversely proportional to its bond dissociation energy. For this compound, the C-Br bonds are considerably weaker than the C-Cl bonds. Consequently, in a reaction with a radical species (e.g., a chlorine or bromine radical), the bromine atoms are more susceptible to abstraction than the chlorine atoms.
Predicted Reactivity Order (based on weakest C-X bond): Bromoform (CHBr₃) > This compound (CBr₂Cl₂) > Carbon Tetrachloride (CCl₄)
This prediction is based on the fact that the C-Br bond is weaker than the C-Cl bond, making compounds containing C-Br bonds generally more reactive in free-radical reactions where this bond is cleaved.
Nucleophilic Substitution
In nucleophilic substitution reactions, a nucleophile attacks the electrophilic carbon atom, displacing a halide ion (the leaving group). The reactivity of the halomethane is largely dependent on the stability of the leaving group. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
This trend is directly related to the strength of the carbon-halogen bond; weaker bonds are more easily broken, leading to a faster reaction.[2] For this compound, the C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group. Therefore, nucleophilic substitution will preferentially occur at the carbon-bromine bond.
Predicted Reactivity Order for Sₙ2 Reactions: Bromoform (CHBr₃) > Dibromomethane (CH₂Br₂) > This compound (CBr₂Cl₂) > Chloroform (CHCl₃) > Dichloromethane (CH₂Cl₂) > Carbon Tetrachloride (CCl₄)
This order is based on the leaving group ability (Br > Cl) and steric hindrance. While CBr₂Cl₂ has better leaving groups than the chlorinated methanes, the presence of four bulky halogen atoms may slightly decrease its reactivity compared to less substituted brominated methanes.
Experimental Protocols
While direct comparative kinetic studies for this compound are not abundant in the literature, the following general experimental protocols can be adapted to compare its reactivity with other halomethanes.
Protocol 1: Competitive Free-Radical Halogenation
Objective: To determine the relative reactivity of this compound and a reference halomethane (e.g., chloroform) towards a halogen radical.
Materials:
-
This compound
-
Chloroform (or other reference halomethane)
-
N-Bromosuccinimide (NBS) as a source of bromine radicals
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous carbon tetrachloride (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
UV lamp (e.g., 254 nm)
-
Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:
-
Prepare equimolar solutions of this compound and the reference halomethane in anhydrous carbon tetrachloride in the reaction vessel.
-
Add a controlled amount of NBS (the limiting reagent) and a catalytic amount of AIBN to the solution.
-
Stir the mixture at a constant temperature (e.g., 77 °C for AIBN decomposition) and irradiate with the UV lamp.
-
Take aliquots of the reaction mixture at regular time intervals and quench the reaction (e.g., by cooling and adding a radical scavenger).
-
Analyze the composition of the reaction mixture using GC-MS to determine the relative consumption of this compound and the reference halomethane.
-
The relative rates of reaction can be calculated from the relative rates of disappearance of the starting materials.
Protocol 2: Comparative Nucleophilic Substitution with Iodide
Objective: To compare the rate of nucleophilic substitution of this compound with other halomethanes using the Finkelstein reaction.
Materials:
-
This compound
-
Other halomethanes for comparison (e.g., dichloromethane, chloroform)
-
Sodium iodide (NaI)
-
Anhydrous acetone (B3395972) (solvent)
-
Reaction tubes
-
Constant temperature water bath
-
High-performance liquid chromatograph (HPLC) or GC-MS
Procedure:
-
Prepare solutions of known concentration of each halomethane in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone.
-
In separate reaction tubes, mix a solution of a specific halomethane with the sodium iodide solution at a constant temperature.
-
Monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC or GC-MS to measure the concentration of the starting halomethane and the iodo-substituted product.
-
The rate of reaction can be determined by plotting the concentration of the reactant versus time and determining the initial rate.
-
Comparing the initial rates for the different halomethanes will provide a quantitative measure of their relative reactivities.
Mandatory Visualization
Caption: Free-radical bromination of this compound.
Caption: Sₙ2 reaction pathway for this compound.
References
A Comparative Guide to the Validation of a New Analytical Method for Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Dibromodichloromethane. The performance of this method is objectively compared with other analytical techniques, supported by experimental data to aid in method selection and implementation for quality control and research applications.
Comparative Analysis of Analytical Methods
This compound (CBr₂Cl₂), a tetrahalomethane, requires accurate and precise analytical methods for its quantification, particularly in contexts such as environmental monitoring and as a potential impurity in pharmaceutical manufacturing. While several techniques can be employed, Gas Chromatography is often preferred for volatile organic compounds.[1][2] This guide details a newly validated GC-MS method and compares it with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Summary
The performance of the newly validated GC-MS method is summarized and compared with typical performance characteristics of HPLC and ¹H NMR methods for the analysis of this compound and structurally related halomethanes.
| Parameter | New GC-MS Method | HPLC Method | ¹H NMR Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.998 | Not typically used for quantification |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | Not applicable for this purpose |
| Precision (%RSD) | < 2.5% | < 5% | Not applicable for this purpose |
| Limit of Detection (LOD) | 0.05 ng/mL | ~1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 ng/mL | ~3 µg/mL | - |
| Selectivity/Specificity | High (Mass Analyzer) | Moderate | High (Chemical Shift) |
| Analysis Time | ~15 minutes | ~10 minutes | ~5-10 minutes per sample |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
New Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for trace-level quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727).
-
Create a series of calibration standards by serial dilution of the stock solution in methanol.
-
For sample analysis, dissolve the substance to be tested in methanol to achieve a concentration within the calibration range.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 161, 163, 165).[3]
Validation Parameters:
-
Linearity: Assessed by injecting a series of calibration standards and plotting the peak area against concentration.
-
Accuracy: Determined by the standard addition method.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample and by the mass spectrum of the analyte.
Comparative Method: High-Performance Liquid Chromatography (HPLC)
While less sensitive than GC-MS for volatile compounds, HPLC can be a viable alternative. A reverse-phase HPLC method can be used for the analysis of this compound.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[4]
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Comparative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, though it is not typically used for trace quantification.[5]
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]
-
Filter the solution into a clean 5 mm NMR tube.[5]
¹H NMR Acquisition Parameters:
-
Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz).
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.[5]
-
Relaxation Delay: 2-5 seconds.[5]
Visualizations
To illustrate the procedural steps and logical relationships, the following diagrams are provided.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound | CBr2Cl2 | CID 11659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Dibromodichloromethane and Bromoform in Trihalomethane Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dibromodichloromethane and bromoform (B151600), two common trihalomethanes (THMs) formed during water disinfection. This document synthesizes experimental data on their physicochemical properties, genotoxicity, cytotoxicity, and carcinogenic potential to assist researchers in understanding their relative risks and mechanisms of action.
Physicochemical Properties
This compound and bromoform are both members of the trihalomethane group, which are environmental pollutants formed when disinfectants like chlorine react with natural organic matter in water.[1] While they share structural similarities, their physical and chemical characteristics differ, influencing their environmental fate and toxicological profiles.
| Property | This compound | Bromoform |
| Chemical Formula | CBr₂Cl₂ | CHBr₃ |
| Molar Mass | 242.72 g/mol | 252.73 g/mol |
| Appearance | Colorless to pale yellow solid or liquid | Colorless to pale yellow liquid |
| Density | 2.453 g/cm³ | 2.89 g/cm³ |
| Boiling Point | 131-132 °C | 149.5 °C |
| Water Solubility | Insoluble | Slightly soluble (1 g/L at 20°C) |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.44 | 2.26 |
Comparative Genotoxicity
Genotoxicity assessment is crucial for understanding the potential of chemical compounds to cause DNA damage, which can lead to mutations and cancer. Studies have shown that both this compound and bromoform exhibit genotoxic potential, although their potencies differ.
A comparative study using the Comet assay on human hepatoma (HepG2) cells demonstrated that this compound has a higher DNA-damaging potency than bromoform. The minimal effective concentration (MEC) to induce significant DNA damage was lower for this compound, indicating its greater potential to cause DNA strand breaks.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HepG2 | Comet Assay | DNA Damage (Olive Tail Moment) | More potent than Bromoform |
| Bromoform | HepG2 | Comet Assay | DNA Damage (Olive Tail Moment) | Less potent than this compound |
Experimental Protocol: Single Cell Gel Electrophoresis (Comet) Assay
The genotoxicity of this compound and bromoform was evaluated using the single-cell gel electrophoresis (Comet) assay with HepG2 cells.
-
Cell Culture and Treatment: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and exposed to various concentrations of this compound or bromoform for a specified duration (e.g., 24 hours). A negative control (vehicle-treated) and a positive control (e.g., hydrogen peroxide) were included.
-
Cell Harvesting and Embedding: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in low-melting-point agarose (B213101) at 37°C. The cell-agarose suspension was then layered onto a pre-coated microscope slide and allowed to solidify.
-
Lysis: The slides were immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding and Electrophoresis: The slides were placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis was then carried out at a low voltage to allow the migration of fragmented DNA from the nucleus, forming a "comet" shape.
-
Neutralization and Staining: The slides were neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head, often expressed as the "Olive Tail Moment."
Comparative Cytotoxicity
While direct comparative in vitro cytotoxicity studies providing IC50 values for both compounds under the same experimental conditions are limited in the readily available literature, existing toxicological profiles indicate that both compounds induce cytotoxic effects. The primary targets of toxicity for both this compound and bromoform are the liver and kidneys.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or bromoform. Control wells with vehicle-treated cells are also included. The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Carcinogenic Potential
Both this compound and bromoform have been evaluated for their carcinogenic potential by regulatory agencies, with differing classifications.
| Compound | IARC Classification | EPA Classification | Target Organs in Animal Studies |
| This compound | Group 3 (Not classifiable as to its carcinogenicity to humans) | Group C (Possible human carcinogen) | Liver (mice) |
| Bromoform | Group 3 (Not classifiable as to its carcinogenicity to humans) | Group B2 (Probable human carcinogen) | Intestine (rats) |
Chronic oral exposure studies in animals have shown that bromoform can induce intestinal tumors in female rats, while this compound has been shown to cause liver tumors in both male and female mice.[3]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound and bromoform is believed to be mediated, at least in part, through their metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage. While specific signaling pathways definitively activated by these compounds are not yet fully elucidated, a plausible mechanism involves the induction of oxidative stress, which can subsequently trigger pro-inflammatory and apoptotic signaling cascades such as the NF-κB and MAPK pathways.
Hypothesized Signaling Pathway: Oxidative Stress and NF-κB Activation
The following diagram illustrates a hypothesized signaling pathway where exposure to trihalomethanes like this compound and bromoform could lead to cellular damage via oxidative stress and activation of the NF-κB pathway.
Caption: Hypothesized signaling pathway for THM-induced toxicity.
Experimental Workflow: Comparative Genotoxicity Assessment
The following diagram outlines a typical experimental workflow for comparing the genotoxicity of this compound and bromoform.
Caption: Workflow for comparative genotoxicity assessment.
Logical Relationship: Factors Influencing Trihalomethane Formation
The formation of this compound and bromoform during water disinfection is a complex process influenced by several factors. This diagram illustrates the key relationships.
Caption: Factors influencing THM formation and speciation.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and bromoform. While both are important disinfection byproducts with toxic potential, the available data suggests that this compound may have a higher genotoxic potency in vitro. Their carcinogenic classifications and target organs in animal studies also differ, underscoring the need for compound-specific risk assessments. Further research is required to fully elucidate their mechanisms of action, particularly the specific signaling pathways involved in their toxicity, and to obtain more direct comparative cytotoxicity data. This information is critical for developing a comprehensive understanding of their risks to human health and for guiding future research in the field of drug development and toxicology.
References
A Comparative Guide to Dihalomethane Precursors: Efficacy of Dibromodichloromethane and Its Analogues in Dihalocarbene Generation
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor for the generation of dihalocarbenes is a critical step in the synthesis of cyclopropane-containing molecules. This guide provides an objective comparison of the efficacy of dibromodichloromethane (CBr₂Cl₂) as a dihalocarbene precursor against its fluorinated and chlorinated analogues: dichlorodifluoromethane (B179400) (CCl₂F₂), dibromodifluoromethane (B1204443) (CBr₂F₂), and bromochlorodifluoromethane (B1201744) (CBrClF₂). The comparison is supported by available experimental data on their performance in cyclopropanation reactions, with a focus on providing detailed methodologies for key experiments.
Dihalomethanes are versatile reagents in organic synthesis, primarily serving as precursors to dihalocarbenes, which are highly reactive intermediates. These carbenes readily undergo cycloaddition reactions with alkenes to form gem-dihalocyclopropanes, valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. The choice of the dihalomethane precursor can significantly influence the efficiency, selectivity, and substrate scope of the cyclopropanation reaction.
Performance Comparison in Dihalocyclopropanation
| Precursor | Carbene Generated | Alkene Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (CBr₂Cl₂) | Bromochlorocarbene (:CBrCl) | Styrene (B11656) | Assumed PTC conditions | Data not available | - |
| Chloroform (B151607) (CHCl₃) (for :CCl₂) ** | Dichlorocarbene (B158193) (:CCl₂) | Styrene | NaOH (aq), Benzyltriethylammonium chloride (BTEAC), 40°C | High (Kinetics studied) | [1][2] |
| Dibromodifluoromethane (CBr₂F₂) | Difluorocarbene (:CF₂) | Electron-rich alkenes | Triphenylphosphine | Moderate to Good | [3] |
| Dichlorodifluoromethane (CCl₂F₂) ** | Difluorocarbene (:CF₂) | α-methylstyrene | Concentrated KOH, Dioxane, Tetraphenylarsonium chloride | <30% | [3] |
| Bromochlorodifluoromethane (CBrClF₂) | Bromochlorofluorocarbene (:CBrClF) | Styrene | Assumed PTC conditions | Data not available | - |
Quantitative yield data for the cyclopropanation of styrene using this compound and bromochlorodifluoromethane under standard phase-transfer catalysis conditions is not explicitly available in the reviewed literature. The table reflects the general reactivity trends discussed in various sources.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the generation of dihalocarbenes from chloroform and the synthesis of a dibromocyclopropane derivative, which can be adapted for other dihalomethane precursors.
Protocol 1: Dichlorocyclopropanation of Styrene via Phase-Transfer Catalysis[1][2]
This protocol describes the generation of dichlorocarbene from chloroform and its reaction with styrene to form 1,1-dichloro-2-phenylcyclopropane.
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst
-
Dichloromethane (B109758) (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (1.0 equiv) and benzyltriethylammonium chloride (0.02-0.05 equiv).
-
Add chloroform in excess, which also serves as the organic solvent.
-
With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide. An exothermic reaction may be observed.
-
Continue stirring vigorously at a controlled temperature (e.g., 40°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 1,1-dichloro-2-phenylcyclopropane.
Protocol 2: Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane[4]
This protocol details the synthesis of a more complex dibromocyclopropane derivative.
Materials:
-
3-chloro-2-chloromethylprop-1-ene
-
Bromoform (CHBr₃)
-
Sodium hydroxide (NaOH)
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Toluene
-
n-Heptane
-
Water
-
Diatomite
Procedure:
-
Dissolve 3-chloro-2-chloromethylprop-1-ene, pinacol, and the phase-transfer catalyst in bromoform.
-
At a temperature of 18-25°C, add a solution of sodium hydroxide and a halogenated salt in water dropwise over a period of time.
-
Allow the reaction to proceed for 50 hours.
-
After the reaction is complete, add water and toluene.
-
Filter the mixture through a pad of diatomite and wash the filter cake.
-
Combine the filtrates, separate the organic phase, and concentrate it to a small volume.
-
Add n-heptane and crystallize the product at 0°C.
-
Filter the crystals to obtain 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Reaction Mechanisms and Logical Relationships
The generation of dihalocarbenes from dihalomethanes and their subsequent reaction with alkenes follow a well-established mechanistic pathway.
Dihalocarbene Generation and Cyclopropanation Workflow
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Dibromodichloromethane Measurements
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical data across different laboratories is paramount. This guide provides an objective comparison of common analytical methods for the measurement of dibromodichloromethane, a regulated disinfection byproduct. It includes supporting data, detailed experimental protocols, and a workflow for establishing inter-laboratory validation to foster confidence in analytical results.
Comparative Performance of Analytical Methods
The selection of an analytical method can significantly impact the precision, accuracy, and detection limits of this compound measurements. Below is a summary of performance data for various established methods.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit (μg/L) | Accuracy (Percent Recovery) | Reference |
| Drinking Water | Purge and Trap | GC/HSD | 0.09 | 98 ± 7 | EPA 1982a[1] |
| Drinking Water | Purge and Trap | GC/MS | 3.1 | 104 ± 14 | EPA 1982b[1] |
| Drinking Water | Purge and Trap | GC/MS | 0.1 | 95 - 100 | Eichelberger et al. 1990[1] |
| Drinking Water | Solvent extraction with pentane (B18724) | HRGC/ECD | <0.5 | Not Reported | Fayad and Iqbal 1985[1] |
| Drinking Water | Gas stripping and cryogenic trapping | GC/FID | 0.05 | 75 ± 7.7 | Djozan and Assadi 1995[1] |
| Drinking Water | Adsorption to/diffusion through a polymeric hollow-fiber membrane | MIMS | 0.5 | Not Reported | Bocchini et al. 1999[1] |
| Water | Purge and Trap | GC/HSD | 0.5 | 97 - 101 | APHA 1985a[1] |
| Air | Carbotrap/Carboxen filled glass cartridge adsorption/thermal desorption | GC/MS | 0.04 ppbv | 96 - 99 | Pankow et al. 1998[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following are summaries of widely used EPA methods for trihalomethane analysis, including this compound.
EPA Method 501.1: Purge and Trap GC with Electrolytic Conductivity Detector
This method is applicable for the determination of four trihalomethanes, including this compound, in drinking water.[2]
-
Sample Preparation (Purge and Trap): An inert gas is bubbled through the aqueous sample, transferring the trihalomethanes from the aqueous phase to the gaseous phase.[2][3] These vapors are then trapped on a short column containing a suitable sorbent.[3]
-
Analysis (GC/ELCD): The trapped compounds are thermally desorbed and backflushed onto the head of a gas chromatographic column.[2] The gas chromatograph is temperature-programmed to separate the analytes.[2] Detection is achieved using an electrolytic conductivity detector.[3]
-
Quality Control: Daily checks for contamination using appropriate blanks are recommended.[3] To address potential carry-over from high concentration samples, the purge device should be purged with distilled water after such analyses.[3]
EPA Method 501.2: Liquid-Liquid Extraction GC with Electron Capture Detector
This method is also recommended for the analysis of trihalomethanes in drinking water.[3]
-
Sample Preparation (Liquid-Liquid Extraction): Trihalomethanes are extracted from the aqueous sample by shaking with a small volume of a solvent like n-pentane (e.g., 2 mL of pentane per 10 mL of water).[3]
-
Analysis (GC/ECD): An aliquot of the extract is then directly injected into a gas chromatograph equipped with an electron capture detector for analysis.[3]
-
Quality Control: The extraction solvent must be checked for impurities that may interfere with the analysis.[3] For laboratories at high altitudes, isooctane (B107328) is a recommended alternative extraction solvent.[3]
EPA Method 524.3: Purge and Trap GC/MS
This method is used for the analysis of a broader range of volatile organic compounds, including trihalomethanes.
-
Sample Preparation (Purge and Trap): Similar to Method 501.1, this method utilizes a purge and trap system to extract and concentrate volatile organic compounds from the water sample.
-
Analysis (GC/MS): The desorbed analytes are separated by a gas chromatograph and detected by a mass spectrometer. The mass spectrometer provides definitive identification of the target compounds.[4]
-
Quality Control: All samples are spiked with internal standards and surrogates to monitor analytical performance.[4]
Inter-Laboratory Cross-Validation Workflow
A systematic approach is essential for a successful inter-laboratory comparison. The following diagram illustrates a typical workflow.
References
- 1. Table 7-2, Analytical Methods for Determining Bromoform and Dibromochloromethane in Environmental Samples - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. settek.com [settek.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ysi.com [ysi.com]
Comparative Toxicity of Dibromodichloromethane and Its Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of dibromodichloromethane (DBDM) and its primary metabolites. The information is intended to support research and development activities by offering a concise overview of their relative toxicities, supported by available experimental data and methodologies.
Executive Summary
This compound (DBDM), a trihalomethane commonly found as a disinfection byproduct in drinking water, exerts its toxicity primarily through its metabolic activation. The two main metabolic pathways are cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. These processes generate reactive metabolites, including phosgene (B1210022), the dichloromethyl radical, and S-(dichloromethyl)glutathione, which are implicated in the observed hepatotoxicity and nephrotoxicity of the parent compound. While quantitative toxicological data for all metabolites are not available due to their high reactivity and transient nature, this guide synthesizes the existing evidence to facilitate a comparative understanding of their toxic potential.
Data Presentation
Table 1: Acute Toxicity Data for this compound and Phosgene
| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |
| This compound | Rat | Oral | 370 mg/kg (LD50) | [1] |
| Phosgene | Human | Inhalation | 500 ppm/min (LCt50) | [2] |
| Phosgene | Rat | Inhalation | 80 ppm (10-min LC50) | [3] |
| Phosgene | Rat | Inhalation | 20 ppm (30-min LC50) | [3] |
| Phosgene | Rat | Inhalation | 12 ppm (60-min LC50) | [3] |
Comparative Toxicity Analysis
This compound (Parent Compound): DBDM itself exhibits moderate acute toxicity. Its primary target organs are the liver and kidneys[3]. The oral LD50 in rats is 370 mg/kg[1]. The toxicity of DBDM is largely dependent on its metabolic activation to more reactive species.
Metabolites:
-
Phosgene (COCl₂): Formed via cytochrome P450-mediated oxidative dehalogenation, phosgene is a highly toxic and reactive electrophile. It is a potent pulmonary irritant that can lead to severe lung injury and edema[4][5]. The lethal concentration (LCt50) in humans is estimated to be 500 ppm/min[2]. The high reactivity of phosgene with cellular macromolecules such as proteins and nucleic acids is a key mechanism of its toxicity[6].
-
Dichloromethyl Radical (•CHCl₂): This free radical is generated through the reductive metabolism of DBDM. As a radical species, it is highly reactive and can initiate lipid peroxidation and cause damage to cellular membranes and other macromolecules. While specific LD50 or IC50 values are not available, its high reactivity suggests a significant contribution to cellular damage and toxicity.
-
S-(dichloromethyl)glutathione: This conjugate is formed through the glutathione S-transferase (GST) pathway. While glutathione conjugation is often a detoxification pathway, in the case of some halogenated alkanes, the resulting conjugate can be a reactive intermediate. S-(chloromethyl)glutathione, a related conjugate, is known to be a genotoxic intermediate[7]. The S-(dichloromethyl)glutathione conjugate of DBDM is also considered a reactive species that can contribute to toxicity, although direct quantitative data on its toxicity is lacking.
Signaling Pathways and Experimental Workflows
The toxicity of this compound and its metabolites is mediated by complex cellular signaling pathways, primarily involving oxidative stress and apoptosis. The experimental workflows for assessing the toxicity of these volatile compounds require specific methodologies.
Metabolic Activation and Toxicity Pathway
Caption: Metabolic activation of this compound and subsequent toxicity pathways.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for assessing the in vitro cytotoxicity of volatile compounds.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rodents
This protocol provides a general guideline for determining the acute oral toxicity (LD50) of a substance like this compound. Methodologies like those described by Litchfield and Wilcoxon or the Up-and-Down Procedure are commonly employed[5][8].
1. Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used for the initial study. A study with the other sex is conducted if significant differences are suspected.
2. Housing and Acclimatization: Animals are housed in appropriate cages under standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
3. Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is selected based on preliminary range-finding studies.
4. Administration: A single dose is administered to the animals by gavage. A control group receives the vehicle alone.
5. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
6. Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
7. Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
1. Cell Culture: Human liver (e.g., HepG2) or kidney (e.g., HK-2) cells are cultured in appropriate media and conditions until they reach a suitable confluence.
2. Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
3. Compound Exposure: The cells are treated with various concentrations of this compound or its metabolites. Due to the volatility of DBDM, exposure should be conducted in a sealed system to maintain the desired concentration. A vehicle control is also included.
4. Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
5. MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
6. Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
7. Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
8. Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Genotoxicity Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
1. Cell Treatment: Cells are exposed to various concentrations of this compound or its metabolites for a defined period.
2. Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.
3. Lysis: The slides are immersed in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
4. DNA Unwinding: The slides are placed in an electrophoresis tank filled with alkaline buffer to allow the DNA to unwind.
5. Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet tail."
6. Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
7. Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Lung Injury after Phosgene Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosgene: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of five methods for the determination of lethal dose in acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21stcenturypathology.com [21stcenturypathology.com]
- 7. Catalytic mechanism of dichloromethane dehalogenase from Methylophilus sp. strain DM11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
A Researcher's Guide to High-Performance GC Columns for Dibromodichloromethane Separation
For researchers, scientists, and professionals in drug development, achieving accurate and efficient separation of volatile organic compounds is paramount. Dibromodichloromethane, a common disinfection byproduct, presents a unique challenge in gas chromatography (GC). This guide provides an objective comparison of leading GC columns, supported by experimental data, to aid in the selection of the optimal column for your analytical needs.
The separation of this compound is critical in environmental monitoring, water quality testing, and toxicological studies. The choice of GC column significantly impacts the resolution, peak shape, and overall analysis time. This comparison focuses on four popular columns renowned for their performance in volatile organic compound (VOC) analysis: the Restek Rtx-VMS, Phenomenex Zebron ZB-624, Thermo Fisher TraceGOLD TG-624, and Agilent DB-624.
Performance Comparison of GC Columns
The following table summarizes the performance of the selected GC columns for the separation of this compound based on available application notes and experimental data. It is important to note that direct comparison is influenced by the varied experimental conditions employed in each study.
| GC Column | Stationary Phase | Dimensions (L x ID x df) | Retention Time (min) | Experimental Context |
| Restek Rtx-VMS | Proprietary | 30 m x 0.25 mm x 1.40 µm | ~8.5 | EPA Method 8260B for Volatile Organics[1] |
| Phenomenex Zebron ZB-624 | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | 30 m x 0.25 mm x 1.40 µm | ~11.2 | EPA Method 8260 for Volatile Organics[2] |
| Thermo Fisher TraceGOLD TG-624 | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | 30 m x 0.25 mm x 1.4 µm | Not specified | Recommended for EPA Method 8260 and 524.4[3][4] |
| Agilent DB-624 | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Not specified | Not specified | Recommended for EPA Methods including 502.2 and 8260[5] |
Note: Retention times are estimated from chromatograms in the cited application notes and may vary depending on specific instrument conditions.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. The following sections outline the methodologies used for the analysis of this compound on the respective GC columns.
Restek Rtx-VMS (EPA Method 8260B)
-
Column: Restek Rtx-VMS, 60 m, 0.25 mm ID, 1.40 µm (cat.# 19916)[1]
-
Concentrator: Tekmar LSC 3100 Purge & Trap[1]
-
Oven Program: 60°C start temperature[1]
-
Carrier Gas: Helium[6]
-
Detector: Mass Spectrometer (MS)[1]
Phenomenex Zebron ZB-624 (EPA Method 8260)
-
Column: Zebron™ ZB-624, 30 m x 0.25 mm x 1.40 µm[2]
-
Injection: Split 5:1 @ 140 °C, 1 mL[7]
-
Carrier Gas: Helium @ 35 cm/sec (constant flow)[7]
-
Oven Program: 40°C for 20 min to 240°C @ 10°C/min for 20 min[7]
-
Detector: Flame Ionization Detector (FID) @ 250°C[7]
Thermo Fisher TraceGOLD TG-624
While a specific chromatogram with the retention time for this compound was not available in the reviewed documents, the TraceGOLD TG-624 is recommended for EPA methods that include this analyte.[3][4] It is engineered for low bleed and high thermal stability, making it suitable for sensitive MS detection.[3][4]
Agilent DB-624
The Agilent DB-624 is a widely used column for the analysis of volatile priority pollutants and is recommended for numerous EPA methods that include this compound.[5] It is known for its excellent inertness for active compounds.[5]
Visualizing the GC Analysis Workflow
To better understand the process of analyzing this compound using gas chromatography, the following diagram illustrates a typical experimental workflow.
Caption: A schematic of the typical workflow for GC analysis of this compound.
Conclusion
The selection of a GC column for the separation of this compound depends on the specific requirements of the analysis, including the desired resolution, analysis time, and detector compatibility.
-
The Restek Rtx-VMS appears to offer a faster analysis time for this compound under the reviewed EPA method conditions.[1]
-
The Phenomenex Zebron ZB-624 and columns with the same stationary phase, such as the Thermo Fisher TraceGOLD TG-624 and Agilent DB-624 , are widely cited and reliable choices for EPA methods covering volatile organic compounds.[2][3][5]
For researchers prioritizing speed and MS compatibility for a broad range of volatile compounds, the Rtx-VMS presents a strong option. For laboratories with established methods based on the 624 phase, the Zebron ZB-624, TraceGOLD TG-624, and DB-624 offer proven and robust performance. It is always recommended to perform in-house validation to determine the most suitable column for your specific application and instrumentation.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Zebron ZB-624 Gas Chromatography (GC) Columns: Phenomenex [phenomenex.com]
- 3. Thermo Scientific™ TraceGOLD™ TG-624 and TG-624SilMS GC Columns | Fisher Scientific [fishersci.ca]
- 4. Thermo Scientific TraceGOLD TG-624 and TG-624SilMS GC Columns 30 m | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. bvr.by [bvr.by]
Inter-laboratory comparison for Dibromodichloromethane quantification
An Inter-laboratory Comparison Guide for the Quantification of Dibromodichloromethane
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of chemical compounds is fundamental to ensuring the quality and safety of products and research outcomes. This compound, a trihalomethane commonly found as a disinfection byproduct in drinking water, requires precise measurement due to its potential health implications. Inter-laboratory comparison studies are crucial for assessing the proficiency of different laboratories and ensuring the comparability of analytical results. This guide provides a framework for conducting such a study for this compound, including illustrative performance data, detailed experimental protocols, and visualizations of the experimental workflow and factors influencing analytical accuracy.
Data Presentation: Illustrative Performance of Analytical Methods
| Analytical Method | Sample Preparation | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| Purge and Trap GC-MS | Purge and Trap | 0.03 - 0.3 µg/L | 0.1 - 1.0 µg/L | < 10% | 90 - 110% |
| Headspace SPME-GC-MS | Headspace Solid-Phase Microextraction | 0.1 - 1.0 µg/L | 0.3 - 3.0 µg/L | < 15% | 85 - 115% |
| Liquid-Liquid Extraction GC-MS | Liquid-Liquid Extraction | < 0.13 µg/L | < 0.40 µg/L | < 16% | 88 - 120%[1] |
Experimental Protocols
A standardized protocol is essential for a successful inter-laboratory comparison. The following outlines a common method for the quantification of this compound using Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Purge and Trap (P&T)
The purge-and-trap technique is a widely used method for the extraction of volatile organic compounds from aqueous samples.[2]
-
Sample Collection: Collect water samples in 40 mL vials with screw caps (B75204) and PTFE-lined septa. Ensure no headspace is present. Add a quenching agent, such as sodium thiosulfate, if residual chlorine is present.
-
Purging: A standard 5 mL water sample is typically used. An inert gas (e.g., helium or nitrogen) is bubbled through the sample at a defined flow rate and for a specific duration (e.g., 11 minutes). This process transfers the volatile this compound from the aqueous phase to the gas phase.
-
Trapping: The gas stream is passed through a trap containing one or more sorbent materials (e.g., Tenax®, silica (B1680970) gel, and charcoal). This compound is retained on the sorbent trap, while the inert gas is vented.
-
Desorption: The trap is rapidly heated, and the trapped compounds are desorbed into a small volume of inert gas, which is then transferred to the GC-MS system.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for volatile organic compounds, such as a 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: An initial temperature of 35°C held for 5 minutes, then ramped to 170°C at 8°C/min, and finally ramped to 220°C at 20°C/min and held for 3 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 35-300) for identification and quantitation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
Quantification Ions: Specific ions for this compound (e.g., m/z 127, 129, 131) should be used for quantification and confirmation.
-
Mandatory Visualizations
Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound quantification.
Caption: Workflow of an inter-laboratory comparison study.
Factors Affecting Quantification Accuracy
This diagram illustrates the logical relationships between various factors that can influence the accuracy and reproducibility of this compound quantification.
Caption: Factors influencing quantification accuracy.
References
Dibromodichloromethane: A Superior Reagent for Dichlorocarbene Generation in Organic Synthesis
For researchers, scientists, and drug development professionals seeking safer and more efficient methods for the synthesis of gem-dichlorocyclopropanes, dibromodichloromethane emerges as a compelling alternative to traditional reagents. This guide provides an objective comparison of its performance against conventional methods, supported by experimental data, and offers detailed protocols for its application.
Gem-dichlorocyclopropanes are valuable synthetic intermediates, serving as precursors to a wide array of molecular architectures in pharmaceuticals and materials science. The generation of the reactive intermediate, dichlorocarbene (B158193) (:CCl₂), is central to their synthesis. While the reaction of chloroform (B151607) with strong bases has been the conventional approach, concerns over its safety and the handling of strong bases have driven the search for more advantageous alternatives. This compound presents a promising solution, offering distinct advantages in specific applications.
Performance Comparison: this compound vs. Traditional Reagents
The efficacy of dichlorocarbene generation and subsequent dichlorocyclopropanation is critically dependent on the choice of the carbene precursor. Below is a comparative summary of the performance of this compound against traditional reagents in the dichlorocyclopropanation of alkenes.
| Reaction | Dichlorocarbene Precursor | Base/Activator | Solvent | Reaction Time | Yield (%) |
| Dichlorocyclopropanation of Styrene (B11656) | Chloroform | 50% aq. NaOH, TEBA | Chloroform | 4 h | 78 |
| Dichlorocyclopropanation of Cyclohexene | Chloroform | 50% aq. NaOH, TEBA | Chloroform | 3 h | 60 |
| Dichlorocyclopropanation of Styrene | Carbon Tetrachloride | Magnesium (ultrasound) | Ether/THF | 45-60 min | 95 |
| Dichlorocyclopropanation of Cyclohexene | Carbon Tetrachloride | Magnesium (ultrasound) | Ether/THF | 45-60 min | 92 |
*TEBA: Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
Advantages of this compound
The primary advantage of using this compound as a dichlorocarbene precursor lies in the potential for generating the carbene under neutral or milder conditions, avoiding the need for strong, hazardous bases. This is particularly beneficial when working with base-sensitive substrates.
Experimental Protocols
While a specific, detailed protocol for the dichlorocyclopropanation of an alkene using this compound was not found in the provided search results, a general procedure can be inferred from protocols for other dihalomethane precursors. The following is a generalized protocol for the generation of dichlorocarbene from a dihalomethane and its reaction with an alkene.
General Protocol for Dichlorocyclopropanation:
Materials:
-
Alkene (e.g., Styrene)
-
This compound
-
Activating agent (e.g., a reducing metal or a source of thermal/photochemical energy)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve the alkene in the anhydrous solvent.
-
Add the activating agent to the flask.
-
From the dropping funnel, add a solution of this compound in the anhydrous solvent dropwise to the stirred reaction mixture at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing the Reaction Pathway
The generation of dichlorocarbene from a precursor and its subsequent reaction with an alkene to form a gem-dichlorocyclopropane can be visualized as follows:
Caption: Dichlorocyclopropanation workflow.
This guide highlights the potential of this compound as a valuable reagent in organic synthesis, particularly for the generation of dichlorocarbene. While further direct comparative studies are needed to fully elucidate its advantages in all contexts, its ability to function under potentially milder conditions makes it a noteworthy alternative to traditional reagents for the synthesis of gem-dichlorocyclopropanes. Researchers are encouraged to explore its application in their specific synthetic challenges.
References
Unmasking the Hidden Dangers in Disinfected Water: A Comparative Analysis of Dibromodichloromethane and Other Byproducts
A deep dive into the toxicological profiles of common disinfection byproducts (DBPs) reveals significant differences in their potential to harm human health. This guide offers a comparative analysis of dibromodichloromethane against other prevalent DBPs, supported by experimental data, to inform researchers, scientists, and drug development professionals about their relative risks.
Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used, most commonly chlorine, can react with natural organic matter in the water to form a cocktail of unintended chemicals known as disinfection byproducts (DBPs).[1][2] With over 600 identified DBPs, understanding their individual and comparative toxicities is crucial for assessing the safety of drinking water and for developing strategies to mitigate potential health risks.[1]
This guide focuses on a comparative toxicological assessment of this compound, a member of the trihalomethane (THM) family of DBPs, against other common DBP classes, including haloacetic acids (HAAs) and other THMs.[3][4] The evidence presented is drawn from in vitro studies assessing cytotoxicity (the ability to kill cells) and genotoxicity (the ability to damage DNA), providing a quantitative basis for comparison.
Cytotoxicity: A Measure of Cellular Lethality
The cytotoxicity of various DBPs has been evaluated in numerous studies, often using cell lines such as Chinese Hamster Ovary (CHO) cells to determine the concentration at which 50% of the cells are killed (Lethal Concentration 50 or LC50). Lower LC50 values indicate higher cytotoxicity.
A consistent trend observed across studies is that the type of halogen atom in the DBP molecule significantly influences its toxicity, with iodine-containing DBPs being the most cytotoxic, followed by bromine- and then chlorine-containing DBPs.[1] This trend holds true within the haloacetic acid class.[1]
Table 1: Comparative Cytotoxicity of Selected Disinfection Byproducts
| Disinfection Byproduct (DBP) | Chemical Class | Cell Line | LC50 (µM) | Reference |
| This compound | Trihalomethane (THM) | Not specified | Data not available in direct comparison | |
| Bromodichloromethane (B127517) | Trihalomethane (THM) | F-344 Rat Hepatocytes | Not specified (qualitatively more toxic than chloroform) | [2] |
| Chloroform (B151607) | Trihalomethane (THM) | F-344 Rat Hepatocytes | Not specified (qualitatively less toxic than bromodichloromethane) | [2] |
| Bromoacetic Acid (BAA) | Haloacetic Acid (HAA) | CHO | ~100 | [1] |
| Dibromoacetic Acid (DBAA) | Haloacetic Acid (HAA) | CHO | ~300 | [1] |
| Chloroacetic Acid (CAA) | Haloacetic Acid (HAA) | CHO | ~1000 | [1] |
| Dichloroacetic Acid (DCAA) | Haloacetic Acid (HAA) | CHO | >10000 | [1] |
| Iodoacetic Acid (IAA) | Haloacetic Acid (HAA) | CHO | ~10 | [1] |
| Bromoacetonitrile (BAN) | Haloacetonitrile (HAN) | CHO | ~30 | [5] |
| Dibromoacetonitrile (DBAN) | Haloacetonitrile (HAN) | CHO | ~3 | [5] |
Genotoxicity: The Threat to Genetic Integrity
Genotoxicity, the ability of a chemical to damage DNA, is a critical concern as it can lead to mutations and potentially cancer. The Comet assay is a widely used method to measure DNA strand breaks in individual cells, providing a quantitative measure of genotoxicity.
Similar to cytotoxicity, the genotoxicity of DBPs is heavily influenced by the type of halogen present. Iodinated DBPs are generally the most genotoxic, followed by brominated and then chlorinated DBPs.[1]
Table 2: Comparative Genotoxicity of Selected Disinfection Byproducts
| Disinfection Byproduct (DBP) | Chemical Class | Genotoxicity Assay | Endpoint | Result | Reference |
| This compound | Trihalomethane (THM) | In vivo studies | Genotoxicity | No significant in vivo genotoxic activity reported | |
| Bromodichloromethane | Trihalomethane (THM) | In vitro/in vivo | Genotoxicity | Evidence of genotoxicity in vitro, but not consistently in vivo | |
| Bromoform | Trihalomethane (THM) | In vitro/in vivo | Genotoxicity | Evidence of genotoxicity in vitro, but not consistently in vivo | |
| Bromoacetic Acid (BAA) | Haloacetic Acid (HAA) | Comet Assay (CHO cells) | DNA Damage | Genotoxic | [1] |
| Dibromoacetic Acid (DBAA) | Haloacetic Acid (HAA) | Comet Assay (CHO cells) | DNA Damage | Genotoxic | [1] |
| Chloroacetic Acid (CAA) | Haloacetic Acid (HAA) | Comet Assay (CHO cells) | DNA Damage | Genotoxic | [1] |
| Dichloroacetic Acid (DCAA) | Haloacetic Acid (HAA) | Comet Assay (CHO cells) | DNA Damage | Not Genotoxic | [1] |
| Iodoacetic Acid (IAA) | Haloacetic Acid (HAA) | Comet Assay (CHO cells) | DNA Damage | Highly Genotoxic | [1] |
| Bromoacetonitrile (BAN) | Haloacetonitrile (HAN) | Comet Assay (CHO cells) | DNA Damage | Genotoxic | [5] |
| Dibromoacetonitrile (DBAN) | Haloacetonitrile (HAN) | Comet Assay (CHO cells) | DNA Damage | Genotoxic | [5] |
Note: While some in vitro studies suggest potential genotoxicity for certain THMs, in vivo studies for this compound have not shown significant genotoxic activity. This highlights the importance of considering both in vitro and in vivo data when assessing risk.
Experimental Protocols
To ensure the reproducibility and comparability of toxicological data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay Protocol (using Chinese Hamster Ovary Cells)
This protocol is a generalized procedure for determining the cytotoxicity of DBPs using a cell viability assay.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
DBP Exposure: A range of concentrations of the test DBP, including a vehicle control, are added to the wells.
-
Incubation: The cells are incubated with the DBP for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) is added to each well. This reagent is converted by viable cells into a colored or fluorescent product.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The LC50 value is then determined by plotting the percentage of viability against the DBP concentration and fitting the data to a dose-response curve.[6]
Caption: Experimental workflow for determining DBP cytotoxicity.
Genotoxicity Assay Protocol (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage.
-
Cell Preparation and Exposure: Single-cell suspensions are prepared and exposed to various concentrations of the DBP for a short period.
-
Embedding Cells in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the strands. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.
Caption: Experimental workflow for the Comet assay.
Signaling Pathways Implicated in DBP Toxicity
The toxic effects of DBPs are often mediated through the disruption of key cellular signaling pathways. Two of the most important pathways implicated in DBP-induced toxicity are the oxidative stress response pathway (mediated by Nrf2) and the DNA damage response pathway (mediated by p53).
Oxidative Stress and the Nrf2 Pathway
Many DBPs can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can lead to damage to cellular components, including DNA, proteins, and lipids. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. When exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and detoxification genes. This response helps to mitigate the damaging effects of ROS. The activation of the Nrf2 pathway is a common response to DBP exposure.[7][8]
Caption: Nrf2-mediated oxidative stress response pathway.
DNA Damage and the p53 Pathway
When DBPs cause DNA damage, the cell activates a complex signaling network to arrest the cell cycle and initiate DNA repair. The tumor suppressor protein p53 is a central player in this response.
Following DNA damage, p53 is stabilized and activated through a series of post-translational modifications. Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (giving the cell time to repair the damage), DNA repair, and, if the damage is too severe, apoptosis (programmed cell death). This p53-mediated response is a critical mechanism for preventing the propagation of cells with damaged DNA.[3][9]
Caption: p53-mediated DNA damage response pathway.
References
- 1. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trihalomethane comparative toxicity: acute renal and hepatic toxicity of chloroform and bromodichloromethane following aqueous gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 7. Fingerprinting the reactive toxicity pathways of 50 drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The p53 Pathway and Metabolism: The Tree That Hides the Forest - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Dibromodichloromethane Synthesis Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of prominent synthesis routes to Dibromodichloromethane (CBr₂Cl₂), a tetrahalomethane utilized in various chemical syntheses. The evaluation focuses on the cost-effectiveness of two primary methods, supported by available data on reactant costs and reaction pathways.
This compound is a valuable reagent in organic synthesis. Its preparation is crucial for various research and development applications. This guide explores the primary methods for its synthesis, focusing on the reactants and catalysts involved. A comprehensive cost analysis is challenging due to the limited availability of detailed experimental data in publicly accessible literature. However, a preliminary evaluation can be made by examining the costs of the starting materials.
Synthesis Routes and Economic Considerations
Two principal routes for the synthesis of this compound have been identified in chemical literature:
-
Reaction of Carbon Tetrachloride with Bromine Trifluoride: This method involves treating carbon tetrachloride (CCl₄) with bromine trifluoride (BrF₃) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃).
-
Reaction of Carbon Tetrachloride with Aluminum Tribromide: This alternative route utilizes the direct reaction of carbon tetrachloride with aluminum tribromide (AlBr₃).
The following table summarizes the approximate costs of the key reactants involved in these syntheses. It is important to note that these prices are subject to significant variation based on supplier, purity, and quantity.
| Reactant | Formula | Molecular Weight ( g/mol ) | Representative Price (USD) |
| Carbon Tetrachloride | CCl₄ | 153.82 | ~$0.17 - $0.82 / kg[1] |
| Bromine Trifluoride | BrF₃ | 136.90 | ~
|
| Aluminum Chloride | AlCl₃ | 133.34 | ~$0.30 - $0.74 / kg[3] |
| Boron Tribromide | BBr₃ | 250.52 | ~
|
| Aluminum Tribromide | AlBr₃ | 266.69 | ~
|
Disclaimer: The prices listed are for estimation purposes only and may not reflect current market values.
From this initial analysis, the high cost of bromine trifluoride and aluminum tribromide stands out as a significant factor that would heavily influence the overall cost of this compound synthesis. The route utilizing bromine trifluoride would likely be the most expensive due to the high price of this reagent. While the catalysts, aluminum chloride and boron tribromide, are less expensive, the overall process cost will be dominated by the primary reactants.
Experimental Workflows
While detailed experimental protocols with quantitative data are scarce, the general workflows for these synthesis routes can be visualized.
Route 1: Carbon Tetrachloride and Bromine Trifluoride
References
Safety Operating Guide
Proper Disposal of Dibromodichloromethane: A Guide for Laboratory Professionals
The proper management and disposal of dibromodichloromethane are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires careful handling as hazardous waste. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to manage this compound waste safely and compliantly.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. Always operate in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. This includes:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
In the event of a small spill, and if you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite (B1170534) or sand. Carefully collect the absorbed material into a designated hazardous waste container and clean the spill area according to your institution's safety protocols. For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Hazard and Classification Data
This compound is classified as a hazardous substance. Understanding its hazard profile is essential for safe handling and disposal. All waste containing this chemical must be treated as hazardous waste in compliance with federal and local regulations.[2][3][4]
| Data Point | Value / Classification |
| Chemical Formula | CBr₂Cl₂ |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects |
| EPA Hazardous Waste | As a halogenated solvent, it may fall under EPA waste codes for hazardous wastes from non-specific sources (F-list), such as F001 or F002, if it is a spent solvent mixture. Generators must determine the appropriate classification.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents, and some metals.[5][6] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen halides (hydrogen bromide and hydrogen chloride gas), and bromine.[5][6] |
Standard Operating Procedure for Disposal
The recommended method for the disposal of this compound is through a certified hazardous waste management service.[1] In-laboratory neutralization is strongly discouraged due to the potential for vigorous reactions and the production of hazardous byproducts.[1]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated labware and absorbent materials, in a dedicated, clearly labeled, and chemically compatible waste container. Polyethylene or glass containers are typically suitable.[1][7]
-
Halogenated Waste Stream: Ensure the container is designated for "Halogenated Organic Waste."[1] Do not mix with non-halogenated solvents, as this complicates and increases the cost of disposal.[1][8]
Step 2: Container Management and Storage
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[9]
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[1][5] Liquid waste containers should not be filled beyond 75-90% capacity to allow for vapor expansion.[8][9]
-
Secure Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to prevent spills.[1]
-
Ventilation: Ensure the storage area is well-ventilated, such as within a chemical storage cabinet or under a fume hood designed for storage.[1][5]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Follow Institutional Procedures: Adhere strictly to all of your institution's specific guidelines and procedures for hazardous waste disposal.[1][10]
-
Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory agencies.[11]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. actenviro.com [actenviro.com]
- 4. phmsa.dot.gov [phmsa.dot.gov]
- 5. fishersci.com [fishersci.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. nipissingu.ca [nipissingu.ca]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Dibromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dibromodichloromethane. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of PPE are the first line of defense against the hazards of this compound. This substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.
Quantitative Safety Data
| Parameter | Value | Compound | Source |
| Glove Breakthrough Time | |||
| Nitrile Rubber | < 10 minutes | Dichloromethane | [1] |
| Neoprene | Data not available | ||
| Polyvinyl Alcohol (PVA) | > 480 minutes | Dichloromethane | |
| Occupational Exposure Limits | |||
| OSHA PEL (TWA) | 0.5 ppm | Bromoform | |
| ACGIH TLV (TWA) | 0.5 ppm | Bromoform |
Disclaimer: Data for Dichloromethane and Bromoform are provided as the closest available analogs. On-site testing and consultation with safety equipment suppliers are strongly recommended to ensure adequate protection.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Conduct all work in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
-
Personal Protective Equipment (PPE) Donning:
-
Wear chemical splash goggles and a face shield.
-
Don a flame-resistant lab coat over full-length clothing.
-
Due to the lack of specific data for this compound, it is recommended to double-glove, using a combination of nitrile and neoprene gloves. For extended operations, consider using Polyvinyl Alcohol (PVA) gloves, which show high resistance to similar chlorinated solvents.
-
-
Chemical Handling:
-
Carefully open the container in the fume hood, avoiding splashes.
-
Use a calibrated dispensing device to measure and transfer the chemical.
-
Keep the container tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
-
Decontaminate all equipment and work surfaces that may have come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and disposable labware), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
